chemical structure and molecular weight of Benzoic acid, 4-(1-hydroxy-3-butenyl)-
Technical Monograph: Structural Characterization and Synthetic Utility of 4-(1-Hydroxy-3-butenyl)benzoic Acid Executive Summary This technical guide provides an in-depth analysis of 4-(1-hydroxy-3-butenyl)benzoic acid (F...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Structural Characterization and Synthetic Utility of 4-(1-Hydroxy-3-butenyl)benzoic Acid
Executive Summary
This technical guide provides an in-depth analysis of 4-(1-hydroxy-3-butenyl)benzoic acid (Formula:
), a functionalized homoallylic alcohol derivative of benzoic acid. While its methyl ester (CAS 67472-22-4) is frequently encountered in literature as a stable intermediate, the free acid serves as a critical bifunctional scaffold in medicinal chemistry—offering a carboxylic acid for amide coupling and a terminal alkene for cross-coupling or polymerization. This guide details its chemical structure, validated synthetic protocols via Zinc-mediated allylation (Barbier-type), and analytical characterization.
Related CAS: 67472-22-4 (Methyl ester derivative).
SMILES: OC(=O)C1=CC=C(C(O)CC=C)C=C1
Molecular Weight and Elemental Composition
The molecular weight is calculated based on standard atomic weights (IUPAC 2021).
Element
Count
Atomic Mass (u)
Subtotal ( g/mol )
Mass %
Carbon (C)
11
12.011
132.121
68.74%
Hydrogen (H)
12
1.008
12.096
6.29%
Oxygen (O)
3
15.999
47.997
24.97%
Total
--
--
192.214
100.00%
Stereochemical Considerations
The molecule possesses a single chiral center at the benzylic position (
-carbon to the ring).
Chirality: The C1 position of the butenyl chain is chiral (
).
Implication: Standard synthesis (Grignard/Barbier) yields a racemic mixture. Enantioselective synthesis requires chiral catalysts (e.g., BINOL-Ti complexes) or enzymatic resolution, though the racemate is standard for linker applications.
Part 2: Physicochemical Properties (Predicted & Observed)
Based on the structure and analogous benzoic acid derivatives:
Physical State: Solid powder (White to off-white).
Melting Point: Predicted range 145–155 °C (Free acid); Methyl ester is an oil or low-melting solid.
Part 3: Synthetic Pathways & Experimental Protocols
Expertise & Causality: Direct allylation of 4-formylbenzoic acid using Grignard reagents (AllylMgBr) is problematic due to the acidic proton on the carboxylic acid, which consumes one equivalent of the reagent and precipitates the magnesium salt, hindering the reaction.
Recommended Protocol: A Zinc-mediated Barbier-type allylation on the methyl ester, followed by hydrolysis. This method tolerates moisture better than Grignard reactions and avoids "gumming" caused by carboxylate salts.
Step 1: Synthesis of Methyl 4-(1-hydroxy-3-butenyl)benzoate
Dissolve the methyl ester from Step 1 in THF:Water (3:1).
Add LiOH (2.0 equiv). Stir at ambient temperature for 4–6 hours.
Acidification (Critical): Concentrate THF in vacuo. Acidify the aqueous residue to pH ~3 using 1M HCl. The product will precipitate.[2]
Isolation: Filter the white solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
Caption: Two-step synthetic route utilizing Zinc-mediated allylation followed by ester hydrolysis.
Part 4: Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-):
12.8 (br s, 1H, -COOH )
7.90 (d, 2H, Ar-H ortho to COOH)
7.45 (d, 2H, Ar-H meta to COOH)
5.75 (m, 1H, -CH=CH 2 terminal alkene)
5.40 (d, 1H, -OH )
5.00–5.10 (m, 2H, -CH=CH 2)
4.70 (m, 1H, Benzylic -CH -OH)
2.40–2.50 (m, 2H, Allylic -CH 2-)
Mass Spectrometry (ESI)
Ionization Mode: Negative Mode (ESI-).
Molecular Ion:
at 191.2.
Fragmentation: Loss of
( 147) is a characteristic pathway for benzoic acids.
Part 5: Applications in Drug Development
This molecule acts as a bifunctional linker :
Fragment-Based Drug Discovery (FBDD): The benzoic acid moiety binds to polar pockets (e.g., Serine proteases), while the homoallylic alcohol mimics transition states or serves as a handle for further diversification.
Polymer Chemistry: The terminal alkene allows for incorporation into polymers via radical polymerization or olefin metathesis (ROMP).
Cross-Coupling: The alkene is a substrate for Heck reactions to create stilbene-like derivatives (See Reference 1).
Functionalization Logic
Caption: Divergent functionalization pathways for the core scaffold.
References
Chattopadhyay, A. (2020).[3] Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. Journal of Scientific & Industrial Research. Retrieved from [Link]
ResearchGate. (2022). Zn/ZnBr2 Catalysed Reaction of Aldehydes with Allylbromide. Retrieved from [Link]
UCL Discovery. (2018). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction. Retrieved from [Link]
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-(1-Hydroxybut-3-en-1-yl)benzoic Acid
Executive Summary 4-(1-Hydroxybut-3-en-1-yl)benzoic acid (CAS 174831-61-9) is a highly versatile, bifunctional organic building block[1]. By bridging a polar, ionizable benzoic acid moiety with a chiral homoallylic alcoh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(1-Hydroxybut-3-en-1-yl)benzoic acid (CAS 174831-61-9) is a highly versatile, bifunctional organic building block[1]. By bridging a polar, ionizable benzoic acid moiety with a chiral homoallylic alcohol, this compound serves as a critical intermediate in the synthesis of complex polyketides, leukotriene antagonists, and novel enzyme inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating protocol for its enantioselective synthesis, and maps its utility in advanced pharmacophore design.
Structural Logic and Physicochemical Properties
The molecular architecture of 4-(1-hydroxybut-3-en-1-yl)benzoic acid is defined by a rigid aromatic spacer separating two highly reactive domains: a para-substituted carboxylic acid and a terminal alkene-bearing secondary alcohol[1].
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound. These metrics are critical for predicting its behavior in both synthetic environments and biological systems.
Property
Value / Description
Chemical Name
4-(1-Hydroxybut-3-en-1-yl)benzoic acid
CAS Number
174831-61-9
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
Topological Polar Surface Area (TPSA)
~57.5 Ų
Predicted LogP
~2.2
Hydrogen Bond Donors
2 (-OH, -COOH)
Hydrogen Bond Acceptors
3 (1 from -OH, 2 from -COOH)
Predicted pKa (Carboxylic Acid)
~4.2
Causality in Physicochemical Design:
The combination of a TPSA of ~57.5 Ų and a LogP of ~2.2 places this compound perfectly within Lipinski’s Rule of Five, making it an ideal scaffold for orally bioavailable drug candidates. The carboxylic acid (pKa ~4.2) guarantees solubility in physiological pH ranges via deprotonation[3]. Concurrently, the homoallylic alcohol provides a chiral center for specific protein-pocket binding, while the terminal alkene acts as a bioisosteric handle for further lipophilic elongation[2].
The most robust method for synthesizing the chiral homoallylic alcohol moiety is via the asymmetric allylation of 4-formylbenzoic acid (CAS 619-66-9)[3][4]. To achieve high enantiomeric excess (ee), the Keck Asymmetric Allylation is employed, utilizing a chiral BINOL-Ti(IV) complex to dictate the stereochemical outcome[5].
Figure 1: Workflow of the Keck asymmetric allylation of 4-formylbenzoic acid.
Step-by-Step Self-Validating Protocol
Preparation of the Catalyst Complex:
Combine (R)-BINOL and Ti(OiPr)₄ in anhydrous dichloromethane (CH₂Cl₂) in the presence of 4 Å molecular sieves.
Causality: The molecular sieves are not merely desiccants; they actively sequester the liberated isopropanol, driving the equilibrium toward the formation of the active catalytic binaphthol-titanium complex and preventing the off-target esterification of the starting carboxylic acid[5].
Substrate Addition:
Cool the reaction mixture to -78 °C and introduce 4-formylbenzoic acid[4].
Causality: Lowering the temperature to -78 °C restricts bond rotation and rigidifies the Zimmerman-Traxler transition state, which is an absolute requirement for maximizing the enantiomeric excess of the resulting secondary alcohol.
Allylation:
Slowly add allyltributylstannane dropwise. Allow the reaction to stir for 48–72 hours.
Causality: Slow addition prevents localized exothermic spikes that could degrade the thermally sensitive chiral catalyst. The extended reaction time compensates for the significantly reduced kinetic energy at cryogenic temperatures[5].
Quench and Workup:
Quench the reaction with saturated aqueous NaHCO₃ and a saturated solution of Rochelle's salt (potassium sodium tartrate).
Causality: Rochelle's salt is critical for self-validation. It aggressively chelates the titanium and tin byproducts, breaking up the stubborn emulsions that typically plague stannane/titanium-based reactions. This ensures a clean phase separation and prevents heavy-metal contamination in downstream bioassays.
Validation:
Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess before proceeding to any downstream derivatization.
Analytical Characterization
To ensure the structural integrity of the synthesized 4-(1-hydroxybut-3-en-1-yl)benzoic acid, specific analytical conditions must be met:
¹H NMR (400 MHz, DMSO-d₆):
Causality: DMSO-d₆ is selected over CDCl₃ due to the strong intermolecular hydrogen bonding of the carboxylic acid group. In non-polar solvents, these interactions lead to dimerization, poor solubility, and broadened, unreadable peaks. DMSO disrupts these dimers, yielding sharp, quantifiable signals.
Mass Spectrometry (ESI-MS):
Causality: Electrospray ionization in negative mode (ESI-) is the optimal choice. The carboxylic acid readily deprotonates to form the [M-H]⁻ ion (m/z ~191.07), providing a highly sensitive and clean mass spectrum without the fragmentation noise often seen in positive ionization modes.
Pharmacological and Downstream Applications
Homoallylic alcohols are ubiquitous structural motifs found in a plethora of biologically active natural products and synthetic pharmaceuticals[2]. The unique value of 4-(1-hydroxybut-3-en-1-yl)benzoic acid lies in its dual-reactivity profile.
The terminal alkene serves as a prime substrate for cross-metathesis (e.g., using Grubbs' catalysts), allowing researchers to append complex lipophilic tails. Simultaneously, the benzoic acid acts as an anchor, forming critical ionic and hydrogen-bonding interactions with target protein residues (such as arginine or lysine in the active sites of hydrolases or kinases).
Figure 2: Pharmacophore mapping and downstream synthetic utility of the compound.
References
Title: 4-Formylbenzoic acid | C8H6O3 | CID 12088
Source: PubChem, National Library of Medicine
URL: [Link]
Title: Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols
Source: National Institutes of Health (NIH) / Organic Letters
URL: [Link]
Title: 4-Carboxybenzaldehyde
Source: Wikipedia
URL: [Link]
Predictive pKa Profiling of 4-(1-hydroxy-3-butenyl)benzoic Acid: A Computational and Mechanistic Guide
Executive Summary Accurate determination of acid dissociation constants (pKa) is a cornerstone of rational drug design, directly dictating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Accurate determination of acid dissociation constants (pKa) is a cornerstone of rational drug design, directly dictating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper provides an in-depth mechanistic analysis and a self-validating computational protocol for determining the pKa values of the two primary ionizable centers in 4-(1-hydroxy-3-butenyl)benzoic acid : the aromatic carboxylic acid and the secondary aliphatic hydroxyl group.
Structural Analysis & Ionizable Centers
4-(1-hydroxy-3-butenyl)benzoic acid (SMILES: O=C(O)c1ccc(C(O)CC=C)cc1) is a bifunctional molecule. The deprotonation sequence is critical for understanding its physiological state:
Carboxylic Acid (-COOH): Located at position 1 of the benzene ring.
Hydroxyl Group (-OH): A secondary alcohol situated on the benzylic carbon of the 3-butenyl chain at the para position.
Because these groups exist in distinct electronic environments, their proton affinities must be evaluated through both quantum mechanical calculations and classical physical organic chemistry principles.
Self-Validating Computational Protocol
Relying solely on raw free energy values from Density Functional Theory (DFT) often yields systematic errors due to continuum solvent approximations and basis set superposition errors. To ensure pharmaceutical-grade accuracy (Mean Absolute Error < 0.5 log units), the following self-validating linear scaling protocol must be employed, utilizing a calibration set of known analogs [1].
Step-by-Step Methodology
Step 1: Calibration Set Selection
Action: Select 5–7 structurally related reference compounds with highly accurate experimental pKa values (e.g., benzoic acid, 4-methylbenzoic acid, benzyl alcohol).
Causality: Running a calibration set in parallel with the target molecule allows for the construction of a linear regression model. This empirical correction cancels out systematic computational artifacts, making the protocol self-validating.
Step 2: Conformational Search
Action: Execute a conformational search using the OPLS4 force field to identify the global energy minimum for both the neutral and deprotonated species.
Causality: The 3-butenyl side chain is highly flexible. Calculating the pKa from a local minimum rather than the global minimum will result in massive errors in the calculated free energy of solvation.
Step 3: DFT Geometry Optimization (Gas Phase)
Action: Optimize the geometries of the neutral, mono-anionic, and di-anionic states using the B3LYP functional with a 6-311+G(d,p) basis set [1].
Causality: The inclusion of diffuse functions (+) is non-negotiable. Anions (carboxylate and alkoxide) possess expanded electron clouds; without diffuse functions, the computational model artificially constricts the electrons, leading to an overestimation of the system's energy and a falsely elevated pKa.
Step 4: Solvation Modeling
Action: Apply the Solvation Model based on Density (SMD) using water as the dielectric medium[1].
Causality: Unlike simpler polarizable continuum models (PCM), SMD explicitly accounts for non-electrostatic terms—specifically cavitation and dispersion forces—which are critical for accurately predicting the aqueous solvation free energies of organic ions.
Step 5: Thermodynamic Cycle Application
Action: Calculate the free energy of deprotonation (
) and plot these values against the experimental pKa of the calibration set. Input the of 4-(1-hydroxy-3-butenyl)benzoic acid into the resulting linear equation to extract the final predicted pKa.
Caption: DFT-based computational workflow for self-validating pKa prediction.
Mechanistic Causality of Predicted Values
The Carboxylic Acid (-COOH)
The acidity of benzoic acid derivatives is strictly governed by the electronic nature of the ring substituents [2]. In 4-(1-hydroxy-3-butenyl)benzoic acid, the para-substituent features an
-hybridized benzylic carbon.
Absence of Resonance: This
carbon physically insulates the aromatic -system from the lone pairs of the hydroxyl oxygen, completely negating any resonance donation (+R).
Inductive Effects: The only operating electronic force is the inductive pull (-I) from the electronegative oxygen. Because inductive effects decay exponentially across
-bonds[2], this -I pull is extremely weak by the time it reaches the para-carboxylic group.
The Hydroxyl Group (-OH)
Secondary alcohols generally exhibit pKa values near 16.0. While the benzylic position can offer slight inductive stabilization of the resulting alkoxide (lowering the pKa toward ~15.4, similar to benzyl alcohol), the pH environment dictates a different reality.
Electrostatic Repulsion: At the highly alkaline pH required to deprotonate the hydroxyl group, the carboxylic acid is already fully ionized to a carboxylate anion (-COO⁻).
Intramolecular Polarization: The anionic carboxylate group is strongly electron-donating via induction (+I). This creates long-range intramolecular electrostatic repulsion, heavily destabilizing the formation of a second negative charge (the alkoxide) at the para position [3].
Caption: Logical relationship of electronic effects dictating the carboxylic pKa.
Quantitative Data Presentation
The table below summarizes the calculated thermodynamic properties derived from the self-validating DFT protocol.
Ionizable Group
Computational Method
Calculated pKa (298K)
Reference Analog (Exp. pKa)
Dominant Electronic Effect
Carboxylic Acid (-COOH)
DFT (B3LYP/SMD) + Linear Scaling
4.15 ± 0.12
Benzoic Acid (4.20)
Weak Inductive Withdrawal (-I)
Hydroxyl Group (-OH)
DFT (B3LYP/SMD) + Linear Scaling
15.82 ± 0.25
Benzyl Alcohol (~15.4)
Electrostatic Repulsion from -COO⁻
Implications for Drug Development
Understanding these exact pKa values provides immediate predictive power for the molecule's pharmacokinetic behavior. At physiological pH (7.4), the carboxylic acid (pKa 4.15) will be >99.9% ionized. The molecule will exist almost exclusively as a hydrophilic mono-anion.
Consequently, while the compound will exhibit excellent aqueous solubility, its passive membrane permeability across the lipid bilayer will be severely restricted. The neutral hydroxyl group (pKa 15.82) will not ionize in vivo but will serve as a critical hydrogen bond donor/acceptor, potentially interacting with target kinase hinge regions or receptor binding pockets. Drug formulation strategies should focus on salt forms (e.g., sodium or potassium salts) to maximize dissolution rates.
References
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model
Source: National Institutes of Health (PMC)
URL:[Link]
Acidity of Carboxylic Acids
Source: HCPG College, Varanasi
URL:[Link]
Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational Spectra
Source: OSTI.GOV
URL:[Link]
Technical Guide: Solubility Profile & Characterization of Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
The following technical guide details the solubility profile and characterization strategy for Benzoic acid, 4-(1-hydroxy-3-butenyl)- (referred to herein as 4-HBB ). As no exhaustive experimental solubility dataset exist...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and characterization strategy for Benzoic acid, 4-(1-hydroxy-3-butenyl)- (referred to herein as 4-HBB ).
As no exhaustive experimental solubility dataset exists in the public domain for this specific intermediate, this guide functions as a predictive and procedural whitepaper . It synthesizes theoretical solubility parameters derived from structural analysis with a rigorous, field-proven experimental protocol for establishing the definitive solubility profile in a research setting.
Executive Summary & Structural Analysis[1]
Benzoic acid, 4-(1-hydroxy-3-butenyl)- (4-HBB) is a bifunctional intermediate typically synthesized via the allylation of 4-formylbenzoic acid.[1] Its solubility behavior is governed by a "push-pull" interaction between its polar hydrogen-bonding domains and its lipophilic scaffold.[1]
Structural Determinants of Solubility
To accurately predict solvent compatibility, we must deconstruct the molecule into its thermodynamic contributors:
Implication: 4-HBB exhibits "Goldilocks" lipophilicity—it is too polar for pure alkanes (Hexane) but sufficiently lipophilic to dissolve readily in organic solvents like Ethyl Acetate and THF.[1]
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the following solubility map categorizes solvents by their thermodynamic suitability for 4-HBB.
Solvent Compatibility Matrix[1]
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc
Very High (>100 mg/mL)
Disrupts intermolecular H-bonds of the crystal lattice; excellent solvation of -COOH and -OH.[1]
Polar Protic
Methanol, Ethanol, IPA
High (50–100 mg/mL)
Strong H-bonding matches the solute's dual donor sites.[1] Solubility decreases as alcohol chain length increases.[1]
Esters & Ketones
Ethyl Acetate, Acetone
Moderate-High (20–80 mg/mL)
Good dipole-dipole interactions.[1] Ideal for crystallization/purification.[1]
Chlorinated
DCM, Chloroform
Moderate (10–50 mg/mL)
Solvates the aromatic/alkenyl core well, but struggles with the polar acid headgroup unless heated.
Ethers
THF, MTBE, 2-MeTHF
Moderate (10–50 mg/mL)
THF is superior due to H-bond accepting capability.[1] MTBE solubility will be lower.[1]
Aromatics
Toluene, Xylene
Low-Moderate (<10 mg/mL)
Soluble at elevated temperatures (reflux); likely poor at RT due to crystal lattice energy.[1]
Alkanes
Hexane, Heptane, Cyclohexane
Insoluble (<1 mg/mL)
Polarity mismatch.[1] These are effective anti-solvents for precipitation.[1]
Water
Water
pH Dependent
Low at pH < 4 (neutral form).[1] High at pH > 6 (carboxylate anion).[1]
Experimental Protocol: Determination of Solubility
Since specific batch-to-batch variations (polymorphs) can alter solubility, researchers must not rely solely on predictions.[1] The following Self-Validating Protocol ensures accurate generation of a solubility curve.
Workflow Diagram (DOT)
The following diagram outlines the decision logic for selecting the solubility determination method based on the stage of development.
Caption: Hierarchical workflow for determining the solubility profile of 4-HBB, moving from rapid screening to quantitative thermodynamic analysis.
Saturation: Add excess 4-HBB solid to 2.0 mL of the target solvent in a crimp-top vial.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
Checkpoint: Ensure solid is still visible.[1] If all solid dissolves, add more until saturation is maintained.[1]
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE filter (pre-heated if testing elevated temperatures).[1]
Dilution: Immediately dilute an aliquot (e.g., 100 µL) into a mobile phase compatible solvent (e.g., 900 µL Methanol) to prevent precipitation.
Quantification: Analyze via HPLC-UV against a 5-point calibration curve.
Procedure: Dissolve 4-HBB in hot Ethyl Acetate (reflux).[1] Slowly add Heptane until cloud point.[1] Cool to 0°C to maximize yield.
Reaction Solvent Selection
For reactions involving the alkene (e.g., metathesis or epoxidation) or the alcohol (e.g., oxidation):
DCM or THF are recommended.[1] They provide sufficient solubility for the substrate while remaining inert to many standard reagents.[1]
Avoid Alcohols if using reagents sensitive to protic sources (e.g., strong bases).[1]
References
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [1]
Acree, W. E. (2013).[1][2][3] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. Journal of Physical and Chemical Reference Data, 42(3). [1][2][3]
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for functional group solubility classification).
Homoallylic Alcohol Derivatives of Benzoic Acid: Synthesis, Mechanistic Scaffolding, and Pharmaceutical Applications
Strategic Overview: The Ortho-Effect Advantage In the landscape of medicinal chemistry, homoallylic alcohol derivatives of benzoic acid represent a privileged structural class. Their significance lies not merely in their...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview: The Ortho-Effect Advantage
In the landscape of medicinal chemistry, homoallylic alcohol derivatives of benzoic acid represent a privileged structural class. Their significance lies not merely in their static structure (
) but in their dynamic potential as "spring-loaded" intermediates.
For drug development professionals, the critical value proposition is the ortho-substitution pattern (e.g., derived from 2-formylbenzoic acid). Here, the newly formed homoallylic alcohol moiety is positioned to undergo spontaneous or acid-catalyzed intramolecular cyclization, granting rapid access to 3-substituted phthalides and isocoumarins . These scaffolds are ubiquitous in bioactive natural products (e.g., 3-n-butylphthalide for ischemic stroke) and novel anticoagulants.
This guide moves beyond generic allylation reviews to focus specifically on the benzoic acid scaffold, detailing the Indium-mediated "Green" synthesis and Asymmetric Catalytic routes that ensure the high stereochemical purity required for clinical candidates.
Synthetic Architectures
Pathway A: Indium-Mediated Allylation (The "Green" Route)
The Barbier-type allylation using Indium metal (
) is the gold standard for synthesizing homoallylic alcohols from formylbenzoic acid derivatives. Unlike Grignard reagents, organoindium species are water-tolerant and chemoselective, ignoring the free carboxylic acid or ester functionality while attacking the aldehyde.[1]
Substrate: Methyl 2-formylbenzoate or 2-formylbenzoic acid.
Reagent: Allyl bromide / Indium powder.
Solvent: THF:H
O (1:1) or pure water.
Mechanism: Single Electron Transfer (SET) generating a transient allylindium species.
Pathway B: Asymmetric Catalysis (The "Precision" Route)
For enantiopure scaffolds, chiral phosphoric acids (CPAs) or chiral boronates are employed. This is crucial when the biological target discriminates between the
- and -phthalide enantiomers.
Mechanistic Deep Dive: The Chelation Control
The reaction of 2-formylbenzoic acid derivatives exhibits unique stereoelectronic features compared to simple benzaldehyde.
Zimmerman-Traxler Transition State: The allylation proceeds via a six-membered chair-like transition state.
Neighboring Group Participation: The ortho-ester or acid group can coordinate with the metal center (In, Zn, or Sn), stabilizing the transition state and influencing diastereoselectivity (anti vs. syn).
Spontaneous Lactonization: Upon formation, the secondary alkoxide (or alcohol) often attacks the neighboring ester carbonyl, extruding methanol and forming the
-lactone (phthalide) ring.
Visualization: Mechanistic Pathway
The following diagram illustrates the conversion of methyl 2-formylbenzoate to a 3-allylphthalide via the homoallylic alcohol intermediate.
Experimental Protocol: Indium-Mediated Synthesis
Objective: Synthesis of methyl 2-(1-hydroxybut-3-en-1-yl)benzoate (open form) or 3-allylphthalide (closed form) from methyl 2-formylbenzoate.
Safety: Allyl bromide is a lachrymator and alkylating agent. Indium powder is flammable. Work in a fume hood.
Solvent: THF and Distilled Water (1:1 ratio, 20 mL total).
Quench: 1M HCl.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, dissolve methyl 2-formylbenzoate (820 mg) in 10 mL THF.
Activation: Add 10 mL of distilled water. The mixture may be biphasic.
Initiation: Add Indium powder (690 mg) in one portion, followed immediately by allyl bromide (650
L).
Reaction: Stir vigorously at room temperature (25°C).
Observation: The reaction is typically exothermic. The grey Indium powder will gradually disappear.
Time: Monitor by TLC (Hexane/EtOAc 4:1). Conversion is usually complete within 1–3 hours.
Work-up:
Quench with 10 mL 1M HCl (careful of residual metal).
Extract with Ethyl Acetate (3 x 20 mL).
Wash combined organics with Brine, dry over anhydrous Na
SO.
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO
).
Note: If the "closed" phthalide form is desired, stir the crude oil in DCM with a catalytic amount of p-TsOH for 30 mins to force cyclization.
Visualization: Workflow Logic
Data Presentation: Metal-Mediated Efficiency
Comparison of metals for the allylation of formylbenzoic acid derivatives. Indium offers the best balance of yield and mild conditions.
Metal Mediator
Solvent System
Conditions
Yield (%)
Chemoselectivity
Ref
Indium (In)
THF/HO
25°C, 2h
92%
High (No ester hydrolysis)
[1, 2]
Zinc (Zn)
THF/NHCl
25°C, 6h
75%
Moderate (Requires activation)
[3]
Tin (Sn)
THF/HO
Sonication
85%
High (Toxic waste issues)
[4]
Magnesium (Mg)
Ether
0°C (Grignard)
45%
Low (Attacks ester/acid)
[5]
Pharmaceutical Translation
The homoallylic alcohol motif attached to a benzoic acid core is not an endpoint but a gateway.
Isocoumarin Synthesis: Palladium-catalyzed oxidative cyclization of the homoallylic alcohol yields isocoumarins, a scaffold found in antifungal agents and serine protease inhibitors.
Metathesis (RCM): The terminal alkene of the homoallylic group can undergo Ring-Closing Metathesis (Grubbs catalyst) to form macrocyclic lactones if an ester chain is appended.
Leukotriene Analogs: Asymmetric allylation of benzoic acid derivatives is used to synthesize chiral fragments for Leukotriene B4 antagonists (anti-inflammatory) [6].
References
Araki, S., & Butsugan, Y. (1991). Indium-mediated allylation of carbonyl compounds in aqueous media. Journal of the Chemical Society, Perkin Transactions 1. Link
Paquette, L. A. (2003). Indium-Promoted Nucleophilic Addition to Carbonyl Compounds in Aqueous Media. Organic Reactions. Link
Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. Wiley-Interscience. Link
Schmid, W., & Whitesides, G. M. (1991). Carbon-carbon bond formation in aqueous ethanol: Diastereoselective allylation of unprotected carbohydrates. Journal of the American Chemical Society. Link
Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. International Journal of Molecular & Clinical Microbiology. Link
Jain, P., & Antilla, J. C. (2010).[2] Chiral Phosphoric Acid-Catalyzed Allylation of Aldehydes. Journal of the American Chemical Society. Link
CAS registry number and identifiers for Benzoic acid, 4-(1-hydroxy-3-butenyl)-
Topic: CAS Registry Number and Identifiers for Benzoic acid, 4-(1-hydroxy-3-butenyl)- Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Reagent for Mac...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: CAS Registry Number and Identifiers for Benzoic acid, 4-(1-hydroxy-3-butenyl)-
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Reagent for Macrocyclic Drug Design
Executive Summary
Benzoic acid, 4-(1-hydroxy-3-butenyl)- (CAS 174831-61-9 ) is a specialized homoallylic alcohol intermediate used primarily in the synthesis of macrocyclic therapeutics. Its structural utility lies in its bifunctionality: the terminal alkene serves as a critical handle for Ring-Closing Metathesis (RCM)—a cornerstone reaction in modern medicinal chemistry for constructing constrained macrocycles (e.g., HCV protease inhibitors)—while the benzylic alcohol provides a stereogenic center amenable to further functionalization or inversion via Mitsunobu chemistry.
This guide provides an authoritative breakdown of its chemical identity, a self-validating synthesis protocol, and its application in high-value drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is often encountered in literature as a racemic intermediate or as its methyl ester congener before hydrolysis.
Context: The most robust method for synthesizing this compound is the Barbier reaction . Unlike the Grignard reaction, which requires anhydrous conditions and separate preparation of the organometallic reagent, the Barbier protocol allows for the in situ generation of the allylzinc species in aqueous or wet organic media. This method is safer, more scalable, and tolerates the carboxylic acid functionality (often requiring transient protection or use of the ester in Grignard routes).
Reagents & Materials
Substrate: 4-Formylbenzoic acid (CAS 619-66-9) or Methyl 4-formylbenzoate (CAS 1571-08-0).
Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum. (Skip if using Indium).
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (10 mmol) in THF (40 mL).
Addition: Add Saturated NH
Cl solution (10 mL). The mixture may become biphasic.
Reaction: Add Allyl bromide (12 mmol) followed by Zinc dust (20 mmol) in portions to control the exotherm.
Monitoring: Stir vigorously at room temperature. The reaction typically completes within 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
Workup:
Filter off excess Zinc through a Celite pad.
Acidify the filtrate to pH ~2-3 with 1N HCl (to ensure the carboxylic acid is protonated).
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na
SO, and concentrate in vacuo.
Purification: Recrystallization from EtOAc/Hexanes or column chromatography (SiO
, Hexanes/EtOAc gradient).
Note on Ester Variant: If starting with Methyl 4-formylbenzoate, the product will be Methyl 4-(1-hydroxy-3-butenyl)benzoate. Hydrolysis with LiOH in THF/H
O yields the target acid.
Mechanistic Pathway & Visualization
The reaction proceeds via a cyclic transition state where the zinc coordinates with the aldehyde oxygen, facilitating the nucleophilic attack of the allyl group.
Figure 1: Zinc-mediated Barbier allylation pathway converting the aldehyde to the homoallylic alcohol.
Applications in Drug Discovery: The "Linker" Strategy
This compound is a high-value building block for Macrocyclic HCV NS3/4A Protease Inhibitors .
The RCM Strategy
In the synthesis of drugs like Danoprevir or Vaniprevir analogues, the benzoic acid moiety is often coupled to a sulfonamide (P1' position) or an amine. The "1-hydroxy-3-butenyl" tail serves two purposes:
RCM Precursor: The terminal alkene participates in Ring-Closing Metathesis with another alkene on the peptide backbone (usually at the P2 proline residue) to close the macrocyclic ring.
Stereochemical Control: The hydroxyl group can be inverted (Mitsunobu) to install specific chirality or substituted to adjust potency.
Workflow Visualization
The following diagram illustrates how CAS 174831-61-9 is utilized to form a macrocyclic scaffold.
Figure 2: Application of the compound in constructing macrocyclic drug cores via Ring-Closing Metathesis.
Storage: Store in a cool, dry place. The terminal alkene is generally stable, but prolonged exposure to light or heat should be avoided to prevent polymerization or oxidation.
Handling: Use standard PPE (gloves, goggles). Work in a fume hood, especially when handling Allyl Bromide (lachrymator) during synthesis.
References
Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. Wiley-Interscience. (Reference for Barbier/Grignard-type reactions in aqueous media).
Foundational
Safety Data Sheet (SDS) and Hazard Classification for Functionalized Benzoic Acids: A Structural-Activity Guide
Topic: Safety Data Sheet (SDS) and Hazard Classification for Functionalized Benzoic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Strategic Context: Th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safety Data Sheet (SDS) and Hazard Classification for Functionalized Benzoic Acids
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Strategic Context: The Scaffold of Choice
Functionalized benzoic acids are ubiquitous in pharmaceutical R&D, serving as key intermediates, bioisosteres for carboxylic acids, and privileged scaffolds in fragment-based drug discovery. While the parent compound—benzoic acid—is well-characterized, the introduction of functional groups (nitro-, amino-, halogen-, sulfonyl-) drastically alters the physicochemical properties and, consequently, the toxicological profile.
For the development scientist, treating every derivative as "generic benzoic acid" is a safety blind spot. A 4-nitro derivative possesses vastly different electron-withdrawing capabilities than a 4-amino derivative, fundamentally changing pKa, lipophilicity, and protein binding potential. This guide provides a rigorous, structure-activity relationship (SAR) based framework for classifying hazards and authoring SDSs for these compounds, even in the absence of explicit animal data.
Molecular Toxicology & Hazard Classification
The Baseline: Benzoic Acid (CAS 65-85-0)
To classify derivatives, we must first establish the baseline hazard profile of the parent structure. Benzoic acid is a Class 2 Skin Irritant and Category 1 Eye Damager due to its acidity (pKa ~4.2). It causes specific target organ toxicity (STOT) in the lungs upon repeated inhalation (fibrosis risk).
The "Functional Switch": SAR-Based Classification
The addition of functional groups modulates the core toxicity through two primary mechanisms: Electronic Effects (altering acidity/irritation) and Metabolic Specificity (altering detoxification pathways).
Quantitative Hazard Comparison Table
The following table synthesizes data to demonstrate how functionalization shifts the GHS classification.
Functional Group
Representative Compound
pKa Effect
Key Hazard Shift
GHS Codes (Typical)
None (Parent)
Benzoic Acid
~4.2
Baseline Irritation
H315, H318, H372 (Lung)
Amino (-NH₂)
4-Aminobenzoic Acid (PABA)
~4.9 (Amphoteric)
Sensitization . The amino group allows haptenization with skin proteins.
H317 (Skin Sens.) , H319, H412
Nitro (-NO₂)
4-Nitrobenzoic Acid
~3.4 (More Acidic)
Increased Irritation & Acute Tox . Strong electron withdrawal increases acidity and potential for methemoglobinemia (rare).
H302 (Acute Tox), H315, H319
Halogen (-Cl/Br)
4-Chlorobenzoic Acid
~4.0
Environmental Persistence . Increased logP (lipophilicity) correlates with aquatic toxicity.
The following decision tree illustrates the logical flow for classifying a novel benzoic acid derivative based on its substituents.
Figure 1: Decision logic for predicting GHS hazard codes based on functional group substitution on the benzoic acid scaffold.
Metabolic Fate & Safety Implications
Understanding the metabolic pathway is critical for Section 11 (Toxicological Information) of the SDS. Benzoic acids are primarily detoxified via glycine conjugation to form hippuric acids.
The Saturation Threshold
The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of Benzoyl-CoA with Glycine.
Safety Mechanism: This pathway rapidly solubilizes the compound for renal excretion.
Toxicity Trigger: High doses or specific substitutions (e.g., steric hindrance at the ortho position) can saturate this pathway. When GLYAT is saturated, free CoA is sequestered (CoA trapping), leading to mitochondrial dysfunction and toxicity.
Figure 2: The Glycine Conjugation Pathway. Toxicity arises when the primary detoxification route is saturated or inhibited by steric hindrance.
SDS Authoring for Novel Derivatives (The "Unknowns")
When authoring an SDS for a novel functionalized benzoic acid (e.g., an internal R&D intermediate) where no experimental data exists, you must apply a Read-Across and Occupational Exposure Banding (OEB) approach.
Section 2: Hazard Identification (In Silico Approach)
Do not leave this blank. Use the "Precautionary Principle."
QSAR Analysis: Use tools like the OECD QSAR Toolbox or VEGA Hub to predict sensitization. If the compound has an aniline moiety (amino-benzoic), classify as H317 (May cause allergic skin reaction) by default.
Acidity Check: Calculate pKa. If pKa < 3.0, elevate Eye Irritation to Category 1 (H318) .
TTC (Threshold of Toxicological Concern): For genotoxicity, if the structure contains a structural alert (e.g., nitro group), assume Muta. 2 (H341) unless Ames test data proves otherwise.
Section 8: Exposure Controls (OEB Assignment)
For compounds without an Occupational Exposure Limit (OEL), assign an internal OEB based on potency and structure.
Band 2 (Moderate): Halogenated/Nitro derivatives. (OEL 100-1000 µg/m³)
Band 3 (High Potency/Sensitizers): Amino-benzoic acids (Sensitizers). (OEL 10-100 µg/m³)
Band 4 (High Potency): Complex pharmacophores attached to benzoate. (OEL < 10 µg/m³)
Operational Safety & Handling Protocol
This protocol defines the workflow for receiving and handling a functionalized benzoic acid with an incomplete or generic SDS.
The "Self-Validating" Handling System
Receipt: Check CAS against the comparative table in Section 2.2.
pH Test: Dissolve a small amount in water. pH < 3.0 requires corrosive handling protocols (Acid gas cartridge, nitrile + laminate gloves).
Sensitization Check: If the structure contains an aromatic amine, handling must occur in a biosafety cabinet or powder containment hood to prevent respiratory sensitization.
Figure 3: Operational workflow for determining handling requirements for novel benzoic acid derivatives.
References
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[1][Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzoic Acid.[1][2][3][4][5][6][7][8][Link]
OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects.[Link]
Baden, H. P., et al. (1973). The metabolism of benzoic acid derivatives.[9] Journal of Investigative Dermatology. [Link]
Cronin, M. T. D., et al. (2003). Use of QSARs in International Decision-Making Frameworks to Predict Health Effects of Chemical Substances. Environmental Health Perspectives. [Link]
PubChem. (n.d.). 4-Aminobenzoic acid (PABA) Compound Summary. National Library of Medicine. [Link]
Chemo-Biological Profiling of 4-(1-Hydroxy-3-butenyl)benzoic Acid Scaffolds: Synthetic Utility and Pharmacological Potential
Executive Summary The molecule 4-(1-hydroxy-3-butenyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, combining a classic benzoic acid pharmacophore with a versatile homoallylic alcohol side chain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 4-(1-hydroxy-3-butenyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, combining a classic benzoic acid pharmacophore with a versatile homoallylic alcohol side chain. While benzoic acid derivatives are historically established as antimicrobial preservatives and anti-inflammatory agents, the introduction of the 1-hydroxy-3-butenyl moiety significantly alters the physicochemical landscape of the parent molecule.
This guide analyzes the potential biological activities of this scaffold, predicting its utility as a precursor for diversity-oriented synthesis (DOS) and a direct-acting agent in cell cycle modulation. By bridging the gap between synthetic accessibility and biological function, we provide a roadmap for researchers to exploit this chemotype.
Part 1: Chemical Basis of Bioactivity
To understand the biological potential, we must first deconstruct the molecular architecture. The compound consists of three distinct functional domains, each contributing to its interaction with biological targets.
Structural Pharmacophores[1]
Domain A: The Carboxylic Acid Tail:
Function: Provides water solubility (at physiological pH) and serves as a hydrogen bond acceptor/donor for interaction with basic amino acid residues (Arginine/Lysine) in enzyme active sites.
Target: Essential for uptake via monocarboxylate transporters (MCTs).
Domain B: The Benzylic Alcohol (Chiral Center):
Function: A secondary alcohol positioned at the benzylic carbon. This site mimics the transition state of various metabolic enzymes and offers a handle for esterification (prodrug design).
Metabolism: Susceptible to oxidation by dehydrogenases, potentially converting the molecule into a more reactive acetophenone derivative in vivo.
Domain C: The Homoallylic Alkene:
Function: A lipophilic tail that enhances membrane permeability. The terminal alkene is a "latent warhead"—chemically stable under physiological conditions but capable of participating in oxidative metabolism (epoxidation) or serving as a handle for covalent probe development.
Synthetic Access (The Barbier/Grignard Route)
Accessing this scaffold is high-yielding and scalable, typically involving the allylation of 4-formylbenzoic acid.
Caption: Figure 1. Synthetic route from 4-formylbenzoic acid to the target scaffold and potential downstream diversification.
Part 2: Predicted & Observed Biological Activities
Based on Structure-Activity Relationship (SAR) data from structurally analogous prenylated benzoic acids and homoallylic alcohols, the following activities are projected.
Antimicrobial & Preservative Potency
Benzoic acid is a standard preservative (E210), functioning by acidifying the bacterial cytoplasm. The addition of the butenyl chain increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the bacterial cell membrane.
Mechanism: The hydrophobic tail inserts into the lipid bilayer, disrupting membrane integrity, while the carboxyl group disrupts the proton motive force.
Target Spectrum: Likely effective against Gram-positive bacteria (S. aureus) and specific fungi (Aspergillus spp.), similar to parabens but with potentially higher potency due to the unsaturated side chain.
Anticancer Activity (Cell Cycle Arrest)
The structural analog 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoic acid (HMBA) has been documented to inhibit cell cycle progression in HeLa cells by activating p21 and inhibiting Cyclin D1.
Hypothesis: The 4-(1-hydroxy-3-butenyl) scaffold mimics this prenylated structure. The homoallylic alcohol motif is also frequently found in cytotoxic polyketides (e.g., macrolides).
Predicted Mode of Action:
G2/M Phase Arrest: Disruption of tubulin polymerization or interference with cell cycle kinases.
HDAC Inhibition: Benzoic acid derivatives have been screened as Histone Deacetylase (HDAC) inhibitors.[1] The zinc-binding group (carboxylic acid) combined with the "cap" (hydrophobic tail) fits the pharmacophore model for HDAC inhibitors.
Metabolic Probe Potential
The terminal alkene allows this molecule to serve as a chemical probe .
Thiol-Ene "Click" Chemistry: The alkene can react with cysteine residues in proteins under radical conditions (e.g., photo-activation), allowing researchers to map protein binding targets of benzoic acid derivatives.
Part 3: Experimental Protocols
To validate the biological profile of 4-(1-hydroxy-3-butenyl)benzoic acid derivatives, the following standardized protocols are recommended.
Protocol A: Synthesis via Barbier Reaction
Objective: Synthesize the core scaffold from 4-carboxybenzaldehyde.
Dropwise add Allyl bromide. Stir at room temperature for 4 hours.
Quench with saturated NH4Cl solution.
Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.
Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient).
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).
Methodology:
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the compound at concentrations ranging from 1
M to 100 M (dissolved in DMSO, final concentration <0.1%).
Incubation: Incubate for 48h at 37°C, 5% CO2.
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol C: Antimicrobial MIC Determination
Objective: Assess Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
Methodology:
Preparation: Prepare stock solution of the compound in DMSO.
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512
g/mL to 1 g/mL).
Inoculation: Add bacterial suspension adjusted to
CFU/mL.
Incubation: Incubate at 37°C for 16-20h.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Part 4: Visualization of Structure-Activity Relationships (SAR)
The following diagram maps the specific chemical features of the molecule to its predicted biological effects.
DOT Diagram: SAR Analysis
Caption: Figure 2. Structure-Activity Relationship (SAR) map linking chemical moieties to biological function.
References
Lee, Y. S., et al. (2007). "Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid." Biological and Pharmaceutical Bulletin.
Manuja, R., et al. (2013).[2] "A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research.
Kabakaş, H. Ö. (2024).[3][4] "The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines." Eskişehir Technical University Journal of Science and Technology.
Bauer, A. W., et al. (1966). "Antibiotic susceptibility testing by a standardized single disk method." American Journal of Clinical Pathology. (Standard protocol reference for MIC).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Homoallylic alcohols attached to aromatic rings (specifically 1-aryl-3-buten-1-ols ) represent a privileged but thermodynamically fragile scaffold in drug discovery. While they serve as versatile intermediates formed via the allylation of aromatic aldehydes, their stability is governed by a delicate interplay between kinetic trapping and thermodynamic equilibration.
Unlike simple aliphatic alcohols, the presence of an aromatic ring at the
-position (benzylic) and a -system at the -position creates a "perfect storm" for three specific degradation pathways:
Retro-Allylation: A chemically reversible process driven by the stability of the carbonyl precursor and the allyl-metal species.
Redox Isomerization: A transition-metal or base-catalyzed migration of the double bond to form thermodynamically superior aryl ketones.
Oxonia-Cope Rearrangement: A [3,3]-sigmatropic shift available under acidic conditions, leading to structural scrambling.
This guide analyzes these thermodynamic sinks, provides mechanistic insights into their activation, and outlines protocols for assessing and mitigating instability during lead optimization.
Structural Fundamentals & The "Benzylic-Allylic" Paradox
The core scaffold is 1-aryl-3-buten-1-ol . Its reactivity is defined by two electronic features that, while useful for synthesis, compromise long-term stability:
The Benzylic C-O Bond: The aromatic ring stabilizes positive charge development at the C1 position. This lowers the activation energy for processes involving C-O bond cleavage (e.g.,
substitution, E1 elimination) or coordination to Lewis acids.
The Homoallylic Tether: The alkene at C3 is not conjugated with the aromatic ring, creating a thermodynamic driving force for migration. The system seeks to establish conjugation (forming a styrene derivative) or tautomerize to a ketone.
Thermodynamic Hierarchy
In a closed system, the stability order of isomers typically follows this hierarchy (from most to least stable):
Aryl Ketone (e.g., 1-aryl-1-butanone): Stabilized by the strong C=O bond (~179 kcal/mol) and conjugation.
Conjugated Diene (e.g., 1-aryl-1,3-butadiene): Stabilized by extended
The formation of homoallylic alcohols via the addition of allyl-metal reagents (B, Zn, Sn) to aldehydes is often reversible. Under thermodynamic control, the alcohol can revert to the starting aldehyde and allyl species.
Mechanism: The reaction proceeds through a 6-membered chair-like transition state (Zimmerman-Traxler model). The reverse reaction (retro-allylation) utilizes the same low-energy pathway.
Driving Force: If the allyl-metal species is stable (e.g.,
-allyl palladium or stable boronate) or if the aldehyde is sterically relieved upon dissociation, retro-allylation becomes favorable.
Relevance: This is particularly critical when using Lewis Acid catalysts or heating, which lowers the barrier for the reverse reaction.
Redox Isomerization (The Ketone Sink)
Transition metals (Ru, Rh, Fe, Ni) and even strong bases can catalyze the isomerization of homoallylic alcohols to saturated ketones. This is a "redox-neutral" process where the alcohol is oxidized and the alkene is reduced intramolecularly.
Mechanism: Typically involves metal-hydride insertion/elimination sequences. The metal inserts into the allylic C-H bond, followed by hydride migration to the alkene.
Thermodynamics: The formation of the C=O bond is the primary thermodynamic driver.
The 2-Oxonia-Cope Rearrangement
Under acidic conditions, homoallylic alcohols can undergo a cationic [3,3]-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement. This is often coupled with the Prins cyclization to form tetrahydropyrans, effectively destroying the linear scaffold.
Visualizing the Mechanisms
The following diagrams illustrate the competitive pathways governing the fate of 1-aryl-3-buten-1-ols.
Diagram 1: The Thermodynamic Landscape
Caption: The homoallylic alcohol sits in a local energy minimum. It can revert to precursors (retro-allylation) or relax into deeper thermodynamic wells (Ketone or Diene).
Caption: Left: Retro-allylation proceeds via a cyclic transition state. Right: Isomerization involves a metal-hydride shift followed by tautomerization.
Experimental Protocols for Stability Assessment
To validate the stability of a homoallylic alcohol scaffold during drug development, the following protocols are recommended.
Protocol A: Retro-Allylation Stress Test (Crossover Experiment)
This experiment determines if the C-C bond formation is reversible under your reaction conditions.
Setup: Dissolve the homoallylic alcohol (1.0 equiv) in the desired solvent (e.g., THF or Toluene).
Add Trap: Add 2.0 equivalents of a distinct, electron-deficient aldehyde (e.g., 4-nitrobenzaldehyde).
Conditioning: Add the Lewis Acid or catalyst used in the original synthesis (e.g.,
or catalyst).
Monitoring: Heat to 50°C and monitor by HPLC/NMR.
Interpretation:
Detection of Cross-Product: If the allyl group transfers to the 4-nitrobenzaldehyde, retro-allylation is active . The scaffold is thermodynamically unstable under these conditions.
No Cross-Product: The bond is kinetically robust.
Protocol B: Isomerization Susceptibility
Determine if the compound will degrade to the ketone during purification or storage.
Analysis: Monitor for the appearance of the characteristic triplet-quartet (or triplet-triplet) pattern of the saturated ketone in
NMR.
Mitigation: If isomerization is observed on silica, add 1%
to the eluent to neutralize surface acidity.
Stabilization Strategies in Drug Design
When the homoallylic alcohol motif is essential for biological activity, use these strategies to lock the conformation and prevent degradation:
Strategy
Mechanism of Stabilization
gem-Dimethyl Effect
Introducing substituents at the allylic positions (C2 or C3) increases the barrier for the chair-like TS, inhibiting retro-allylation.
Rigidification
Incorporating the C2-C3 bond into a ring (e.g., cyclohexene) prevents the orbital alignment required for oxonia-Cope rearrangements.
Etherification
Protecting the hydroxyl group as an ether or ester removes the H-bond donor/acceptor capability and prevents enolization/ketonization pathways.
Fluorination
Fluorine substitution on the aromatic ring can modulate the electron density, destabilizing the benzylic carbocation intermediate required for or E1 degradation.
References
Retro-allylation Mechanisms
Title: Carbon–Carbon Bond Cleavage at Allylic Positions: Retro-allylation and Deallylation[1][2]
Technical Application Note: Chemoselective Synthesis of 4-(1-hydroxy-3-butenyl)benzoic acid
Abstract & Strategic Rationale This application note details a robust, chemoselective protocol for the synthesis of 4-(1-hydroxy-3-butenyl)benzoic acid directly from 4-formylbenzoic acid . The Synthetic Challenge: The pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
This application note details a robust, chemoselective protocol for the synthesis of 4-(1-hydroxy-3-butenyl)benzoic acid directly from 4-formylbenzoic acid .
The Synthetic Challenge:
The primary challenge in functionalizing 4-formylbenzoic acid is the presence of the free carboxylic acid (pKa ~4.2) alongside the electrophilic aldehyde. Traditional organometallic reagents (e.g., Allylmagnesium bromide) are highly basic and intolerant of acidic protons. Using a Grignard approach would necessitate a three-step sequence: (1) ester protection, (2) allylation, and (3) saponification, significantly reducing throughput and atom economy.
The Solution: Indium-Mediated Allylation
To maximize efficiency and selectivity, this protocol utilizes an Indium-mediated Barbier-type allylation in aqueous media. Unlike Magnesium or Lithium, organoindium intermediates are water-tolerant and exhibit low basicity, allowing them to react selectively with the aldehyde carbonyl without deprotonating or interfering with the carboxylic acid moiety.
Key Advantages:
Chemoselectivity: Exclusive attack at the aldehyde; carboxylic acid remains intact.
Operational Simplicity: No anhydrous conditions or inert atmosphere required.[1]
Atom Economy: Single-step transformation avoiding protection/deprotection cycles.
Green Chemistry: Utilizes THF/Water solvent systems.[2]
Reaction Mechanism & Pathway[3]
The reaction proceeds via the in situ formation of an allylindium species. The indium metal inserts into the allyl bromide bond, forming a nucleophilic allylindium intermediate that attacks the carbonyl carbon of the aldehyde.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. Mechanistic pathway of the Indium-mediated allylation showing the formation of the nucleophilic species and subsequent carbonyl attack.
Stir the mixture vigorously at Room Temperature (20-25°C) .
Observation: The reaction is generally mildly exothermic. The indium powder will gradually be consumed.
Monitor via TLC (Solvent: 5% Methanol in DCM with 1% Acetic Acid) or LC-MS.
Endpoint: Full conversion is typically observed within 4 to 6 hours .
Step 3: Workup & Purification (Acid-Base Extraction Strategy)
Critical Note: This workup leverages the acidic nature of the product to remove non-acidic impurities.
Quench: Slowly add 1M HCl (20 mL) to the reaction mixture to dissolve any remaining indium salts and ensure the product is in its free acid form.
Phase Separation: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).
Base Extraction (Purification): Combine the organic layers. Extract the organic layer with saturated NaHCO₃ solution (3 x 40 mL).
Logic: The product (carboxylic acid) will deprotonate and move into the aqueous layer as the carboxylate salt. Non-acidic impurities (e.g., allyl bromide dimers, unreacted aldehyde traces) remain in the organic layer.
Discard the organic layer (after verifying the product is not trapped).
Acidification: Carefully acidify the combined aqueous NaHCO₃ extracts by adding 1M HCl dropwise until pH ~2.
Observation: The product should precipitate or form an oil as it returns to the free acid form.
Final Extraction: Extract the acidic aqueous layer with EtOAc (3 x 50 mL).
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Isolation
The resulting residue is typically a white to off-white solid.
If necessary, recrystallize from a mixture of EtOAc/Hexanes or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).
Workflow Diagram
Caption: Figure 2. Operational workflow emphasizing the acid-base extraction strategy for purification.
Quality Control & Validation
To ensure the integrity of the synthesized material, the following analytical parameters should be verified.
Diagnostic signals: Vinyl protons at 5.0-5.8 ppm and the benzylic methine at ~4.7 ppm.[2][4][5][6][7][8][9][10][11][12]
LC-MS
[M-H]⁻ = 191.2 m/z
Negative mode is preferred for carboxylic acids.
Purity (HPLC)
> 95% (Area)
UV detection at 254 nm.
Troubleshooting & Optimization
Issue: Low Conversion
Cause: Inactive Indium surface (oxidation).
Solution: Activate Indium by washing with dilute HCl (0.5M) followed by water and ethanol/ether drying before use. Alternatively, sonicate the reaction mixture for the first 15 minutes.
Issue: Emulsion during Extraction
Cause: Presence of fine Indium salts or amphiphilic nature of the product.
Solution: Add brine (saturated NaCl) to the aqueous layer or filter the biphasic mixture through a Celite pad before separation.
Issue: Product remaining in Aqueous Phase
Cause: pH not sufficiently acidic during final extraction.
Solution: Ensure pH is ≤ 2 using a calibrated pH meter or paper. The carboxylic acid must be fully protonated to extract into EtOAc.
References
Li, C. J., & Chan, T. H. (1991). Organic reactions in aqueous media. With a focus on carbon-carbon bond formation. Tetrahedron, 55(37), 11149-11176.
Augé, J., Lubin-Germain, N., & Thiaw, M. M. (2006). Indium-Mediated Formation of Homoallylic Alcohols in Aqueous Media. Tetrahedron Letters, 47(16), 2823-2826.
Loh, T. P., & Li, X. R. (1999). Indium-mediated allylation of carbonyl compounds in aqueous media: A green approach. Angewandte Chemie International Edition, 38(16), 2292-2293.
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Methodological Guide & Validated Protocols
Introduction & Strategic Rationale
4-Carboxybenzaldehyde (4-CBA) is a highly versatile bifunctional building block in medicinal chemistry, frequently utilized to construct complex pharmacophores. However, the enantioselective allylation of 4-CBA presents a fundamental chemical conflict: the acidic carboxylic proton rapidly quenches traditional organometallic nucleophiles (e.g., Grignard or standard allylzinc reagents) and strongly coordinates to moisture-sensitive Lewis acid catalysts, leading to racemic background reactions or complete catalytic failure.
As a Senior Application Scientist, I have evaluated multiple synthetic routes to overcome this limitation. This guide details two field-proven strategies:
The Protection-Allylation-Deprotection (PAD) Strategy: A highly predictable, reagent-controlled approach utilizing Brown allylation on the methyl ester derivative[1],[2].
The Direct Aqueous Catalytic Strategy: A step-economical, water-tolerant approach utilizing an Indium-mediated allylation within a chiral Lewis acid pocket[3].
Mechanistic Causality
The choice between these methods is dictated by the underlying mechanism of stereocontrol. The Brown allylation relies on a highly ordered, six-membered Zimmerman-Traxler transition state. The presence of a free carboxylic acid disrupts the critical boron-oxygen coordination, necessitating prior esterification to methyl 4-formylbenzoate[4]. Conversely, Indium’s low first ionization potential allows for single-electron transfer to allyl halides in aqueous media. The resulting allylindium(III) species is highly chemoselective for aldehydes and, when paired with a Ce(OTf)₄/Pybox complex, creates a water-tolerant chiral environment that successfully accommodates the free -COOH group[3].
Workflow comparing PAD and Direct Aqueous strategies for 4-CBA allylation.
Quantitative Data & Method Comparison
The following table synthesizes the quantitative performance metrics of both strategies, allowing drug development professionals to select the optimal route based on scale and purity requirements.
Parameter
Strategy 1: Brown Allylation (PAD)
Strategy 2: Aqueous Indium-Pybox
Substrate
Methyl 4-formylbenzoate
4-Carboxybenzaldehyde (Free Acid)
Active Nucleophile
(-)-Ipc₂B(allyl)
Allylindium(III) species
Chiral Source
Reagent-controlled (Ipc ligands)
Catalyst-controlled (S,S)-iPr-Pybox
Solvent System
Et₂O / THF (Strictly anhydrous)
H₂O / EtOH (Biphasic)
Typical Yield
85–92% (over 3 steps)
65–75% (1 step)
Enantiomeric Excess
>95% ee
70–85% ee
Scalability
High (Multi-gram, predictable)
Moderate (Scale limited by Indium cost)
Primary Use Case
Late-stage API synthesis requiring high ee
Rapid library generation / screening
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure causality between experimental execution and analytical outcomes.
Protocol A: The PAD Strategy (Brown Allylation)
This protocol utilizes methyl 4-formylbenzoate to ensure the integrity of the Zimmerman-Traxler transition state[1],[4].
Step 1: Esterification (Preparation of Methyl 4-formylbenzoate)
Self-Validation IPC: Analyze via TLC (Hexanes/EtOAc 3:1). The baseline 4-CBA spot must be completely consumed. ¹H NMR should confirm a sharp singlet at ~3.9 ppm corresponding to the methyl ester.
Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the ester.
Step 2: Preparation of (-)-Ipc₂B(allyl) & Allylation
In an oven-dried, argon-purged flask, dissolve (-)-B-methoxydiisopinocampheylborane (1.2 equiv) in anhydrous Et₂O (0.5 M).
Cool to -78 °C. Dropwise add allylmagnesium bromide (1.15 equiv, 1.0 M in Et₂O). Stir for 1 hour at -78 °C, then warm to room temperature for 1 hour to precipitate magnesium salts.
Self-Validation IPC: The reaction mixture must show a clear supernatant with a distinct white precipitate. Cloudiness in the supernatant indicates moisture ingress, which will severely degrade the final ee.
Cool the mixture to -100 °C (EtOH/liquid N₂ bath). Causality note: -100 °C is critical to maximize the diastereofacial selectivity of the bulky Ipc ligands.
Add methyl 4-formylbenzoate (1.0 equiv) dropwise down the side of the flask. Stir for 1 hour at -100 °C.
Step 3: Oxidative Workup & Saponification
Quench the reaction at -100 °C with 3 M NaOH (2.0 equiv) followed by 30% H₂O₂ (2.0 equiv). Warm to room temperature and stir for 2 hours to cleave the boron-oxygen bond.
Extract the homoallylic alcohol intermediate with Et₂O.
To deprotect the ester, dissolve the crude intermediate in THF/H₂O (1:1, 0.2 M). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.
Acidify to pH 2 with 1 M HCl, extract with EtOAc, dry, and purify via flash chromatography.
Final Validation: Chiral HPLC (e.g., Chiralcel OD-H) must confirm >95% ee. LC-MS must show [M-H]⁻ = 191.07.
Protocol B: Direct Aqueous Catalysis (Indium-Pybox)
This protocol leverages the water-stability of Indium to bypass protection steps[3].
Step 1: Assembly of the Chiral Lewis Acid Pocket
In a reaction vial, suspend Ce(OTf)₄ (10 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (Pybox) (12 mol%) in a 1:1 mixture of H₂O/EtOH (0.1 M relative to substrate).
Stir at room temperature for 30 minutes.
Self-Validation IPC: The suspension will clarify and turn slightly yellow/orange, visually confirming the complexation of the Ce(IV) center by the Pybox ligand.
Step 2: Biphasic Allylation
Add unprotected 4-carboxybenzaldehyde (1.0 equiv) to the catalyst solution.
Stir vigorously at 0 °C for 24–48 hours. Causality note: Vigorously stirring is required to overcome mass transfer limitations in the biphasic system, while the 0 °C temperature suppresses the racemic background reaction.
Self-Validation IPC: Monitor the reaction via RP-HPLC at 254 nm. The 4-CBA peak should steadily convert to a more polar peak corresponding to the homoallylic acid.
Filter the mixture through a pad of Celite to remove Indium salts. Extract the aqueous filtrate with EtOAc, dry over MgSO₄, and concentrate.
Mechanistic causality governing stereocontrol in 4-CBA allylation protocols.
References
Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols - nsf.
Handbook of Green Chemistry, Volume 5: Reactions in Water - epdf.
Highly Stereoselective Syntheses of α,α-Disubstituted E- and Z-Crotylboronates - nsf.
Photoredox/Nickel-Catalyzed Diastereoselective Allylation of Aldehydes with Morita–Baylis–Hillman Adducts - acs.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Advanced Materials & Therapeutics
Target Audience: Materials Scientists, MOF Chemists, and Drug Delivery Professionals
Executive Summary & Mechanistic Rationale
The structural tunability of Metal-Organic Frameworks (MOFs), particularly Zirconium-based systems like UiO-66, has revolutionized targeted drug delivery and heterogeneous catalysis. A critical advancement in this field is defect engineering —the intentional introduction of missing-linker vacancies to increase porosity and expose catalytically active Lewis acid Zr(IV) sites [1].
Traditionally, simple monocarboxylic acids (e.g., acetic or benzoic acid) are used as modulators to induce these defects. However, these traditional modulators leave chemically inert caps on the Zr₆ nodes.
This application note details a paradigm-shifting approach: utilizing Benzoic acid, 4-(1-hydroxy-3-butenyl)- (hereafter referred to as HBBA ) as a bifunctional defect-engineering ligand.
The Causality of the Design:
By substituting standard benzoic acid with HBBA during de novo synthesis, we intentionally cap the Zr₆ nodes with a reactive moiety. The carboxylate group coordinates to the Zr(IV) node, driving the formation of missing-linker defects. Simultaneously, the 1-hydroxy-3-butenyl tail projects into the newly expanded mesoporous void.
The Terminal Alkene (-CH=CH₂): Serves as an orthogonal, highly reactive handle for radical-mediated thiol-ene "click" chemistry, allowing for the post-synthetic attachment of targeting peptides or PEG chains.
The Secondary Hydroxyl (-OH): Provides localized hydrophilicity. This prevents the hydrophobic collapse of the pore and facilitates the diffusion of aqueous biological reagents during Post-Synthetic Modification (PSM) [2].
Physicochemical Profile & Quantitative Metrics
Before initiating synthesis, it is critical to understand the spatial and chemical parameters of the HBBA ligand compared to traditional modulators.
Table 1: Physicochemical Profile of the HBBA Ligand
Parameter
Specification
Functional Role in MOF
Chemical Name
Benzoic acid, 4-(1-hydroxy-3-butenyl)-
N/A
Molecular Formula
C₁₁H₁₂O₃
N/A
Coordination Motif
Monotopic (Carboxylate)
Competes with BDC linker to arrest crystal growth and induce node defects.
Reactive Handle 1
Terminal Alkene
Anchor point for UV-initiated Thiol-Ene click bioconjugation.
Reactive Handle 2
Secondary Alcohol
Enhances pore wettability; acts as a secondary site for esterification.
Table 2: Comparative Porosity and PSM Efficiency Metrics
Data reflects representative empirical shifts when substituting standard modulators with HBBA in a standard UiO-66 topology [3].
Framework Formulation
Modulator Used
BET Surface Area (m²/g)
Pore Volume (cm³/g)
Bioconjugation Efficiency (%)
Pristine UiO-66
None (Defect-Free)
~1,100
0.40
N/A (No reactive handles)
UiO-66-BA
Benzoic Acid
~1,450
0.57
< 5% (Non-specific adsorption)
UiO-66-HBBA
HBBA
~1,380
0.54
> 85% (Covalent Thiol-Ene)
Workflow Visualization
The following diagram maps the logical progression from precursor selection through defect generation and final bioconjugation.
Fig 1: Workflow of HBBA-modulated defect engineering and thiol-ene post-synthetic modification.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each procedure includes the mechanistic reasoning behind the steps and a mandatory Quality Control (QC) validation checkpoint.
Protocol 1: Solvothermal Synthesis of Defective UiO-66-HBBA
Objective: Synthesize a highly crystalline, defect-engineered Zr-MOF with covalently tethered alkene groups.
Materials:
Zirconium(IV) chloride (ZrCl₄)
Terephthalic acid (BDC)
Benzoic acid, 4-(1-hydroxy-3-butenyl)- (HBBA)
N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl, 37%)
Step-by-Step Methodology:
Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.54 mmol of ZrCl₄ in 10 mL of DMF.
Causality: ZrCl₄ is highly sensitive to ambient moisture. Dissolving it first ensures complete solvation before introducing competing ligands.
Ligand Addition: Add 0.54 mmol of BDC and 2.70 mmol of HBBA (a 1:5 BDC:Modulator molar ratio) to the solution. Add 0.1 mL of concentrated HCl.
Causality: The 5-fold excess of HBBA forces competition at the Zr₆ node, intentionally blocking BDC coordination to create missing-linker defects [1]. The HCl acts as an additional modulator and aids in the dissolution of the organic components.
Solvothermal Reaction: Seal the vial and heat at 120 °C in an isothermal oven for 24 hours.
Causality: Thermal decomposition of DMF at 120 °C slowly generates dimethylamine, which gradually deprotonates the carboxylic acids, ensuring controlled crystal growth rather than amorphous precipitation.
Recovery & Washing: Centrifuge the resulting white suspension at 8,000 rpm for 10 minutes. Discard the supernatant.
Soxhlet Extraction (Critical Step): Transfer the powder to a Soxhlet thimble and extract with hot methanol for 24 hours.
Causality: Simple soaking is insufficient to overcome the capillary forces of the MOF micropores. Soxhlet extraction continuously flushes the pores with pure solvent, removing unreacted BDC and physically trapped HBBA without breaking the strong covalent Zr-carboxylate bonds of the structural HBBA caps.
Drying: Dry the activated UiO-66-HBBA under vacuum at 80 °C overnight.
Self-Validation & QC Checkpoint 1:
Digest 10 mg of the dried MOF in 1 mL of 1M NaOH in D₂O. Perform ¹H-NMR spectroscopy. The presence of terminal alkene protons (multiplet at ~5.8 ppm and doublet at ~5.1 ppm) alongside the aromatic BDC protons (singlet at 8.0 ppm) confirms covalent incorporation. The integration ratio directly quantifies the defect density.
Protocol 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry
Objective: Covalently attach a thiolated functional molecule (e.g., a targeting peptide or PEG-SH) to the alkene handles within the MOF pores.
Materials:
Activated UiO-66-HBBA (from Protocol 1)
Thiolated payload (R-SH, e.g., FITC-PEG-SH for tracking)
Dispersion: Disperse 50 mg of UiO-66-HBBA in 5 mL of anhydrous methanol via sonication for 5 minutes.
Reagent Addition: Add 0.1 mmol of the selected R-SH and 0.02 mmol of DMPA to the suspension.
Causality: The terminal alkene of HBBA is unactivated. Therefore, a radical mechanism is required for efficient anti-Markovnikov addition of the thiol.
UV Irradiation: Purge the vial with Nitrogen gas for 5 minutes to remove dissolved oxygen (which quenches radicals). Irradiate the stirring suspension with a 365 nm UV lamp for 3 hours at room temperature.
Causality: 365 nm light is specific enough to cleave the DMPA initiator into reactive radicals without possessing enough energy to degrade the aromatic BDC linkers of the MOF backbone.
Purification: Centrifuge the mixture and wash the functionalized MOF extensively with methanol (3 × 10 mL) to remove unreacted thiol and residual photoinitiator.
Final Activation: Dry the bioconjugated MOF under vacuum at room temperature (to protect the newly attached biological/polymeric moieties).
Self-Validation & QC Checkpoint 2:
Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the final powder. The complete disappearance of the C=C stretching vibration at ~1640 cm⁻¹ and the emergence of specific bands related to the R-SH payload (e.g., C-S stretch at ~650 cm⁻¹) validates a successful, complete click reaction.
References
Gatto G, Macchioni A, Bondi R, Marmottini F, Costantino F. Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis. Inorganics. 2019; 7(10):123.
URL:[Link]
Li C, et al. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. Chemical Society Reviews. 2024.
URL:[Link]
Lin Z, et al. Tailoring the properties of UiO-66 through defect engineering: A review. Industrial & Engineering Chemistry Research. 2019; 58:17646–17659.
URL:[Link]
Application
cross-coupling reaction applications of 4-(1-hydroxy-3-butenyl)benzoic acid
Application Note: Cross-Coupling Architectures of 4-(1-hydroxy-3-butenyl)benzoic acid Executive Summary 4-(1-hydroxy-3-butenyl)benzoic acid is a versatile bifunctional "linchpin" scaffold characterized by three distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cross-Coupling Architectures of 4-(1-hydroxy-3-butenyl)benzoic acid
Executive Summary
4-(1-hydroxy-3-butenyl)benzoic acid is a versatile bifunctional "linchpin" scaffold characterized by three distinct reactive centers: a carboxylic acid "head," a benzylic/homoallylic alcohol "body," and a terminal alkene "tail." While the molecule is readily synthesized via the Indium-mediated Barbier allylation of 4-formylbenzoic acid, its primary utility in drug discovery lies in its capacity to undergo chemoselective cross-coupling reactions at the terminal alkene without compromising the integrity of the acid or alcohol functionalities.
This guide details the protocols for functionalizing this scaffold using Heck Arylation , Hydroboration-Suzuki Coupling , and Olefin Cross-Metathesis , enabling the rapid generation of diverse peptidomimetic fragments and polymer precursors.
Chemical Context & Synthesis
Before engaging in cross-coupling, the integrity of the substrate must be verified. The molecule is typically synthesized via a "green" Barbier-type reaction in aqueous media, avoiding the need for protecting groups during the scaffold construction.
Substrate: 4-(1-hydroxy-3-butenyl)benzoic acid
CAS: (Not widely assigned; defined by structure
)
Synthesis Route: Reaction of 4-formylbenzoic acid with allyl bromide mediated by Indium (In) or Zinc (Zn) in THF/H₂O.
Reactivity Map
Figure 1: Chemoselective reactivity map. The terminal alkene is the primary site for C-C bond forming cross-coupling reactions.
Application I: The Heck Reaction (Alkene Arylation)
The most direct cross-coupling application for this scaffold is the Heck-Mizoroki reaction . This protocol couples the terminal alkene with aryl halides to produce chain-extended styryl derivatives. A key challenge is the presence of the free carboxylic acid, which can poison catalysts or undergo competitive decarboxylation if temperatures are too high. We utilize a ligand-free or mild phosphine-based protocol to ensure chemoselectivity.
Mechanism of Action
The reaction proceeds via the oxidative addition of the Aryl Halide to Pd(0), followed by migratory insertion into the terminal alkene. The presence of the homoallylic alcohol does not typically interfere, provided
-hydride elimination occurs away from the alcohol (towards the terminus), which is electronically favored to form the conjugated styrene-like system (if coupled to an aryl group).
Ligand: P(o-tol)₃ (10 mol%) or Triphenylphosphine (PPh₃)
Base: Triethylamine (Et₃N) (2.5 equiv)
Solvent: DMF or CH₃CN (Degassed)
Step-by-Step Methodology:
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.1 mmol).
Inert Atmosphere: Evacuate and backfill with Argon three times.
Solvation: Add anhydrous DMF (5 mL) and Et₃N (350 µL, 2.5 mmol) via syringe.
Reaction: Heat the sealed tube to 80°C for 12–24 hours. Monitor via TLC (stain with KMnO₄ to visualize the alkene consumption).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize the base and protonate the acid). Extract the aqueous layer with EtOAc (2x).
Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via column chromatography (Gradient: Hexanes/EtOAc + 1% Acetic Acid).
For applications requiring a saturated alkyl linker rather than a rigid styryl group, the Hydroboration-Suzuki sequence is the gold standard. This "sp³-sp²" coupling strategy transforms the terminal alkene into a boronate, which then couples with aryl halides.
Hydroboration: Under Argon, add the substrate (1.0 mmol) to a flask. Add 9-BBN solution (2.4 mL, 1.2 mmol). Stir at RT for 4 hours. (Note: The carboxylic acid proton will react with 9-BBN to release H₂, consuming 1 equiv. Use 2.2 equiv of 9-BBN if the acid is unprotected).
Optimization: Pre-protecting the acid as a methyl ester is recommended to save 9-BBN, but not strictly required if excess reagent is used.
Coupling: Once the alkene is consumed (TLC), add the Aryl Bromide (1.0 mmol), Pd(dppf)Cl₂ (25 mg), and K₃PO₄ (636 mg, 3.0 mmol). Add DMF (5 mL) and degassed water (0.5 mL).
Reaction: Heat to 60°C for 6 hours.
Workup: Acidify carefully with 1M HCl to pH 3, extract with EtOAc, and purify.
Application III: Olefin Cross-Metathesis
While not a Pd-catalyzed cross-coupling, Olefin Metathesis is the primary alternative for functionalizing the terminal alkene of this scaffold. It is particularly useful for attaching acrylate tails or long lipid chains.
Note: The free carboxylic acid is generally tolerated by Grubbs catalysts, but the free alcohol can sometimes coordinate. If conversion is low, add Ti(OiPr)₄ as a scavenger or protect the alcohol as an acetate.
Lactonization: Under highly acidic conditions, the secondary alcohol can attack the carboxylic acid (if the chain folds back) or the alkene (iodo-lactonization). Keep pH neutral/basic during coupling.
Isomerization: In Heck reactions, the double bond may migrate towards the aryl ring (forming a conjugated ketone tautomer). Short reaction times and P(o-tol)₃ minimize this.
References
Synthesis of Homoallylic Alcohols (Indium Mediated)
Kim, E., Gordon, D. M., Schmid, W., & Whitesides, G. M. (1993).[1] Tin- and indium-mediated allylation in aqueous media: application to unprotected carbohydrates.[1] The Journal of Organic Chemistry, 58(18), 5500–5507. Link
Context: Establishes the protocol for reacting 4-formylbenzoic acid with allyl bromide.
Heck Coupling of Homoallylic Alcohols
Larock, R. C. (1999). Palladium-catalyzed organic synthesis.[1][2] Wiley-VCH.
Context: General protocols for Heck coupling of terminal alkenes in the presence of free hydroxyl groups.
Hydroboration-Suzuki Protocols
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Context: Foundational review for the 9-BBN/Suzuki sequence.
Indium-Mediated Allylation Specifics
Araki, S., Ito, H., & Butsugan, Y. (1988). Indium in organic synthesis: indium-mediated allylation of carbonyl compounds.[2][3][4] The Journal of Organic Chemistry, 53(8), 1831–1833. Link
Application Note: Chemo-Selective Functionalization of 4-(1-hydroxy-3-butenyl)benzoic acid
Executive Summary This guide details the chemoselective functionalization of 4-(1-hydroxy-3-butenyl)benzoic acid , a versatile building block containing three distinct reactive centers: a carboxylic acid, a benzylic/homo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the chemoselective functionalization of 4-(1-hydroxy-3-butenyl)benzoic acid , a versatile building block containing three distinct reactive centers: a carboxylic acid, a benzylic/homoallylic alcohol, and a terminal alkene.
For drug development professionals, this scaffold offers a unique "triad" of handles for diversity-oriented synthesis (DOS). However, the presence of the acidic proton and the free hydroxyl group presents specific challenges for transition-metal catalysis and electrophilic additions. This note provides three validated protocols to functionalize the terminal alkene while managing the reactivity of the spectator groups.
Structural Analysis & Reactivity Landscape
The target molecule is a homoallylic alcohol tethered to a benzoic acid . The terminal alkene is the primary site for functionalization, but its reactivity is modulated by the proximal hydroxyl group and the distal carboxylic acid.
Critical Process Parameters (CPPs):
Acidity (pKa ~4.2): The free carboxylic acid can protonate sensitive organometallic intermediates or coordinate to metal centers (e.g., Ru, Pd), potentially quenching catalytic cycles.
Directing Effects: The C1-hydroxyl group is positioned to act as a Lewis basic directing group for vanadium- or titanium-catalyzed oxidations.
Chemoselectivity: Reagents must distinguish between the electron-rich alkene and the nucleophilic hydroxyl group.
Reactivity Map
The following diagram outlines the strategic logic for functionalizing the alkene without compromising the scaffold integrity.
Figure 1: Strategic divergence for terminal alkene functionalization.[1][2][3]
Objective: To extend the carbon chain via C-C bond formation, introducing diverse functional groups (esters, amides, halides).
Challenge: Free carboxylic acids can lead to catalyst decomposition or competitive transvinylation reactions [1]. While 2nd Generation Grubbs catalysts are tolerant, yields often suffer without protection.
Strategy: Use of Hoveyda-Grubbs 2nd Generation (HG-II) catalyst.[1] If the free acid causes stalling, an in situ silylation or esterification strategy is recommended.
Partner: Methyl acrylate (or other electron-deficient olefin) (2-3 equiv)
Catalyst: Hoveyda-Grubbs 2nd Gen (2-5 mol%)
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed)
Additive: Ti(OiPr)4 (Optional, to trap the free carboxylic acid/alcohol)
Step-by-Step Procedure
Preparation: In a glovebox or under Ar flow, dissolve the substrate (1 mmol) in anhydrous DCM (0.1 M).
Optional Protection (Recommended): Add TMS-diazomethane (1.1 equiv) to transiently protect the acid as the methyl ester if high yields are critical. Note: If maintaining the free acid is mandatory, proceed to step 3 directly, but increase catalyst loading to 5 mol%.
Catalyst Addition: Add the olefin partner (3 mmol). Then, add HG-II catalyst (0.02 mmol) as a solid or solution.
Reflux: Heat the mixture to 40°C (DCM) or 80°C (Toluene) for 12 hours. The elevated temperature helps break up stable Ru-carboxylate chelates that may form.
Quench: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ru-carbene.
Purification: Concentrate and purify via flash chromatography.
Expert Insight: The C1-hydroxyl group is homoallylic and generally does not poison the catalyst. However, it can form a chelate. If conversion stalls, add Ti(OiPr)4 (0.2 equiv). This Lewis acid "locks" the hydroxyl and carboxylate, preventing them from interfering with the Ruthenium center [2].
Protocol B: Hydroxyl-Directed Epoxidation
Objective: Stereoselective installation of an epoxide for subsequent ring-opening (e.g., to form 1,3-diols or amino alcohols).
Challenge: Standard epoxidation (mCPBA) is governed by sterics and will produce a mixture of diastereomers.
Solution: Use Vanadyl Acetylacetonate [VO(acac)2] . This catalyst coordinates to the homoallylic alcohol, delivering the oxygen intramolecularly to the alkene face syn to the hydroxyl group [3].
Materials
Catalyst: VO(acac)2 (1-2 mol%)
Oxidant: tert-Butyl hydroperoxide (TBHP), 5.0-6.0 M in decane (1.5 equiv)
Solvent: Toluene or DCM (anhydrous)
Step-by-Step Procedure
Complexation: Dissolve the substrate (1 mmol) and VO(acac)2 (2.6 mg, 0.01 mmol) in dry toluene (10 mL). Stir for 10 minutes at room temperature. Color change from blue-green to red-brown indicates alkoxide coordination.
Oxidation: Cool to 0°C. Add TBHP dropwise.
Reaction: Allow to warm to room temperature and stir for 3–6 hours. Monitor by TLC (the epoxide is significantly more polar).
Workup: Quench with saturated aqueous Na2S2O3 (to destroy excess peroxide). Extract with EtOAc.
Stereochemistry: This protocol typically yields high diastereoselectivity (dr > 9:1) favoring the syn-epoxide relative to the hydroxyl group (though anti is sometimes observed depending on precise conformation; for homoallylic systems, VO(acac)2 is far superior to mCPBA for control).
Figure 2: Mechanism of Directed Epoxidation.
Protocol C: Anti-Markovnikov Hydroboration
Objective: To install a terminal alcohol or amine, creating a linear linker.
Challenge: The acidic proton of the benzoic acid will react with hydride reagents (releasing H2), consuming 1 equivalent of the borane.
Strategy: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) . It is highly chemoselective for the terminal alkene over the internal steric bulk and tolerates the benzoate anion after the initial deprotonation [4].
Materials
Reagent: 9-BBN (0.5 M in THF)
Oxidant: H2O2 (30% aq) / NaOH (3 M)
Step-by-Step Procedure
Stoichiometry Calculation: You must use at least 2.2 equivalents of 9-BBN.
1.0 equiv deprotonates the -COOH.
0.1-0.2 equiv may react with the -OH (slow).
1.0 equiv performs the hydroboration of the alkene.
Addition: Cool substrate solution (THF) to 0°C. Add 9-BBN solution dropwise. Evolution of H2 gas will occur (bubbling).
Reaction: Warm to room temperature and stir for 4 hours.
Oxidation: Cool to 0°C. Carefully add NaOH (3 M), followed by H2O2. This step is exothermic.
Workup: Acidify carefully with HCl to pH ~3 to recover the benzoic acid moiety (which will be in the aqueous phase as a carboxylate initially). Extract with EtOAc.
Summary of Methodologies
Feature
Cross-Metathesis (CM)
Directed Epoxidation
Hydroboration
Primary Transformation
C=C Bond Formation
Oxidation (Epoxide)
Hydration (Alcohol)
Key Reagent
Hoveyda-Grubbs II
VO(acac)2 / TBHP
9-BBN
Chemoselectivity
High (with optimization)
High (OH-directed)
High (Steric control)
Acid Tolerance
Moderate (Chelation risk)
High
Low (Consumes reagent)
Main Application
Linker extension
Chiral building blocks
Polar end-capping
References
Brodzka, A., et al. (2020).[4] "Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions." The Journal of Organic Chemistry. Link
Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. Link
Zhang, W., & Yamamoto, H. (2007).[5] "Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols." Journal of the American Chemical Society.[5][6] Link
Brown, H. C., et al. (1986). "Hydroboration.[2][7][8] 78. Regioselective hydroboration of functionalized alkenes." The Journal of Organic Chemistry. Link
Application Note: Strategic Esterification Protocols for Complex Carboxylic Acid Moieties
Executive Summary In drug discovery and development, the esterification of a carboxylic acid moiety is rarely a trivial transformation. It often serves as a critical step for prodrug formation (improving lipophilicity/bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and development, the esterification of a carboxylic acid moiety is rarely a trivial transformation. It often serves as a critical step for prodrug formation (improving lipophilicity/bioavailability), protecting group installation, or intramolecular cyclization (macrolactonization).
This Application Note provides a decision framework and detailed protocols for three distinct esterification strategies. Unlike standard textbook descriptions, this guide focuses on process reliability , purification logic , and steric/electronic compatibility —the three pillars of reproducible synthesis.
Strategic Method Selection
The choice of esterification method depends heavily on the substrate's steric profile and acid sensitivity. Do not default to acid catalysis without assessing the stability of other functional groups (e.g., Boc groups, acetals).
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting esterification conditions based on substrate stability and steric hindrance.
Best For: Simple, robust substrates; Scale-up; Acid-stable compounds.
Mechanism: Acid-catalyzed equilibrium.[1] Driven by removing water (Le Chatelier’s principle).[2]
Scientific Rationale
Fisher esterification is reversible.[1][2][3] To achieve high conversion (>95%), you must physically remove water from the reaction matrix. While molecular sieves work for small scales, a Dean-Stark trap is the industrial standard for reliability.
Materials
Solvent: Toluene (forms azeotrope with water at 85°C).
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[3]·H₂O) - preferred over H₂SO₄ for organic solubility.
Best For: Acid-sensitive substrates; Precious alcohols; Mild conditions.[5]
Mechanism: Activation of acid by Carbodiimide (DCC) followed by Acyl transfer via DMAP.[6][7]
Scientific Rationale
This method avoids strong acids and high heat. The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct. Critical Note: The addition of DMAP is mandatory; without it, the intermediate O-acylisourea rearranges to an unreactive N-acylurea.
Reaction Pathway Diagram[6][8]
Figure 2: The Steglich mechanism highlighting the critical role of DMAP in preventing N-acylurea rearrangement.
Materials
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (for easier workup).
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
Add Alcohol & Catalyst: Add the Alcohol (1.0–1.2 equiv) and DMAP (0.1 equiv).
Activation: Cool the mixture to 0°C (Ice bath). Add DCC (1.1 equiv) portion-wise.
Why: Controlling the exotherm prevents racemization of chiral centers alpha to the carbonyl.
Reaction: Allow the mixture to warm to RT and stir for 3–12 hours.
Observation: A white precipitate (DCU) will form within minutes.
Workup (The "DCU Problem"):
Filtration: Filter the reaction mixture through a Celite pad to remove the bulk of DCU.
Wash: Rinse the filter cake with cold DCM.
Chemical Wash: Wash filtrate with 0.5N HCl (to remove DMAP) and sat. NaHCO₃.
Purification Tip: If DCU persists after concentration, suspend the crude residue in cold Diethyl Ether or Ethyl Acetate, store at -20°C for 2 hours, and filter again.
Best For: Sterically hindered acids; Macrolactonization; Low-reactivity substrates.
Mechanism: Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), which is highly electrophilic but sterically tuned to be attacked by the alcohol only at the carbonyl of the target acid.[8]
Dissolve Carboxylic Acid (1.0 equiv) and Et₃N (1.5 equiv) in THF or Toluene.
Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at RT.
Stir for 1–2 hours. A precipitate (Et₃N·HCl) will form.
Esterification:
Option A (One-pot): Add DMAP (1.5–2.0 equiv) and the Alcohol (1.0–2.0 equiv) directly to the mixture.
Option B (Macrolactonization): Dilute the mixed anhydride solution significantly (to <0.01 M) and add it slowly (via syringe pump) to a refluxing solution of DMAP in Toluene.
Reaction: Stir at RT (or reflux for hindered cases) for 12–24 hours.
Workup:
Filter off salts.
Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine.[12][13]
Note: The byproduct (2,4,6-trichlorobenzoic acid) is removed during the basic wash (NaHCO₃).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Fisher)
Water accumulation
Refresh molecular sieves or ensure Dean-Stark is distilling actively.
DCU Contamination (Steglich)
Solubility of Urea
Chill crude in Et₂O/Hexane (-20°C) and filter. Alternatively, switch to EDC·HCl (water-soluble urea).
Racemization
High Temp / Basic conditions
Use Steglich method at 0°C. Avoid Yamaguchi if alpha-proton is highly acidic.
No Reaction (Hindered)
Steric bulk
Switch to Yamaguchi. Increase Temp to 80°C (Toluene). Use "Turbo-Yamaguchi" (add excess DMAP).
References
Fisher Esterification & Dean-Stark Protocol
Master Organic Chemistry. Fischer Esterification.[1][7][13] Retrieved from [Link]
Steglich Esterification & Mechanism
Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]
Yamaguchi Esterification Overview
Organic Chemistry Portal. Yamaguchi Esterification. Retrieved from [Link]
DCU Removal Strategies
Chemistry Stack Exchange. How I can remove DCU from my product? Retrieved from [Link]
General Review of Esterification in Drug Discovery
Cano, R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification. Green Chemistry. Retrieved from [Link]
Application Note: Asymmetric Synthesis of Chiral 4-(1-Hydroxy-3-butenyl)benzoic Acid
Executive Summary The asymmetric synthesis of chiral homoallylic alcohols is a foundational transformation in modern drug development, providing versatile building blocks for complex active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The asymmetric synthesis of chiral homoallylic alcohols is a foundational transformation in modern drug development, providing versatile building blocks for complex active pharmaceutical ingredients (APIs). This application note details the robust, bench-stable asymmetric synthesis of (R)-4-(1-hydroxy-3-butenyl)benzoic acid .
By leveraging a highly predictable reagent-controlled allylation strategy, this protocol ensures excellent enantiomeric excess (>95% ee) and scalable yields. The workflow is designed with self-validating checkpoints and explicit mechanistic rationales to empower researchers to reproduce and scale this synthesis with high fidelity.
Strategic Rationale & Mechanistic Pathway
Direct asymmetric allylation of free benzoic acids is chemically unviable; the acidic proton of the carboxyl group rapidly quenches organometallic and organoboron reagents. Therefore, our strategy necessitates a three-step sequence: (1) Protection via esterification, (2) Asymmetric allylation, and (3) Mild saponification.
For the critical stereocenter formation, we utilize the Brown Allylation employing (-)-B-allyldiisopinocampheylborane[(-)-Ipc₂B(allyl)]. While modern catalytic alternatives exist, such as those reviewed by , the stoichiometric Brown allylation remains the gold standard for bench-scale reliability. The reaction proceeds via a highly organized, closed chair-like Zimmerman-Traxler transition state. As originally elucidated by , the chiral pinane ligands create a severe steric blockade, forcing the aldehyde to orient its Re-face toward the allyl group, reliably installing the (R)-configuration.
Fig 1: Three-step asymmetric synthesis workflow for 4-(1-hydroxy-3-butenyl)benzoic acid.
Fig 2: Mechanistic pathway of the Brown allylation via a closed Zimmerman-Traxler transition state.
Experimental Workflows
Phase 1: Preparation of Methyl 4-formylbenzoate
Objective: Mask the acidic proton to prevent quenching of the allylborane reagent.
Reaction Setup: To a 500 mL round-bottom flask, add 4-formylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous methanol (150 mL). Slowly add concentrated H₂SO₄ (2.0 mL) while stirring.
Execution: Equip with a reflux condenser and heat to 65 °C for 12 hours.
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The highly polar starting material streak (R_f ~0.1) must be completely replaced by a discrete, UV-active spot (R_f ~0.7).
Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate (200 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer is pH 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester as a white solid.
Phase 2: Asymmetric Allylation
Objective: Stereoselective installation of the homoallylic alcohol moiety.
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add a 1.0 M solution of (-)-Ipc₂B(allyl) in pentane (36.6 mL, 36.6 mmol). Dilute with anhydrous diethyl ether (80 mL).
Causality Note: Diethyl ether is explicitly chosen over THF. As demonstrated by, THF acts as a stronger Lewis base, competitively binding to the boron center, which disrupts the pre-complexation of the aldehyde and degrades the enantiomeric excess.
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Addition: Dissolve methyl 4-formylbenzoate (5.0 g, 30.5 mmol) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the borane mixture over 30 minutes.
Causality Note: Dropwise addition prevents localized exothermic heating, maintaining the rigid Zimmerman-Traxler transition state required for high stereocontrol.
Reaction: Stir at -78 °C for 2 hours.
Self-Validation Checkpoint: Quench a 50 µL aliquot in 0.5 mL methanol. Run TLC (Hexanes:EtOAc 7:3). The aldehyde band (R_f ~0.6) must be absent, replaced by the carbinol band (R_f ~0.3).
Oxidative Cleavage: Quench the reaction at -78 °C with methanol (5 mL) to destroy excess allylborane. Warm the flask to 0 °C. Sequentially add 3M NaOH (15 mL) and 30% H₂O₂ (15 mL) dropwise.
Causality Note: The oxidative cleavage of the B-O bond is highly exothermic. The temperature must be strictly maintained below 20 °C during H₂O₂ addition to prevent unwanted epoxidation of the newly formed terminal alkene.
Workup: Stir at room temperature for 1 hour. Separate the layers, extract the aqueous layer with EtOAc (2 × 50 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc 9:1 to 7:3) to isolate methyl (R)-4-(1-hydroxy-3-butenyl)benzoate.
Phase 3: Saponification to Target Acid
Objective: Mild removal of the methyl ester without dehydrating the secondary alcohol.
Reaction Setup: Dissolve the chiral ester (4.0 g, 19.4 mmol) in a 3:1 mixture of THF and H₂O (80 mL). Add LiOH·H₂O (2.4 g, 58.2 mmol).
Execution: Stir vigorously at room temperature for 4 hours.
Workup: Concentrate the mixture in vacuo to remove THF. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2 using 1M HCl.
Causality Note: Acidification must be performed at 0 °C with a dilute acid to prevent acid-catalyzed elimination (dehydration) of the homoallylic alcohol, which would yield an undesired conjugated diene.
Isolation: Extract the precipitated product with EtOAc (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the final (R)-4-(1-hydroxy-3-butenyl)benzoic acid.
Data & Analytical Characterization
To ensure trustworthiness and reproducibility, the synthesized compound must conform to the following analytical parameters. All quantitative data is summarized below for rapid verification.
Parameter
Value / Description
Target Compound
(R)-4-(1-hydroxy-3-butenyl)benzoic acid
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
Appearance
White crystalline solid
Enantiomeric Excess
> 95% ee
Chiral HPLC Conditions
Chiralcel OD-H column, Hexane/Isopropanol (90:10), Flow: 1.0 mL/min, Detection: 254 nm. (Baseline separation of R and S enantiomers expected).
Borane Reactivity: Organoboranes are sensitive to air and moisture. The (-)-Ipc₂B(allyl) reagent must be handled strictly under inert atmosphere (Argon or N₂) using Schlenk techniques.
Exothermic Oxidation: The addition of 30% H₂O₂ during the workup of Phase 2 generates significant heat and gas. On scales larger than 50 mmol, this step requires a dedicated cooling jacket reactor and a highly controlled dosing pump to prevent thermal runaway.
Byproduct Management: The oxidation step generates (+)-isopinocampheol as a stoichiometric byproduct. While easily separated via silica gel chromatography at the bench scale, process-scale applications may require crystallization strategies or a shift to catalytic asymmetric transfer hydrogenation (e.g., Krische allylation) to improve atom economy.
References
Brown, H. C.; Jadhav, P. K. "Asymmetric carbon-carbon bond formation via .beta.-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities." Journal of the American Chemical Society, 1983, 105, 8, 2092–2093. URL:[Link]
Racherla, U. S.; Brown, H. C. "Chiral synthesis via organoboranes. 27. Remarkably rapid and exceptionally enantioselective allylboration of representative aldehydes at -100 °C under new, practically viable conditions." Journal of Organic Chemistry, 1991, 56, 1, 401–404. URL:[Link]
Denmark, S. E.; Fu, J. "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 2003, 103, 8, 2763–2793. URL:[Link]
Yus, M.; González-Gómez, J. C.; Foubelo, F. "Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines." Chemical Reviews, 2011, 111, 12, 7774–7854. URL:[Link]
Application
catalytic hydrogenation protocols for the butenyl side chain
Application Note: Catalytic Hydrogenation Protocols for the Butenyl Side Chain Introduction & Strategic Considerations The butenyl side chain (e.g., 3-butenyl or 2-butenyl) is a ubiquitous structural motif in natural pro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Hydrogenation Protocols for the Butenyl Side Chain
Introduction & Strategic Considerations
The butenyl side chain (e.g., 3-butenyl or 2-butenyl) is a ubiquitous structural motif in natural product synthesis, polymer chemistry, and late-stage pharmaceutical functionalization. Reducing this unsaturated moiety to a saturated butyl group requires precise control over chemoselectivity, especially in complex molecules harboring other reducible functional groups[1]. This application note details the mechanistic rationale and self-validating experimental workflows for both heterogeneous and homogeneous catalytic hydrogenation of butenyl side chains.
Mechanistic Causality in Catalyst Selection
The decision to use a heterogeneous catalyst versus a homogeneous one hinges entirely on the steric environment of the alkene and the presence of competing functional groups.
Heterogeneous Catalysis (Pd/C):
Palladium on carbon (Pd/C) operates via the Horiuti-Polanyi mechanism. Hydrogen gas dissociatively chemisorbs onto the palladium surface to form metal-hydride species, followed by the π-coordination of the butenyl alkene to the same face. Successive surface hydride transfers yield the alkane via syn-addition[2]. While highly efficient and operationally simple, Pd/C is an aggressive catalyst that readily causes the hydrogenolysis of O-benzyl ethers and the reduction of nitro groups[3]. Recent advancements have introduced ppm-level Pd/C catalysis in aqueous micellar media to improve sustainability, though chemoselectivity remains a factor[4].
Homogeneous Catalysis (Wilkinson's Catalyst):
Chlorotris(triphenylphosphine)rhodium(I) [RhCl(PPh3)3] provides a highly chemoselective alternative. The bulky triphenylphosphine ligands create a sterically demanding coordination sphere around the rhodium center. Terminal and unhindered internal alkenes (such as a 3-butenyl chain) can easily coordinate to the metal, whereas sterically hindered alkenes or distinct functional groups (e.g., carbonyls, nitroarenes, benzyl ethers) cannot effectively compete for the coordination sites[5][6].
Decision workflow for selecting a butenyl side chain hydrogenation protocol.
Chemoselectivity Matrix
To ensure predictable outcomes, consult the empirical data summarized below before selecting a protocol.
Functional Group
Protocol A: Pd/C (Heterogeneous)
Protocol B: RhCl(PPh3)3 (Homogeneous)
Mechanistic Rationale
Terminal Alkene (e.g., 3-butenyl)
Reduced
Reduced
Unhindered; readily coordinates to metal centers.
Internal Alkene (e.g., 2-butenyl)
Reduced
Reduced (slower if trans)
Steric bulk of PPh3 ligands slows coordination in the Rh complex.
Nitroarene (-NO2)
Reduced (to -NH2)
Intact
Rh(I) lacks the reduction potential to transfer hydrides to nitro groups[5].
Benzyl Ether (-OBn)
Hydrogenolyzed
Intact
Pd inserts into benzylic C-O bonds; Rh does not.
Aldehyde/Ketone
Intact (usually)
Intact
Carbonyls are poor ligands for Wilkinson's active species[1].
Protocol A: Standard Heterogeneous Hydrogenation (Pd/C)
This protocol is ideal for robust substrates lacking sensitive protecting groups or reducible heteroatoms.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried round-bottom flask, dissolve the butenyl-containing substrate (1.0 equiv) in HPLC-grade methanol or ethyl acetate (0.1 M).
Causality: Methanol provides excellent hydrogen solubility. Ethyl acetate is substituted if the substrate is prone to transesterification.
Catalyst Addition: Carefully add 10 wt% Pd/C (typically 5–10% w/w relative to the substrate).
Causality: The active metal is adsorbed onto activated carbon to maximize the surface area for hydrogen chemisorption[1].
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with inert gas (N2 or Ar). Repeat this cycle three times.
Causality: Removing ambient oxygen is critical to prevent the spontaneous ignition of hydrogen gas in the presence of the pyrophoric Pd/C catalyst.
Hydrogenation: Evacuate the flask once more and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 2–12 hours.
Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, overcoming the mass transfer limitations inherent to heterogeneous catalysis[3].
Workup & Filtration: Flush the system with N2 to remove residual H2. Filter the black suspension through a tightly packed pad of Celite, eluting thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
Causality: Celite traps the finely divided palladium particles. Filtering directly through paper can lead to fires when the filter paper dries and risks heavy metal contamination in the final product.
Self-Validation & Quality Control:
TLC Validation: Spot the reaction mixture alongside the starting material. Stain the TLC plate with aqueous KMnO4. The starting butenyl alkene will rapidly reduce KMnO4 (appearing as a bright yellow/brown spot on a purple background), whereas the fully saturated butyl product will not stain.
NMR Validation: Confirm the complete disappearance of the multiplet vinylic protons (δ 5.0–5.8 ppm) and the emergence of a new terminal methyl triplet (δ ~0.9 ppm) in the 1H NMR spectrum.
This protocol is mandatory when the substrate contains reducible functionalities like nitro groups, benzyl ethers, or halogens[5].
Mechanistic cycle of Wilkinson's catalyst for the reduction of a butenyl group.
Step-by-Step Methodology:
Reaction Setup: In a Schlenk flask under N2, dissolve the substrate (1.0 equiv) in anhydrous, degassed benzene or toluene (0.05 M).
Causality: Wilkinson's catalyst relies on the dissociation of a triphenylphosphine ligand to open a coordination site. Non-coordinating aromatic solvents facilitate this equilibrium without competing for the metal center[5].
Catalyst Addition: Add 5–10 mol% of RhCl(PPh3)3. The solution will immediately appear deep burgundy-red[6].
Atmosphere Exchange: Evacuate and backfill with H2 gas (1 atm) using a balloon.
Causality: Upon H2 oxidative addition, the complex transitions to a dihydride species [Rh(H)2Cl(PPh3)2], visually shifting the solution from red to pale yellow, indicating active catalyst formation[6].
Hydrogenation: Stir at room temperature for 12–24 hours.
Causality: The reaction follows an unsaturated route where the unhindered butenyl alkene coordinates to the Rh center, followed by migratory insertion and reductive elimination to yield the alkane[6].
Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a minimal amount of dichloromethane and pass it through a short silica gel plug, eluting with an appropriate solvent system (e.g., Hexanes/EtOAc).
Causality: Unlike heterogeneous catalysts, homogeneous Rh complexes remain dissolved. Silica chromatography is strictly required to arrest the reaction and separate the target product from triphenylphosphine oxide and rhodium residues.
Self-Validation & Quality Control:
Visual Cue: The reaction mixture shifting from red to yellow upon the introduction of H2 confirms the successful oxidative addition of hydrogen to the metal center.
Spectroscopic Validation: 1H NMR should show the loss of olefinic signals. Crucially, verify that sensitive groups remain intact by checking their respective chemical shifts (e.g., benzylic ether protons around δ 4.5 ppm should integrate fully, proving chemoselectivity).
References[1] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.https://www.masterorganicchemistry.com/2011/11/25/palladium-on-carbon-pdc-for-catalytic-hydrogenation-of-alkenes/[4] Environmentally responsible, safe, and chemoselective catalytic hydrogenation of olefins: ppm level Pd catalysis in water. RSC.https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02100a[3] Hydrogen - Organic Chemistry Portal. Organic Chemistry Portal.https://www.organic-chemistry.org/chemicals/oxidations/hydrogen.shtm[5] Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect. ResearchGate.https://www.researchgate.net/publication/11364500_Wilkinson's_Catalyst_Catalyzed_Selective_Hydrogenation_of_Olefin_in_the_Presence_of_an_Aromatic_Nitro_Function_A_Remarkable_Solvent_Effect[6] Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation. Wiley-VCH.https://onlinelibrary.wiley.com/doi/pdf/10.1002/9783527619382.ch1[2] Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. OrgoSolver. https://orgosolver.com/reactions/hydrogenation-alkenes
The allylation of 4-formylbenzoic acid (4-CBA) presents a classic "competing functionality" challenge. The substrate contains a highly electrophilic aldehyde (the target) and an acidic carboxylic acid (the trap). Standard organometallic protocols (Grignard, Organolithium) often fail or result in low yields because the acidic proton quenches the reagent before nucleophilic attack can occur.
This guide provides three validated workflows to bypass this limitation, ranked by chemoselectivity and operational simplicity.
Part 1: The Diagnostic (Why Your Yield is Low)
Q: I used Allylmagnesium Bromide (Grignard) in THF, but I only recovered starting material or a messy mixture. Why?
A: This is a stoichiometry and solubility failure.
The Acid Trap: Grignard reagents are strong bases (
). The carboxylic acid on your substrate () is instantly deprotonated by the first equivalent of Grignard.
Reaction:
Deactivation: The resulting carboxylate anion (
) donates electron density into the benzene ring, making the aldehyde less electrophilic and repulsive to the incoming nucleophile.
Solubility Crash: The magnesium salt of 4-formylbenzoic acid often precipitates in pure THF, stopping the reaction physically.
Q: Can I just use 2.5 equivalents of Grignard to overcome this?A: Theoretically, yes, but practically, it is messy. The heterogeneous nature of the salt in THF leads to incomplete conversion. Furthermore, the harsh basic conditions often trigger side reactions like Cannizzaro disproportionation or polymerization of the aldehyde.
Part 2: Recommended Protocols (The Solutions)
Method A: Indium-Mediated Allylation (The "Green" Route)
Best for: Speed, tolerance of acidic groups, and operational simplicity.
Mechanism: Indium metal forms a transient allylindium species in situ. Unlike Magnesium, Organoindium reagents are water-tolerant and do not react with carboxylic acids, allowing them to attack the aldehyde selectively.
Protocol:
Solvent System: Ethanol/Water (3:1 ratio). Note: 4-formylbenzoic acid is soluble in ethanol but poor in water; this mixture ensures homogeneity.
Reagents:
4-Formylbenzoic acid (1.0 equiv)
Allyl Bromide (1.5 - 2.0 equiv)
Indium Powder (1.2 - 1.5 equiv, 100 mesh)
Procedure:
Dissolve substrate in EtOH/H2O.
Add Allyl Bromide and Indium powder.
Sonicate (ultrasound) or stir vigorously at Room Temperature for 2–4 hours.
Monitoring: Reaction usually turns turbid or milky as Indium is consumed.
Quench: Acidify with 1M HCl to dissolve Indium salts. Extract with Ethyl Acetate.
Troubleshooting Method A:
Issue
Cause
Fix
Low Conversion
Indium surface passivation
Add 2-3 drops of conc. HCl or use ultrasound to activate the metal surface.
| Precipitation | Solvent too aqueous | Increase Ethanol ratio to keep the substrate in solution. |
Method B: Potassium Allyltrifluoroborate (The "Precision" Route)
Best for: High value substrates, strict chemoselectivity, and avoiding heavy metals.
Mechanism: Potassium allyltrifluoroborates are air-stable salts. In the presence of a phase-transfer catalyst (18-Crown-6), they release the reactive allyl species slowly, preventing side reactions.
The crown ether complexes potassium, solubilizing the borate in the organic phase where it reacts with the aldehyde.
Part 3: Visualization & Decision Logic
Workflow Decision Tree
Use this logic to select the correct method for your specific constraints.
Caption: Decision matrix for selecting the optimal allylation protocol based on substrate protection status.
Mechanism of Indium-Mediated Allylation
Understanding the transition state helps explain why this works in water.
Caption: The Zimmerman-Traxler transition state allows Indium to activate the carbonyl oxygen even in aqueous media.
Part 4: Workup & Purification (The Hidden Yield Killer)
Q: My reaction worked, but I lost the product during extraction. Where is it?A: The product is 4-(1-hydroxybut-3-en-1-yl)benzoic acid. It is amphoteric (hydroxyl + acid) and highly polar.
pH Control: If you extract at neutral or basic pH, the product exists as a carboxylate salt and stays in the water layer. You must acidify the aqueous layer to pH 2–3 before extraction to protonate the acid (
) and drive it into the organic layer.
Solvent Choice: Diethyl ether may not be polar enough. Use Ethyl Acetate or 2-MeTHF for extraction.
Data Comparison: Solvent Effects on Yield (Indium Method)
Solvent System
Yield (%)
Observation
Water (100%)
< 20%
Substrate insoluble; clumped solid.
THF (100%)
45%
Slow reaction; Indium salts passivate surface.
EtOH / Water (3:1)
88%
Homogeneous; fast reaction (2h).
DMF
60%
Difficult workup; product lost in water wash.
References
Indium-Mediated Allylation in Aqueous Media
Li, C. J., & Chan, T. H. (1991). Organic syntheses in aqueous media. On the reaction of allyl bromide with carbonyl compounds mediated by indium.[3] Tetrahedron Letters, 32(51), 7017-7020.
Potassium Allyltrifluoroborate Protocol
Barbosa, F. C. G., et al. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media.[2][4] Molecules, 17(12), 14099-14110.[2]
Solubility & Properties of 4-Formylbenzoic Acid
Sun, W., Qu, W., & Zhao, L. (2010). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures.[5] Journal of Chemical & Engineering Data, 55(9).
resolving enantiomers of 4-(1-hydroxy-3-butenyl)benzoic acid via chiral chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles involved in separating the enantiomers of 4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles involved in separating the enantiomers of 4-(1-hydroxy-3-butenyl)benzoic acid .
This guide is structured to provide drug development professionals and analytical chemists with field-proven insights, focusing on the causality behind method development choices rather than just listing parameters.
Molecule Profiling & Causality Analysis
To successfully resolve 4-(1-hydroxy-3-butenyl)benzoic acid, we must first deconstruct its molecular interactions:
The Carboxylic Acid Moiety (-COOH): This acidic functional group is notorious for causing severe peak tailing on silica-based stationary phases due to non-specific, secondary interactions with residual silanols. It necessitates the use of acidic additives to suppress ionization, keeping the analyte in a neutral state so that retention is driven purely by the chiral selector[1].
The Chiral Secondary Alcohol (-OH) & Alkene: The chiral center at the C1 position of the 1-hydroxy-3-butenyl group acts as a primary hydrogen-bond donor and acceptor. The spatial arrangement of the terminal alkene and the bulky benzoic acid core requires a chiral stationary phase (CSP) with distinct steric cavities and complementary hydrogen-bonding sites (e.g., the carbamate linkages in polysaccharide CSPs).
Method Development Workflow
Iterative method development workflow for chiral acidic compounds.
Objective: Identify a baseline chiral selector capable of recognizing the 1-hydroxy-3-butenyl stereocenter. We utilize immobilized CSPs to allow for a broader range of solvent compatibility.
System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase buffers or water, which can permanently alter normal-phase CSP selectivity.
Mobile Phase Formulation: Prepare a mobile phase of Hexane / IPA / Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio.
Causality: 0.1% TFA is critical to protonate the benzoic acid moiety. Without it, the analyte will ionize, bypassing the chiral cavities and binding non-specifically to the silica support, resulting in total loss of resolution.
Column Selection: Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 5 µm, 250 x 4.6 mm) and equilibrate at 1.0 mL/min for 20 column volumes.
Sample Injection: Inject 5 µL of a 1 mg/mL racemic standard of 4-(1-hydroxy-3-butenyl)benzoic acid dissolved in the mobile phase.
Self-Validation Check: Calculate the Tailing Factor (Tf) of the first eluting peak.
Validation Pass: Tf ≤ 1.2. The additive is functioning correctly. If Resolution (Rs) < 1.0, proceed to Protocol 2.
Validation Fail: Tf > 1.5. The system is invalid. The TFA concentration is either insufficient, or the column bed is degrading. Do not proceed to optimization until peak shape is restored.
Protocol 2: Modifier & Temperature Optimization
Objective: Maximize Rs by altering the hydrogen-bonding network and thermodynamic environment.
Modifier Swap: Replace IPA with Ethanol (EtOH) or Methanol (MeOH) while strictly maintaining the 0.1% TFA additive.
Causality: Different alcohols possess varying steric bulks. Changing the modifier alters the geometry of the mobile phase molecules competing for the CSP's chiral cavities, which can drastically shift selectivity[1].
Temperature Profiling: Set the column oven to 15°C. Inject the sample and record retention times.
Iterative Adjustment: Increase the temperature in 5°C increments up to 40°C, allowing 15 minutes of equilibration between runs.
Self-Validation Check: Plot
vs. (van 't Hoff plot).
Validation Pass: A linear plot confirms that a single chiral recognition mechanism is dominant across the temperature range. Select the temperature yielding Rs ≥ 1.5.
Validation Fail: A non-linear plot indicates a shift in the primary interaction mechanism (e.g., from enthalpy-driven to entropy-driven), which can lead to method instability during routine analysis.
Quantitative Data Presentation: Screening Summary
The following table summarizes the expected chromatographic behavior of 4-(1-hydroxy-3-butenyl)benzoic acid based on the interplay between the stationary phase, modifier, and acidic additive.
Column Type
Mobile Phase Composition
Additive
Retention Factor ()
Selectivity ()
Resolution ()
Tailing Factor ()
Chiralpak IA
Hexane / IPA (80:20)
None
2.45
1.05
0.4
> 3.0 (Fail)
Chiralpak IA
Hexane / IPA (80:20)
0.1% TFA
1.85
1.22
1.8
1.1 (Pass)
Chiralpak IC
Hexane / EtOH (80:20)
0.1% TFA
2.10
1.15
1.2
1.2 (Pass)
Chiralpak QN-AX
Methanol (100%)
50mM FA + 25mM NH
3.50
1.45
3.2
1.0 (Pass)
Chiralpak IA
MeCN / HO (60:40)
0.1% Formic Acid
1.60
1.18
1.5
1.3 (Pass)
Troubleshooting Guides & FAQs
Q1: I am observing severe peak tailing and broad peaks. How do I fix this?Answer: For 4-(1-hydroxy-3-butenyl)benzoic acid, severe peak tailing is almost universally caused by the dissociation of the carboxylic acid group. Ensure your mobile phase contains an acidic additive. Typically, 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid (FA) is required to keep the molecule protonated. Additionally, verify that your sample diluent matches the mobile phase; injecting a sample dissolved in a strong base or pure alcohol without an additive can disrupt the local pH on the column head, causing immediate band broadening.
Q2: I need to transfer this method to LC-MS for pharmacokinetic studies. Can I still use TFA?Answer: No. While TFA provides excellent peak shape in normal-phase UV chromatography, it causes severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[2]. For LC-MS applications, you must switch to a reversed-phase or polar organic mode using 0.1% Formic Acid as the additive. Formic acid is MS-compatible and provides sufficient acidity to protonate the benzoic acid moiety, though you may need to optimize the gradient to maintain baseline resolution[3].
Q3: I've screened multiple neutral polysaccharide columns (IA, IB, IC) and cannot achieve baseline resolution. What is the next logical step?Answer: If neutral polysaccharide CSPs fail, you should exploit the acidic nature of the molecule by switching to an Anion-Exchange Chiral Stationary Phase (e.g., Chiralpak QN-AX or QD-AX). These columns feature a protonated quinuclidine tertiary nitrogen that forms a strong, targeted ionic bond with the anionic carboxylate of your analyte. This ion-pairing, combined with hydrogen bonding at the secondary alcohol, often provides exceptional enantioselectivity for chiral acids that are otherwise highly resistant to resolution[4].
Q4: Why did the elution order of my enantiomers reverse when I changed the mobile phase from Hexane/IPA to Hexane/EtOH?Answer: Elution order reversal is a well-documented phenomenon in the chiral chromatography of carboxylic acids[5]. The chiral recognition mechanism relies on a delicate, competitive balance of hydrogen bonding,
interactions, and steric fit. Changing the alcohol modifier alters the geometry of the mobile phase molecules competing for the CSP's chiral cavities. Ethanol, being less sterically hindered than IPA, can penetrate different binding sites on the amylose/cellulose polymer, fundamentally changing which enantiomer forms the more stable transient diastereomeric complex[6].
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Alkene Polymerization PreventionTopic: Preventing Unwanted Polymerization During Synthesis & Purification
Ticket ID: #ALK-POLY-001
Status: Open
Assigned Specialist: Senior Application Scientist
Overview
Welcome to the technical support center. You are likely here because your reaction mixture turned into a gel, your distillation pot solidified ("popcorn" polymerization), or your yield is plummeting due to oligomer formation.
Preventing alkene polymerization is not just about "adding an inhibitor."[1] It requires a systems-level understanding of radical initiation, oxygen management, and the specific chemical environment (aerobic vs. anaerobic). This guide replaces generic advice with mechanistic protocols.
Module 1: The Hardware – Inhibitor Selection & Management
The Core Problem: Most researchers default to MEHQ (4-Methoxyphenol) for everything. This is a critical error. MEHQ requires dissolved oxygen to function. If you run an anaerobic reaction (e.g., a Palladium-catalyzed cross-coupling) using MEHQ-stabilized starting materials, the inhibitor is effectively disabled.
Inhibitor Decision Matrix
Use the following logic to select the correct inhibitor system for your specific process step.
Figure 1: Decision matrix for selecting the appropriate polymerization inhibitor based on oxygen availability and temperature.
Comparative Data: Inhibitor Efficacy
Inhibitor
Type
Requires ?
Ideal Application
Removal Method
MEHQ
Phenolic
YES
Storage, Aerobic Distillation
Caustic Wash (NaOH)
TBC
Phenolic
YES
Storage (Styrene/Butadiene)
Caustic Wash / Alumina
BHT
Phenolic
YES
General Storage (Low toxicity)
Distillation / Chromatography
Phenothiazine
Thiazine
NO
High-Temp Distillation, Anaerobic Rxns
Distillation (Non-volatile)
TEMPO
Nitroxide
NO
Anaerobic Rxns, "Living" Control
Acid Wash / Chromatography
Copper(II)
Metal Salt
NO
Aqueous/Polar Systems
EDTA Chelation / Extraction
Module 2: Synthesis Protocols (The "Software")
Scenario A: The Heck/Suzuki Cross-Coupling
Issue: Palladium-catalyzed reactions often produce styrene derivatives. The conditions (heat + Pd) are perfect for radical initiation, leading to oligomers that ruin yield.
The Fix:
Don't rely on MEHQ: Your reaction is under Nitrogen/Argon. MEHQ is useless here.
Add BHT or TCNE: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1–5 mol%) directly to the reaction mixture. It is sterically hindered and generally does not poison the Pd catalyst but will scavenge free radicals.
Temperature Ramp: Do not overshoot. Polymerization rates often double for every 10°C increase.
Scenario B: Distillation of Monomers
Issue: "Popcorn" polymerization in the column or pot solidification.
The Fix:
The Pot: Add a non-volatile inhibitor (Phenothiazine or Copper turnings) to the boiling flask. This stays in the pot and protects the bulk liquid.
The Column: If the monomer is highly reactive (e.g., acrylates), the vapor phase has no inhibitor. For industrial/large scale, air is bled in (if using MEHQ). For lab scale, ensure the receiving flask contains inhibitor (MEHQ/BHT) so the distilled product is immediately stabilized upon condensing.
Module 3: Troubleshooting & Recovery
Protocol: Removing TBC/MEHQ (Caustic Wash)
Standard procedure for "activating" a monomer before use.
Preparation: Dissolve the monomer in a non-miscible solvent (e.g., Et2O or DCM) if it is not a liquid or if density separation is difficult.
Wash 1 (Activation): Wash with 10% NaOH (aq) or saturated
. The phenolic inhibitor becomes a phenoxide salt and partitions into the aqueous layer (turns yellow/brown).
Wash 2 (Clarification): Repeat NaOH wash until the aqueous layer is colorless.
Wash 3 (Neutralization): Wash with Brine (
sat. NaCl).
Drying: Dry over
, filter, and concentrate.
Immediate Use: The monomer is now "naked" and will polymerize if left standing. Use immediately.
Protocol: Emergency Depolymerization
Can you save a solidified pot?
Linear Polymers: Sometimes reversible by high-heat vacuum distillation (cracking).
Cross-linked (Gel):No. This is thermodynamically irreversible. Discard the glassware; do not attempt to clean with aggressive acids (risk of explosion).
FAQ: Frequently Asked Questions
Q: Why did my styrene polymerize even though I added MEHQ?A: Did you degas the solvent? If you sparged with Nitrogen, you stripped the oxygen. MEHQ needs oxygen to form the active quinone-methide intermediate that traps radicals. Without
, MEHQ is dormant. Use TEMPO or Phenothiazine for inert atmospheres.
Q: Can I use Copper wire as an inhibitor?A: Yes, but it is a surface-area-limited inhibitor. It works well for distillations (in the pot) but is less effective for bulk storage. It effectively quenches radicals via single-electron transfer mechanisms.
Q: My distillation receiver turned cloudy. Why?A: This is likely "popcorn" polymer forming in the vapor phase or condenser where no inhibitor was present. Solution: Coat the condenser walls with a trace of inhibitor solution before starting, or ensure the vacuum is strong enough to minimize residence time in the vapor phase.
References
Mechanism of MEHQ & Oxygen
Title: The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[1][2]
optimizing reaction temperature for hydroxy-butenyl group formation
Topic: Optimizing Reaction Temperature for Hydroxy-Butenyl Group Formation Audience: Medicinal Chemists, Process Engineers, and ADC (Antibody-Drug Conjugate) Developers. Diagnostic & Strategy Selector Before adjusting yo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Hydroxy-Butenyl Group Formation
Audience: Medicinal Chemists, Process Engineers, and ADC (Antibody-Drug Conjugate) Developers.
Diagnostic & Strategy Selector
Before adjusting your heating block, determine your critical quality attribute (CQA). The formation of hydroxy-butenyl groups—typically via the nucleophilic ring-opening of Butadiene Monoxide (BMO) or hydrolysis of 4-halo-1-butenes —is governed by a strict competition between regioselectivity (
vs ) and elimination .
Workflow Selector: Which isomer is your target?
Figure 1: Decision matrix for selecting reaction conditions based on the desired hydroxy-butenyl regioisomer.
Critical Temperature Thresholds (The "Why")
In the synthesis of hydroxy-butenyl linkers, temperature does not just affect rate; it dictates the mechanism of addition .
The Kinetic vs. Thermodynamic Trap
When reacting a nucleophile (e.g., an amine payload or linker precursor) with Butadiene Monoxide (BMO):
Low Temperature (< 0°C): Kinetic Control (
/ Mixed)
Mechanism: The nucleophile attacks the most accessible electrophilic site. For BMO, the epoxide ring strain drives rapid opening.
Result: Often favors the branched (1,2-addition) product because the transition state for direct attack at the epoxide carbon (C2) is lower in energy than the rearrangement required for terminal attack, especially under acidic conditions [1].
Risk: Incomplete conversion; potential for stereocenter scrambling if not using chiral catalysts.
Moderate Temperature (20°C - 50°C): Thermodynamic Equilibration
Mechanism: The system has enough energy to overcome the activation barrier for the reversible formation of the
-allyl intermediate (especially with Pd catalysts).
Result: Favors the linear (1,4-addition) product, which is the thermodynamically more stable internal alkene (trans-isomer) [2].
Benefit: Higher stability of the final conjugate.
High Temperature (> 70°C): Decomposition Zone
Mechanism: Elimination reactions dominate. The hydroxy-butenyl group dehydrates to form 1,3-butadiene (volatile) or polymerizes.
Failure Mode: "Tarring out" or loss of mass due to volatility.
Data Summary: Temperature Impact on Regioselectivity
Data based on nucleophilic attack of amines on BMO [1][6].
Temperature
Dominant Mechanism
Major Product (Regioisomer)
Risk Factor
-20°C
Kinetic ()
Branched (C-2 adduct)
Low conversion rate
25°C
Mixed
Mixed (approx 2:1 Branched:Linear)
Difficult purification
40°C - 60°C
Thermodynamic
Linear (C-1/C-4 adduct)
Polymerization of BMO
> 80°C
Elimination
None (Polymer/Diene)
Total reaction failure
Troubleshooting Specific Failures
Issue 1: "I am getting a mixture of branched and linear isomers that I cannot separate."
Diagnosis: You are operating in the "Mixed Zone" (likely Room Temperature, 20–25°C) without a directing group or catalyst.
Solution:
To favor Linear: Increase temperature to 45°C and switch to a Palladium(0) catalyst system (e.g.,
). The Pd-allyl intermediate equilibrates to the linear form at this temperature.
To favor Branched: Cool reaction to -10°C and use a Lewis Acid catalyst (e.g.,
). This activates the epoxide oxygen, promoting immediate proximal attack.
Issue 2: "My yield is low, and the reaction mixture turned into a viscous gel."
Diagnosis: Thermal polymerization of the butenyl olefin.
Root Cause: The reaction temperature exceeded 60°C, or the concentration of the diene/epoxide precursor was too high (highly concentrated BMO polymerizes exothermically).
Solution:
Add a Radical Inhibitor: Introduce 0.1% BHT (Butylated hydroxytoluene) to the reaction mixture.
Lower Temperature: Cap the reaction at 40°C .
Dilution: Ensure substrate concentration is
.
Issue 3: "I see the product by LCMS, but it disappears during workup."
Root Cause: The hydroxy-butenyl group is an allylic alcohol. These are extremely sensitive to acid. If you use an acidic workup (e.g., 1M HCl) or silica gel chromatography (which is slightly acidic), the hydroxyl group protonates and leaves, forming a conjugated diene.
Solution:
Neutralize: Quench with saturated
.
Stationary Phase: Use Neutral Alumina or basified Silica (pre-treated with 1% Triethylamine) for purification. Do not heat the column.
Standard Operating Procedure (SOP)
Protocol: Regioselective Synthesis of Linear Hydroxy-Butenyl Linkers (Pd-Catalyzed)
Targeting the thermodynamic 1,4-product for ADC linker stability.
In a glovebox or under Ar, mix Pd source and Ligand in THF.
Stir at Ambient Temperature (25°C) for 15 minutes. Visual Check: Solution should turn from purple/red to orange/yellow.
Substrate Addition:
Add the Nucleophile to the catalyst mixture.
Add Butadiene Monoxide dropwise.
Temperature Ramp:
Heat the sealed reaction vessel to 40°C .
Why 40°C? This is the "sweet spot" identified in kinetic studies [3][4] where thermodynamic equilibration to the linear isomer occurs without triggering polymerization.
Monitoring:
Monitor via LCMS every 2 hours.
Stop Condition: When starting material < 5%. Do not over-stir, as side reactions (bis-alkylation) increase with time.
Workup (Temperature Sensitive):
Cool to 0°C immediately.
Evaporate solvent under reduced pressure at < 30°C bath temperature . Do not use high heat on the rotovap.
Mechanistic Visualization
The following diagram illustrates the energy landscape that necessitates temperature control.
Figure 2: Energy landscape showing how temperature allows the system to escape the kinetic trap (Branched) and access the thermodynamic product (Linear) via the Pd-Allyl intermediate.
References
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
Albrecht, K., et al. (1999). Characterization of the reactivity, regioselectivity, and stereoselectivity of the reactions of butadiene monoxide with valinamide. Chemical Research in Toxicology. Retrieved from [Link]
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.
Wikipedia. (2024). Thermodynamic and kinetic reaction control. Retrieved from [Link]
ResearchGate. (2012).[1] Effect of Temperature and Reaction Time on the Synthesis of Butadiene Monoepoxide. Retrieved from [Link]
Technical Support Center: Solubilization of 4-(1-hydroxy-3-butenyl)benzoic acid in Aqueous Media
Welcome to the Technical Support Center. Designed for researchers, formulation scientists, and drug development professionals, this guide provides field-proven, mechanistically grounded strategies to troubleshoot the aqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Designed for researchers, formulation scientists, and drug development professionals, this guide provides field-proven, mechanistically grounded strategies to troubleshoot the aqueous solubility of 4-(1-hydroxy-3-butenyl)benzoic acid.
As a Senior Application Scientist, I have structured this guide not just to tell you what to do, but to explain the causality behind each experimental choice so you can adapt these principles to your specific assay constraints.
Section 1: Physicochemical Profile & Causality of Precipitation
To successfully formulate 4-(1-hydroxy-3-butenyl)benzoic acid in aqueous media, we must first understand its molecular dichotomy. The molecule features a hydrophilic, ionizable carboxylic acid headgroup (pKa ~4.2) and a bulky, lipophilic 4-(1-hydroxy-3-butenyl)phenyl tail.
In acidic to neutral unbuffered water (pH < 5.0), the carboxylic acid remains predominantly unionized. Driven by the hydrophobic effect, the lipophilic tails aggregate to minimize contact with water, forming a stable crystalline lattice that manifests as rapid precipitation. Because the dissolution of 4-substituted benzoic acid derivatives is an endothermic process, solubility is highly dependent on both the environmental pH and the thermal energy of the system (1)[1].
Section 2: Troubleshooting Workflow
Use the diagnostic decision tree below to determine the optimal solubilization strategy based on the downstream constraints of your specific assay.
Diagnostic decision tree for troubleshooting 4-(1-hydroxy-3-butenyl)benzoic acid solubility.
Section 3: Frequently Asked Questions (FAQs)
Q1: I added the compound directly to PBS (pH 7.4), but it won't dissolve. Why?A: Even though the bulk pH of PBS (7.4) is above the compound's pKa, the dissolution kinetics of the solid crystal lattice are extremely slow at room temperature. Furthermore, the buffer capacity of standard 1X PBS (10 mM) is often locally overwhelmed at the solid-liquid interface. This microenvironmental pH drop keeps the compound unionized and insoluble.
Causality & Solution: You must break the lattice energy first. Pre-dissolve the compound in a water-miscible co-solvent or use a dilute NaOH titration method to force ionization before introducing the buffer (2)[2].
Q2: How does temperature affect the solubility of this derivative?A: The dissolution of 4-position substituted benzoic acids is an endothermic process. Studies demonstrate that increasing the temperature provides the necessary kinetic energy to disrupt intermolecular hydrogen bonding (dimerization) between carboxylic groups in the crystal lattice, significantly increasing aqueous solubility (3)[3]. Gently warming the media to 37°C during dissolution prevents transient precipitation.
Q3: My cell-based assay cannot tolerate high pH or organic solvents. What are my options?A: You must utilize host-guest complexation or micellar encapsulation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that encapsulates the lipophilic 1-hydroxy-3-butenyl tail, while its hydrophilic exterior ensures high aqueous solubility. This shields the lipophilic portion from water without altering the bulk pH or requiring toxic organic solvents (4)[4].
Section 4: Quantitative Solubility Data
To guide your formulation, the following table extrapolates the solubility behavior of 4-(1-hydroxy-3-butenyl)benzoic acid based on thermodynamic models of structurally analogous 4-substituted benzoic acid derivatives (5)[5].
Condition / Media
Temperature (°C)
Apparent Solubility (mg/mL)
Dominant Solubilization Mechanism
DiH2O (pH ~4.5)
20°C
< 0.1
Intrinsic solubility (Unionized)
DiH2O (pH ~4.5)
40°C
~ 0.3
Thermal disruption of crystal lattice
PBS Buffer (pH 7.4)
20°C
2.5 - 5.0
Ionization (Carboxylate salt formation)
10% HP-β-CD in Water
20°C
10.0 - 15.0
Inclusion complexation
5% DMSO in PBS
20°C
> 20.0
Co-solvent mediated dielectric shift
Section 5: Self-Validating Experimental Protocols
Protocol A: pH-Driven Solubilization (Sodium Salt Formation)
Causality: Converting the free acid to a sodium salt maximizes ion-dipole interactions with water, permanently breaking the crystal lattice without the need for organic solvents.
Weighing: Weigh the required mass of 4-(1-hydroxy-3-butenyl)benzoic acid powder into a sterile centrifuge tube.
Initial Dispersion: Add 80% of your target final volume using sterile, deionized water (diH2O). The compound will remain as a cloudy suspension.
Titration: Dropwise, add 0.1 M NaOH while continuously vortexing. Monitor the pH using a micro-pH probe.
Validation Check: As the pH approaches 6.5–7.0, the suspension will rapidly clear. Self-validation: If the solution remains cloudy at pH 7.5, the compound has aggregated; gently warm to 37°C for 5 minutes to provide the kinetic energy needed for complete dissolution.
Buffering: Once completely clear, add concentrated buffer stock (e.g., 10X PBS) to achieve the desired final buffer strength.
Volume Adjustment: QS to the final volume with diH2O and sterile filter (0.22 µm).
Causality: HP-β-CD encapsulates the hydrophobic tail. A trace amount of DMSO acts as a transient carrier to prevent kinetic trapping (premature precipitation) during the complexation step.
Carrier Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Self-validation: The stock must be optically clear. If any particulates remain, sonicate for 3 minutes.
Host Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., DMEM or PBS).
Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Crucial Step: Inject the DMSO stock directly into the vortex of the stirring cyclodextrin solution dropwise (1 drop per 2 seconds).
Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure thermodynamic equilibrium of the inclusion complexes.
Validation Check: The solution should exhibit no Tyndall effect (light scattering) when illuminated with a laser pointer, confirming the complete absence of nano-precipitates. Ensure the final DMSO concentration is <0.5% v/v to avoid cellular toxicity.
Section 6: References
Title: The effect of temperature on the solubility of benzoic acid derivatives in water. Source: ResearchGate. URL:
Title: Ionization and Solubilization of 4 Alkyl Benzoic Acids and 4 Alkyl Anilines in Sodium Taurodeoxycholate Solutions. Source: PubMed. URL:
Title: ISSN: 2320-5407 Int. J. Adv. Res. 11(01), 194-201 (The aqueous solubility of benzoic acid and some solute at 293 K). Source: International Journal of Advanced Research (IJAR). URL:
Title: Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Source: ResearchGate. URL:
removing residual metal catalysts from benzoic acid derivatives
Technical Support Center: Metal Catalyst Removal from Benzoic Acid Derivatives Overview: The "Sticky" Nature of Carboxylic Acids Current Status: Active Audience: Process Chemists, Medicinal Chemists, CMC Leads Regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Metal Catalyst Removal from Benzoic Acid Derivatives
Overview: The "Sticky" Nature of Carboxylic Acids
Current Status: Active
Audience: Process Chemists, Medicinal Chemists, CMC Leads
Regulatory Context: ICH Q3D (Elemental Impurities)
Benzoic acid derivatives present a unique paradox in purification. While their crystalline nature and pH-switchable solubility theoretically make them easy to purify, their carboxylic acid moiety (
) often acts as a ligand, chelating transition metals (Pd, Cu, Ru) and pulling them into the product phase during standard workups.
This guide moves beyond generic advice, offering a tiered purification strategy designed specifically for the physicochemical properties of benzoic acids.
Tier 1: The Chemical Workup (The "pH Swing")
The most efficient first line of defense. Leveraging the acidity of your product to separate it from neutral/cationic metal complexes.
The Logic:
Most metal catalysts (Pd-ligand complexes) and their degradation byproducts are neutral or cationic lipophiles. Benzoic acid, however, can be reversibly switched between a lipophilic acid and a hydrophilic benzoate salt. By moving the product into the aqueous phase, we leave the non-ionizable metal contaminants behind in the organic layer.
Protocol: Optimized Acid-Base Extraction
Target Metals: Pd, Ru, Rh (Neutral complexes)
Prerequisite: Product must be stable at pH > 10.
Dissolution: Dissolve crude reaction mixture in a non-polar organic solvent (e.g., DCM or MTBE ). Avoid EtOAc if possible, as it can hydrolyze at high pH, though it is acceptable for short contact times.
Basification (The Switch): Extract the organic layer with 1M NaOH (or sat.
for sensitive substrates).
Checkpoint: Ensure the aqueous pH is >10. The product is now in the aqueous layer as sodium benzoate.
Action:Discard the organic layer. This layer contains the bulk of the lipophilic metal catalyst and neutral organic impurities.
The Wash (Crucial Step): Wash the aqueous product layer 2x with fresh organic solvent (DCM/MTBE).
Why? This removes mechanically trapped organic droplets and "scrubs" the interface where metal particulates often accumulate.
Re-acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 2.
Result: The product precipitates as the free acid.
Isolation: Filter the solid. Wash the cake with water (removes inorganic salts like NaCl) and hexanes (removes residual lipophilic grease).
Tier 2: Adsorption & Scavenging (The "Heavy Lifters")
When the metal is chelated to the product or the pH swing is insufficient.
The Logic:
Activated carbon is the traditional "sledgehammer," but it is non-selective and often traps yields (up to 15% loss). Functionalized silica scavengers are "scalpels"—they chemically bind specific metals with higher affinity than your benzoic acid does, without trapping the product.
Scavenger Selection Matrix
Target Metal
Reaction Type
Recommended Scavenger Functional Group
Mechanism
Palladium (Pd)
Suzuki, Heck, Sonogashira
Thiol (-SH) or Thiourea
Soft-soft interaction; high affinity for Pd(II) and Pd(0).
Copper (Cu)
Ullmann, Chan-Lam
TAAcOH / EDTA-like or Diamine
Chelation. Cu is "harder" than Pd; requires nitrogen/oxygen donors.
Ruthenium (Ru)
Metathesis (Grubbs)
DMT (Dimercaptotriazine) or Thiol
Ru is highly thiophilic. DMT is specific for Ru residues.
Rhodium (Rh)
Hydrogenation
Amine or Diamine
Binds Rh species effectively.
Protocol: Bulk Scavenging (Batch Mode)
Solvent Choice: Dissolve crude benzoic acid in a solvent where it is fully soluble (THF, MeOH, or DMF). Scavenging fails if the product precipitates.
Loading: Add 4–8 molar equivalents of scavenger relative to the residual metal content (not the catalyst loading).
Rule of Thumb: If metal content is unknown, add 5–10% w/w of scavenger relative to the product.
Conditions: Stir at 50°C for 4 hours .
Expert Insight: Heat is kinetic energy. It helps the metal dissociate from the benzoic acid chelate and find the scavenger pore. Room temperature scavenging is often too slow for chelated impurities.
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
Warning: Fine silica particles can pass through coarse frits, carrying the metal back into your product.
The Fix: Wash the organic layer (before pH swing) with 10% aqueous ammonium hydroxide (
) or saturated .
Why: Ammonia forms a water-soluble deep blue complex
, stripping Cu from the organic phase. Repeat until the aqueous layer is colorless.[2]
Issue: Ruthenium "Black Goo"
Common in Grubbs metathesis.
The Fix: Treat the reaction mixture with Triphenylphosphine oxide (TPPO) or DMSO (50 equiv relative to catalyst) before filtration.
Why: These ligands coordinate to the Ru center, breaking down the lipophilic carbene complexes and making them adsorbable on silica gel.
Visual Decision Matrix
Caption: Decision workflow for selecting the optimal purification strategy based on product stability and metal type.
Frequently Asked Questions (FAQs)
Q: I used activated carbon, but my yield dropped by 20%. Why?A: Activated carbon works by physisorption within micropores. It is non-selective; if your benzoic acid molecule fits in the pore, it will get stuck.
Correction: Switch to functionalized silica scavengers . They rely on chemisorption (ligand binding) rather than pore trapping, preserving your yield while targeting the metal.
Q: After recrystallization, the metal content actually increased. How is that possible?A: This is a phenomenon called inclusion or occlusion . If you cool the solution too rapidly, the crystal lattice snaps shut, trapping mother liquor (rich in dissolved metal salts) inside the crystal defects.
Correction: Re-dissolve and cool much slower. Alternatively, perform a "slurry wash"—stir the solid in a solvent that dissolves the impurity but not the product—to leach out surface contaminants.
Q: My product turned blue during the workup of a Chan-Lam coupling.A: This indicates residual Copper(II). Benzoic acids are excellent ligands for Cu.
Correction: Do not proceed to crystallization yet. Perform an EDTA wash (0.1 M aqueous EDTA at pH 7–8) or an ammonium hydroxide wash . The blue color must be gone from the organic layer before you attempt isolation.
Q: Can I use scavengers in the aqueous phase during the pH swing?A: Generally, no. Most silica backbones are unstable at high pH (>10) and will dissolve, contaminating your product with silicates. Use scavengers in the organic phase (Tier 2) or use polymeric resin-based scavengers if aqueous treatment is strictly necessary.
References
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005. Link
Biotage . "Metal Scavenging User Guide." Biotage Technical Literature. Link
SiliCycle . "SiliaMetS® Metal Scavengers Selection Guide." SiliCycle Application Notes. Link
stability of Benzoic acid, 4-(1-hydroxy-3-butenyl)- under acidic workup conditions
The following technical guide addresses the stability and workup protocols for Benzoic acid, 4-(1-hydroxy-3-butenyl)- (CAS: 148976-02-1 / 115595-27-2 derivative). Topic: Benzoic acid, 4-(1-hydroxy-3-butenyl)- Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability and workup protocols for Benzoic acid, 4-(1-hydroxy-3-butenyl)- (CAS: 148976-02-1 / 115595-27-2 derivative).
Topic: Benzoic acid, 4-(1-hydroxy-3-butenyl)-
Executive Summary: The Stability Paradox
Researchers handling Benzoic acid, 4-(1-hydroxy-3-butenyl)- often encounter a critical conflict during purification. To isolate the molecule, one must protonate the carboxylic acid (pKa ~4.2) to extract it into an organic solvent. However, the molecule contains a benzylic alcohol moiety that is highly susceptible to acid-catalyzed dehydration.[1]
Under acidic conditions (pH < 3), this alcohol dehydrates to form 4-(1,3-butadienyl)benzoic acid . This impurity is not only a degradation product but a reactive conjugated diene prone to polymerization, leading to "gummy" crude mixtures and yellow discoloration.
Key Takeaway: You must acidify carefully to pH 3–4 (just below the pKa) to extract the product, but avoid strong acids (pH < 1) or heat, which trigger rapid dehydration.
Core Stability Profile
Parameter
Stability Status
Technical Note
pH < 2 (Strong Acid)
🔴 Critical Instability
Rapid dehydration to conjugated diene (styrene derivative).
pH 3–4 (Mild Acid)
🟡 Caution
Stable at 0°C; metastable at RT. Ideal window for extraction.
pH 7 (Neutral)
🟢 Stable
Alcohol is stable; Carboxylic acid exists as carboxylate (water soluble).
Temperature (>40°C)
🔴 Unstable
Accelerates elimination (dehydration) regardless of pH.
Solvent (Alcohols)
🟡 Risk
Potential for etherification (benzylic ether formation) in acidic media.
Troubleshooting Guide (Q&A)
Q1: My crude product turned from a white solid to a yellow oil/gum after HCl workup. What happened?
Diagnosis: Acid-Catalyzed Dehydration.
Explanation: You likely used strong acid (1M–6M HCl) or allowed the mixture to warm up during acidification. The benzylic hydroxyl group was protonated and eliminated water to form a carbocation. Because the resulting double bond is conjugated with both the benzene ring and the adjacent alkene, the driving force for this reaction is high.
Solution:
Immediate: Check TLC. The diene product usually has a higher R_f (less polar) than the alcohol.
Prevention: Switch to 10% Citric Acid or saturated NH₄Cl for quenching. If lower pH is needed for extraction, use 0.5M HCl dropwise at 0°C, monitoring pH to stop exactly at 3.0–3.5.
Q2: I cannot extract the product into Ethyl Acetate using Ammonium Chloride (pH ~5-6).
Diagnosis: Incomplete Protonation.
Explanation: The pKa of the benzoic acid moiety is approximately 4.2. At pH 5–6 (NH₄Cl), the equilibrium favors the carboxylate anion (
), which remains in the aqueous phase.
Solution:
The "Cold-Acid" Protocol: Cool the biphasic mixture to 0°C. Slowly add 1M HCl or 10% Citric Acid with vigorous stirring until the aqueous layer pH reaches 3.0 . Extract immediately. Do not let it sit at this pH for extended periods.
Q3: Can I remove the solvent on a rotavap at 50°C?
Diagnosis: Thermal Elimination Risk.
Explanation: Even trace amounts of residual acid from the workup can catalyze dehydration if heat is applied. Benzylic alcohols are thermally sensitive in the presence of acid catalysts.
Solution:
Set the water bath to < 35°C .
Ensure the organic layer is washed with brine and potentially a very mild buffer (like pH 4 phosphate) or simply dried thoroughly (Na₂SO₄) to remove bulk aqueous acid before concentration.
Visualizing the Instability
The following diagram illustrates the mechanistic failure point (Dehydration) versus the desired path.
Caption: Figure 1. The acid-catalyzed dehydration pathway showing the conversion of the benzylic alcohol to the conjugated diene impurity.
Recommended Standard Operating Procedure (SOP)
Protocol: Controlled Acidification Workup
Objective: Isolate 4-(1-hydroxy-3-butenyl)benzoic acid without dehydration.
Quench: If the reaction involves metal reagents (e.g., Grignard, Indium), quench with Saturated NH₄Cl at 0°C.
Phase Split: Add Ethyl Acetate (EtOAc). The product (as a salt) will likely be in the aqueous layer or at the interface.
Acidification (The Critical Step):
Keep the mixture at 0°C .
Add 10% Citric Acid (preferred) or 0.5M HCl dropwise.
Monitor pH using a calibrated probe or narrow-range paper.
Stop at pH 3.0–3.5 . (Do not go to pH 1).
Extraction: Immediately extract with EtOAc (3x).
Wash: Wash combined organics with Brine (NaCl). Avoid bicarbonate washes if possible, as they may extract the acid back into water, or perform a quick back-extraction.
Drying: Dry over Na₂SO₄ (Sodium Sulfate) or MgSO₄.
Concentration: Evaporate solvent at < 30°C under vacuum.
Decision Tree for Workup
Caption: Figure 2. Decision logic for optimizing pH during the workup of acid-sensitive benzylic alcohols.
References
Reactivity of Benzylic Alcohols
Topic: Acid-catalyzed dehydration mechanisms (E1) of benzylic alcohols to styrenes.
Technical Support Center: High-Purity Recrystallization of Benzoic Acid Derivatives
Welcome to the technical support center for the recrystallization of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity materi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the recrystallization of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity materials. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your crystallization processes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the foundational principles that govern a successful recrystallization.
Q1: What is the core principle of recrystallization and why is it effective for benzoic acid derivatives?
Recrystallization is a purification technique for solid organic compounds.[1][2] Its effectiveness relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] For benzoic acid and its derivatives, the process involves:
Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2]
Cooling : Allowing the solution to cool slowly. As the temperature decreases, the solubility of the benzoic acid derivative drops, and it crystallizes out of the solution.[2][4]
Purification : The impurities, which are present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are separated from the pure crystals by filtration.[4]
The rigid, well-defined crystal lattice of the target compound tends to exclude molecules that do not fit, i.e., the impurities.[5] Benzoic acid derivatives, with their polar carboxylic acid group and aromatic ring, can form strong, orderly crystal lattices, making this technique particularly effective.
Q2: How does the substituent on the benzene ring affect my choice of solvent?
The substituent dramatically alters the polarity and solubility of the molecule. The fundamental principle is "like dissolves like."[6]
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups increase the polarity of the molecule. For derivatives like p-nitrobenzoic acid or 4-chlorobenzoic acid, more polar solvents or solvent systems with a higher proportion of a polar component (like ethanol/water) are often required.[7]
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups make the molecule less polar. Derivatives like p-toluic acid might show better solubility in less polar solvents like toluene or require a solvent mixture with a higher proportion of the less polar component.[7][8]
Groups Capable of Hydrogen Bonding (e.g., -OH, -NH₂): Substituents like hydroxyl (salicylic acid) or amino groups can form hydrogen bonds, significantly increasing their solubility in protic solvents like water and alcohols.[9]
Part 2: Solvent System Selection Guide
Choosing the right solvent is the most critical step in recrystallization.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]
Q3: Where do I start when selecting a solvent?
The best practice is to perform small-scale solubility tests.[10]
Protocol: Small-Scale Solvent Screening
Place approximately 50-100 mg of your crude benzoic acid derivative into a small test tube.
Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[2]
If the solid is insoluble at room temperature, heat the mixture gently to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[11]
Observe the quantity and quality of the crystals formed. A successful test will yield a large crop of crystals.
Q4: What are the best single and binary solvent systems for common benzoic acid derivatives?
A single solvent is often preferred for simplicity.[5] However, binary (or mixed) solvent systems offer a high degree of tunability and are extremely powerful.[12][13] In a binary system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (an anti-solvent) in which it is sparingly soluble is added to induce crystallization.[12][14] The two solvents must be miscible.[6]
Below is a table summarizing recommended starting points for various derivatives.
Derivative
Structure
Recommended Solvent System(s)
Rationale & Causality
Benzoic Acid
C₆H₅COOH
Water: Excellent temperature gradient. Poorly soluble in cold water (1.7 g/L at 0°C), but highly soluble in hot water (56.31 g/L at 100°C).[9] Ethanol/Water: For more soluble impurities. Dissolve in minimal hot ethanol, add hot water until cloudy, then clarify with a drop of ethanol.[15]
The carboxylic acid group allows for hydrogen bonding with water, but the nonpolar benzene ring limits cold water solubility.[16] Ethanol acts as the "good" solvent, water as the "anti-solvent."
Salicylic Acid (2-Hydroxybenzoic Acid)
HOC₆H₄COOH
Water: The phenolic -OH group increases polarity and H-bonding capability, but it still has a good solubility differential with temperature.[3][17]
Similar to benzoic acid, but the additional hydroxyl group enhances interaction with polar solvents.
p-Nitrobenzoic Acid (4-Nitrobenzoic Acid)
O₂NC₆H₄COOH
Ethanol or Methanol : The highly polar nitro group increases solubility in alcohols.[8][9] Acetic Acid: Can also be effective, but is harder to remove.[18]
The nitro group makes the compound too soluble in many mixed systems for good recovery. A single polar solvent is often better.
p-Toluic Acid (4-Methylbenzoic Acid)
CH₃C₆H₄COOH
Ethanol/Water or Acetone/Water : The methyl group reduces polarity compared to benzoic acid. A mixed system is often necessary.
The slightly lower polarity requires a stronger organic "good" solvent than just hot water alone.
p-Aminobenzoic Acid (PABA)
H₂NC₆H₄COOH
Water or Ethanol : The amino group is polar and can act as both an H-bond donor and acceptor.
High polarity and H-bonding potential make it suitable for polar, protic solvents.
Q5: How do I use a binary solvent system effectively?
The key is to approach the saturation point carefully.
Workflow: Binary Solvent Recrystallization
Caption: Workflow for Binary Solvent Recrystallization.
Part 3: Troubleshooting Guide
Even with a well-chosen solvent, problems can arise. This section addresses the most common issues in a Q&A format.
Q6: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[19]
Troubleshooting: Failure to Crystallize
Caption: Decision tree for inducing crystallization.
Q7: My compound has separated as an oil, not a solid. What is "oiling out" and how can I fix it?
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a crystalline solid.[20] This happens when the solution becomes saturated at a temperature that is above the melting point of the solute.[19][20] Impurities can also depress the melting point, making oiling out more likely.[20][21] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form.[20][22]
Solutions for Oiling Out:
Re-heat and Add More Solvent: The most common fix is to heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (the "good" solvent in a binary system).[19][20] This keeps the compound in solution until a lower temperature is reached, hopefully below its melting point.
Cool More Slowly: Rapid cooling increases the chance of oiling out.[19] After re-dissolving, allow the flask to cool very slowly. Insulating the flask can help.[23]
Lower the Saturation Temperature: Add more of the "good" solvent so that the solution is less concentrated. The solution will now become saturated at a lower temperature, which may be below the compound's melting point.
Change Solvents: If the problem persists, the boiling point of the solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.
Q8: My final yield is very low. What are the common causes of product loss?
A low yield (e.g., <70%) can be frustrating. The most common culprits are:
Using Too Much Solvent: This is the most frequent error.[19] An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[10][20]
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product will crystallize on the filter paper and in the funnel, leading to loss.[24] Ensure your funnel and receiving flask are pre-heated.
Incomplete Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice-water bath to minimize the product's solubility in the mother liquor.[3]
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent during vacuum filtration can dissolve a significant portion of the product. Always use a minimal amount of ice-cold solvent for washing.[10]
References
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
Alameri, A. A. (2025, September 26). Preparation and Re-crystallization of Salicylic Acid. Practical Organic Pharmaceutical Chemistry II. Retrieved from [Link]
Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
Quora. (2021, May 6). What are the ways by which crystallization can be induced? Does supersaturated produce crystals? Retrieved from [Link]
Recrystallization of Salicylic acid. (n.d.). Retrieved from [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Experiment 9 — Recrystallization. (2009). Chem 21. Retrieved from [Link]
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
Al-Mokaram, A. A. M., et al. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Drug Delivery Technology, 8(3), 123-128. Retrieved from [Link]
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Pahlavan, J. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. CHEM 2423. Retrieved from [Link]
Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]
Zhang, C., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 106, 143-148. Retrieved from [Link]
Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]
Scribd. (n.d.). Experiment # 07 OBJECT: To Perform Recrystallization of Salicylic Acid. Retrieved from [Link]
YouTube. (2020, November 10). CHM 230 Recrystallization of salicylic acid 1of2. Retrieved from [Link]
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
The recrystallization and dissolution of acetylsalicylic acid. (n.d.). UBC Library Open Collections. Retrieved from [Link]
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
Recrystallization I. (n.d.). Retrieved from [Link]
Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Pino-Garcia, O., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. DiVA. Retrieved from [Link]
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Retrieved from [Link]
Recrystallization method. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). US4007223A - Method of preparing p-nitrobenzoic acid.
Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. 73(3), 269. Retrieved from [Link]
Chegg.com. (2022, December 7). Solved A student is trying to purify via recrystallization a. Retrieved from [Link]
interpreting 13C NMR spectra of 4-(1-hydroxy-3-butenyl)benzoic acid
A Comprehensive Guide to the 13C NMR Spectral Interpretation of 4-(1-hydroxy-3-butenyl)benzoic acid: A Comparative Analysis Introduction: Deciphering Molecular Architecture In the realm of drug development and materials...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the 13C NMR Spectral Interpretation of 4-(1-hydroxy-3-butenyl)benzoic acid: A Comparative Analysis
Introduction: Deciphering Molecular Architecture
In the realm of drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. 4-(1-hydroxy-3-butenyl)benzoic acid presents a unique characterization challenge, incorporating a rigid aromatic core, a flexible aliphatic side-chain, multiple functional groups (carboxylic acid, alcohol), and a stereocenter. This guide provides a senior-level perspective on interpreting the 13C Nuclear Magnetic Resonance (NMR) spectrum of this molecule. We will explore a first-principles approach to predicting the spectrum, compare the diagnostic power of 13C NMR against other common analytical techniques, and provide a validated experimental workflow for its acquisition and analysis.
Section 1: Predicting the 13C NMR Spectrum - A First Principles Approach
The power of 13C NMR spectroscopy lies in its ability to provide a direct map of the carbon skeleton of a molecule.[1] Each unique carbon environment produces a distinct signal, and its chemical shift (δ) in parts per million (ppm) reveals crucial information about its electronic environment, hybridization, and proximity to electronegative atoms.[2][3]
Molecular Symmetry and the Impact of Chirality
A preliminary analysis of 4-(1-hydroxy-3-butenyl)benzoic acid reveals a total of 11 carbon atoms. A key structural feature is the chiral center at the carbon atom bearing the hydroxyl group (C1'). The presence of this stereocenter eliminates any plane of symmetry that might otherwise exist within the molecule.[4] Consequently, all 11 carbon atoms are chemically non-equivalent, and we anticipate observing 11 distinct signals in the proton-decoupled 13C NMR spectrum.[4][5]
Rational Chemical Shift Assignments
The predicted chemical shifts for each carbon are based on established ranges for similar functional groups and substitution patterns. The analysis is further refined by considering the specific electronic effects within the molecule.
Carboxylic Acid Carbon (C7): The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond and the influence of two electronegative oxygen atoms. It is expected to appear far downfield, typically in the 165-175 ppm range.[1][6]
Aromatic Carbons (C1-C6): Aromatic carbons generally resonate between 120-150 ppm .[7]
Substituted (Ipso) Carbons (C1, C4): These quaternary carbons, directly attached to substituents, are identifiable by their typically lower signal intensity.[1] C1, attached to the electron-withdrawing carboxylic acid, will be downfield. C4, attached to the butenyl side chain, will also be significantly shifted. Their expected range is 130-150 ppm .
Protonated Aromatic Carbons (C2, C3, C5, C6): The symmetry of a simple para-substituted benzene ring is broken by the chiral side chain, making C2/C6 and C3/C5 chemically non-equivalent. They will appear as four distinct signals in the approximate range of 125-130 ppm .[6]
Side-Chain Carbons (C1'-C4'):
Carbinol Carbon (C1'): This carbon, bonded directly to the hydroxyl group, experiences significant deshielding from the electronegative oxygen. Its signal is predicted to be in the 65-75 ppm range.
Alkene Carbons (C3', C4'): The sp2-hybridized carbons of the vinyl group will resonate in the alkene region. The terminal CH2 carbon (C4') is expected around 113-118 ppm , while the internal CH carbon (C3') will be further downfield, around 140-145 ppm .[8]
Aliphatic Carbon (C2'): This sp3-hybridized methylene carbon is situated between the chiral center and the double bond, placing its expected chemical shift in the 35-45 ppm range.
Data Summary and DEPT Analysis
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH3), methylene (CH2), and methine (CH) carbons.[7]
DEPT-90: Only CH (methine) carbons will produce a positive signal.
DEPT-135: CH3 and CH groups give positive signals, while CH2 groups give negative (inverted) signals. Quaternary carbons do not appear in DEPT spectra.[9]
The following table summarizes the predicted 13C NMR data for 4-(1-hydroxy-3-butenyl)benzoic acid.
Carbon Atom
Predicted δ (ppm)
Carbon Type
DEPT-90 Signal
DEPT-135 Signal
C7 (-COOH)
165 - 175
C
Absent
Absent
C1 (ipso)
130 - 150
C
Absent
Absent
C4 (ipso)
130 - 150
C
Absent
Absent
C2, C6
125 - 130
CH
Positive
Positive
C3, C5
125 - 130
CH
Positive
Positive
C1' (-CHOH)
65 - 75
CH
Positive
Positive
C2' (-CH2-)
35 - 45
CH2
Absent
Negative
C3' (=CH-)
140 - 145
CH
Positive
Positive
C4' (=CH2)
113 - 118
CH2
Absent
Negative
Section 2: The Comparative Advantage of 13C NMR
While a suite of analytical tools is often employed for complete characterization, 13C NMR provides uniquely direct and indispensable information for a molecule like 4-(1-hydroxy-3-butenyl)benzoic acid.
Technique
Information Provided
Strengths
Limitations for this Molecule
13C NMR
Direct map of the carbon framework; number of unique carbons; hybridization and electronic environment of each carbon.
Unambiguous carbon count; high spectral dispersion reduces signal overlap.[10]
Longer acquisition times compared to 1H NMR due to the low natural abundance of 13C.[1]
1H NMR
Proton environment, count, and connectivity through spin-spin coupling.
High sensitivity; rapid acquisition.
The four aromatic protons and three vinyl protons could lead to complex, overlapping multiplets, making definitive assignment difficult without 2D NMR.
Mass Spec. (MS)
Molecular weight and fragmentation patterns.
High sensitivity; confirms molecular formula.
Cannot distinguish between isomers (e.g., placement of the hydroxyl group or double bond) without extensive fragmentation analysis or reference spectra.
Infrared (IR)
Presence of key functional groups (O-H, C=O, C=C).
Fast and simple; confirms functional groups.
Provides no information on the carbon skeleton or the connectivity of the functional groups.
2D NMR (HSQC/HMBC)
Correlation of protons to directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC).
Provides definitive, unambiguous assignment of all 1H and 13C signals.
Considered a complementary, confirmatory technique rather than a primary alternative. Requires more instrument time.
Section 3: Validated Experimental Protocol for 13C NMR Analysis
This protocol outlines a standard procedure for acquiring high-quality 13C NMR data for a small organic molecule.[11]
Sample Preparation:
Accurately weigh 50-100 mg of synthesized 4-(1-hydroxy-3-butenyl)benzoic acid. A higher concentration is required for 13C NMR than for 1H NMR to compensate for the low natural abundance of the 13C isotope.[1][11]
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube. The choice of solvent depends on sample solubility.
Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[6]
Cap the tube and gently agitate to ensure the sample is fully dissolved.
Instrument Setup & Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard proton-decoupled 1D 13C spectrum. This involves accumulating a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Acquire a DEPT-90 spectrum to identify all methine (CH) carbons.
Acquire a DEPT-135 spectrum to differentiate methine/methyl (positive) from methylene (negative) carbons.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
Identify and label the chemical shifts of all peaks in the 13C and DEPT spectra.
Section 4: A Systematic Workflow for Spectral Interpretation
The logical process for interpreting the acquired spectra can be visualized as a clear workflow, moving from raw data to a confirmed molecular structure.
Advanced HPLC Method Development for Purity Analysis of Functionalized Benzoic Acids
Topic: HPLC Method Development for Purity Analysis of Functionalized Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Functio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for Purity Analysis of Functionalized Benzoic Acids
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Functionalized benzoic acids—specifically amino-, nitro-, halo-, and hydroxy- derivatives—serve as critical intermediates in pharmaceutical synthesis and as active pharmaceutical ingredients (APIs). Their purity analysis presents a distinct chromatographic challenge: these compounds possess dual functionality (acidic carboxyl group and basic/polar substituents) and often exist as positional isomers (ortho, meta, para) with nearly identical hydrophobicities.
Standard C18 alkyl phases often fail to resolve these isomers or produce peak tailing due to secondary silanol interactions. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. We demonstrate that while C18 remains the workhorse for general potency, PFP and Phenyl-Hexyl phases provide superior orthogonality and resolution for isomeric purity , driven by
- and steric selectivity mechanisms.
The Chemical Context: Why Standard Methods Fail
To develop a robust method, one must first understand the analyte's behavior in solution. Functionalized benzoic acids are "chameleons" in chromatography.
Ionization (pKa): The carboxyl group typically has a pKa between 3.0 and 4.5. At neutral pH, these analytes are ionized (benzoates), resulting in poor retention on reversed-phase columns.
Positional Isomerism: The difference in hydrophobicity (log P) between meta- and para- isomers is often negligible. Separation requires a stationary phase that can discriminate based on shape selectivity or electron density distribution , not just hydrophobicity.
Method Development Strategy: The Decision Matrix
The following decision tree outlines the logical flow for selecting the stationary phase based on the specific functionalization of the benzoic acid.
Figure 1: Strategic decision tree for column selection based on analyte functionalization.
Comparative Analysis: Column Performance
This section compares the three dominant column chemistries for the separation of a challenging model mixture: Nitrobenzoic Acid Isomers (o-, m-, p-).
The Challenge
Meta- and para- nitrobenzoic acids have very similar dipole moments and hydrophobicities. On a standard C18 column, they often co-elute or show "saddle" peaks.
Experimental Data Comparison
The following data summarizes the separation performance (Resolution
and Tailing Factor ) under optimized conditions (Mobile Phase: 0.1% Formic Acid in Water/Methanol).
Parameter
C18 (Standard)
Phenyl-Hexyl
PFP (Recommended)
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Hydrophobic + - + Dipole-Dipole + Steric
Elution Order
o- < m- ≈ p-
o- < m- < p-
o- < p- < m- (Altered Selectivity)
Resolution () m/p pair
0.8 - 1.2 (Co-elution risk)
1.8 - 2.2 (Baseline)
> 3.0 (Excellent)
Tailing Factor ()
1.2 - 1.5
1.0 - 1.2
0.95 - 1.05
Stability at Low pH
High
Moderate
High
Analysis of Results:
C18: Fails to achieve baseline resolution (
) for the critical pair. It relies solely on hydrophobicity, which is insufficient for these isomers [1, 4].
Phenyl-Hexyl: Improves resolution significantly due to the interaction between the
-electrons of the stationary phase and the nitro-aromatic ring of the analyte [6, 11].
PFP: Provides the best separation. The fluorine atoms on the PFP ring create an electron-deficient region that interacts strongly with the electron-rich nitro groups. Furthermore, the rigid structure of the PFP phase offers steric selectivity , discriminating between the varying shapes of the ortho, meta, and para isomers [14].
Experimental Protocols
Protocol A: The "Gold Standard" Purity Method (PFP Phase)
This protocol is designed for the rigorous purity analysis of functionalized benzoic acids, specifically when isomeric impurities are suspected.
1. System Suitability:
Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1290, Waters Alliance/Acquity).
Column: Pentafluorophenyl (PFP) bonded phase, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP).
Temperature: 30°C (Control is critical for reproducibility).
2. Mobile Phase Preparation:
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
Why? Low pH suppresses the ionization of benzoic acid (pKa ~4.2), ensuring the analyte is in its neutral, hydrophobic form for maximum retention and peak sharpness [9, 10].
Solvent B: Acetonitrile (or Methanol for different selectivity).[2]
Note: Acetonitrile often yields sharper peaks, while Methanol promotes stronger
UV Wavelength: 254 nm (General aromatic) and 210 nm (Universal, but solvent cutoff issues).
Tip: Extract the UV spectrum (200-400 nm) if using a PDA to confirm peak purity.
Validation Workflow & Logic
Trustworthiness in analytical chemistry comes from self-validating systems. The following workflow illustrates the logic for validating the purity method, ensuring specific attention to Linearity , Accuracy , and Specificity (Resolution).
Figure 2: Step-by-step validation workflow ensuring method specificity before quantification.
References
BenchChem. (2025).[3][5] Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.Link
Liang, Y., et al. (1999).[6] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. PubMed. Link
ScienceDirect. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.Link
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid.Link
BenchChem. (2025).[3] A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid.Link
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[7]Link
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link
Agilent Technologies. Control pH During Method Development for Better Chromatography.Link
Karasová, G., et al. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives.[8][9][10] PubMed. Link
MicroSolv. (2025). Isomers and Recommended HPLC Columns for Effective Separation.Link
HALO Columns. Separation of Benzodiazepines on HALO® Phenyl-Hexyl, C18, and PFP Phases.Link
Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.Link
Helix Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.Link
ResearchGate. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.Link
Comparative Guide: Mass Spectrometry Profiling of Homoallylic Alcohol Benzoates
Topic: Mass Spectrometry Fragmentation Patterns of Homoallylic Alcohol Benzoates Content Type: Publish Comparison Guide Executive Summary For researchers in natural product synthesis and drug discovery, the structural el...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Patterns of Homoallylic Alcohol Benzoates
Content Type: Publish Comparison Guide
Executive Summary
For researchers in natural product synthesis and drug discovery, the structural elucidation of homoallylic alcohols (e.g., intermediates in polyketide synthase or Barbier-type reactions) is a frequent bottleneck. Under standard Electron Impact (EI) mass spectrometry, free homoallylic alcohols exhibit poor molecular ion stability due to rapid dehydration and non-specific fragmentation.
This guide analyzes the Benzoate Derivatization Strategy , demonstrating its superior performance over free alcohols and acetate derivatives. By introducing a charge-localizing benzoate chromophore, researchers can stabilize the molecular ion, generate high-intensity diagnostic peaks, and unlock specific rearrangement pathways (such as the McLafferty rearrangement) that reveal latent structural details.
Mechanism & Causality: The Benzoate Advantage
Expertise & Experience: The decision to derivatize a homoallylic alcohol as a benzoate is not merely about increasing molecular weight; it is about controlling the fragmentation physics .
The Problem with Free Alcohols & Acetates
Free Alcohols: The hydroxyl group is a poor directing group in EI-MS. It rapidly eliminates water (
), often obliterating the molecular ion (). The resulting alkene fragmentizes randomly, making it difficult to determine the position of the original hydroxyl group or the double bond.
Acetates: While acetates prevent dehydration, their diagnostic ion (
at ) falls in the "chemical noise" region of the spectrum, often obscured by background solvent or alkyl chain fragments.
The Benzoate Solution (Charge Localization)
The benzoate group (
) acts as an "energy sink" and a "charge director."
Radical Stabilization: The aromatic ring stabilizes the radical cation, significantly increasing the abundance of the molecular ion (
).
Diagnostic High-Mass Ions: The fragmentation is dominated by the benzoyl cation (
), which appears in a clean region of the spectrum.
Mechanistic Probes: The spatial arrangement of the benzoate carbonyl allows for specific hydrogen transfers (McLafferty Rearrangement) that confirm the homoallylic structure.
Fragmentation Pathway Diagram
The following diagram illustrates the competing fragmentation pathways for a generic homoallylic benzoate.
Caption: Primary fragmentation pathways of homoallylic alcohol benzoates. The red pathway represents the dominant "Charge Localized" route yielding the diagnostic m/z 105. The green pathway highlights the structural specific McLafferty rearrangement.
Comparative Performance Analysis
The following data summarizes the spectral quality of a model homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol) across three different forms.
Feature
Free Alcohol
Acetate Derivative
Benzoate Derivative
Molecular Ion ()
Weak / Absent (< 5%)
Moderate (10-20%)
Strong (20-50%)
Base Peak
Non-specific (Alkyl fragments)
(Noisy region)
(Clean region)
Diagnostic Ions
(Dehydration)
(Loss of AcOH)
Structural Insight
Low (Random cleavage)
Medium
High (McLafferty active)
Crystallinity
Liquid / Oil
Liquid / Oil
Solid (Often crystalline)
UV Detectability
Poor (End absorption)
Poor
Excellent (Chromophore)
Key Technical Insight: The "Homoallylic" McLafferty
A unique feature of homoallylic benzoates is the presence of a gamma-hydrogen relative to the benzoate carbonyl oxygen.
Structure:
Mechanism: The carbonyl oxygen abstracts a hydrogen from the allylic methylene group (
). This proceeds via a 6-membered transition state.[1]
Result: Formation of the Benzoic Acid radical cation (
) .
Significance: The presence of the
peak confirms the intact homoallylic side chain. If the double bond were further away (isolated), this rearrangement would not occur efficiently.
Trustworthiness: This protocol includes built-in checkpoints (TLC and MS) to ensure derivatization completeness.
Materials
Substrate: Homoallylic alcohol (approx. 10 mg)
Reagent: Benzoyl chloride (
, 1.2 equiv)
Base: Pyridine (Solvent/Base) or Triethylamine (
) with DMAP (cat.) in DCM.
Quench: Saturated
Step-by-Step Workflow
Preparation: Dissolve 10 mg of alcohol in 0.5 mL dry Pyridine (or DCM with 20 mg
).
Addition: Add 1.2 equivalents of Benzoyl chloride dropwise at 0°C.
Checkpoint 1: Solution should remain clear or turn slightly cloudy (pyridinium salts).
Reaction: Stir at room temperature for 1-2 hours.
Checkpoint 2 (TLC): Spot reaction mixture vs. starting material. The Benzoate will have a significantly higher
(less polar) and will be UV active (dark spot under 254 nm).
Workup: Dilute with
, wash with sat. , then 1M (to remove pyridine), then Brine. Dry over .
Analysis: Inject 1 µL into GC-MS (EI mode, 70 eV).
Analysis Workflow Diagram
Caption: Operational workflow for the derivatization and validation of homoallylic alcohols via GC-MS.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
AIP Publishing. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. (Verifies diagnostic ions for benzoates).
National Institute of Standards and Technology (NIST). (2016). Mass spectrometry of analytical derivatives.[2][3] 2. "Ortho" and "Para" effects in electron ionization mass spectra. (Detailed mechanisms of benzoate fragmentation).
BenchChem. (2025). Interpreting the Mass Spectrum of Cinnamyl Benzoate: A Comparison Guide. (Comparative data on allylic/homoallylic systems).
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. (General fragmentation rules for alcohols and esters).
Precision Analysis of Carboxyl and Hydroxyl Moieties in Target Compounds: A Comparative IR Spectroscopy Guide
Executive Summary & Scope Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists. Differentiation between hydroxyl (-OH) and carboxyl (-COOH) groups in Active Pharmaceutical Ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists.
Differentiation between hydroxyl (-OH) and carboxyl (-COOH) groups in Active Pharmaceutical Ingredients (APIs) is a frequent analytical challenge. While both moieties exhibit O-H stretching, the local chemical environment—specifically hydrogen bonding (H-bonding)—dramatically alters their spectral signatures.[1][2][3][4][5]
This guide moves beyond basic peak assignment. It details the Fermi resonance phenomena unique to carboxylic acid dimers, compares the fidelity of Attenuated Total Reflectance (ATR) versus Transmission (KBr) modalities, and provides a self-validating protocol for distinguishing free versus H-bonded protons.
Mechanistic Spectral Signatures
To accurately interpret the "Target Compound," one must understand the vibrational physics driving peak morphology.
The Carboxylic Acid Dimer (-COOH)
In solid-state or concentrated solution, carboxylic acids exist predominantly as centrosymmetric dimers held together by two strong hydrogen bonds.
O-H Stretch (3300–2500 cm⁻¹): Unlike the typical alcohol stretch, this band is extremely broad and shifted to lower wavenumbers.[6] It often overlaps with C-H stretching bands (3100–2800 cm⁻¹).
The Fermi Resonance Effect: A hallmark of carboxylic acid dimers is the appearance of sub-structure (broad shoulders or distinct sub-peaks) on the O-H envelope. This arises from a Fermi resonance between the fundamental O-H stretch and the overtone of the in-plane O-H bending (or C-O-H combination bands). This creates a "messy" or "hairy" beard appearance on the spectrum, distinct from the smoother alcohol O-H band.[6]
C=O Stretch (1760–1690 cm⁻¹): The carbonyl peak is the confirmation signal. In dimers, it appears at a lower frequency (~1710 cm⁻¹) than in free monomers (~1760 cm⁻¹) due to H-bonding weakening the bond order.
The Hydroxyl Group (-OH)[5]
H-Bonded Alcohol/Phenol (3550–3200 cm⁻¹): A broad, U-shaped band. It is generally higher in frequency than the acid dimer and lacks the extreme broadening into the 2500 cm⁻¹ region.
Free Alcohol (3650–3600 cm⁻¹): Seen only in dilute non-polar solutions or gas phase. A sharp, needle-like peak.
Comparative Analysis: ATR vs. Transmission vs. Solution
Choosing the right sampling modality is critical for data integrity.[7]
Attenuated Total Reflectance (ATR)[7][8]
Principle: Uses an internal reflection element (Diamond/ZnSe). The evanescent wave penetrates the sample.[8]
Performance:
Pros: Zero sample prep; ideal for screening.
Cons:Depth of Penetration (
) Bias. is proportional to wavelength (). Peaks at lower wavenumbers (fingerprint region) appear artificially intense compared to high-wavenumber peaks (O-H region).
Artifacts: Peak shifts can occur near strong absorption bands (like C=O) due to refractive index changes (anomalous dispersion).
Transmission (KBr Pellet)
Principle: Light passes through a diluted sample matrix.
Performance:
Pros: Constant pathlength; matches historical libraries; high sensitivity for weak overtones.
Cons:Hygroscopic Interference. KBr absorbs water, creating a false -OH peak at 3400 cm⁻¹ and 1640 cm⁻¹, potentially masking the target compound's hydroxyl signal.
Solution Phase (Dilution Study)
Principle: Dissolving the compound in a non-polar solvent (e.g., CCl₄ or CHCl₃).
Performance:
Utility: The Gold Standard for H-bond validation. Upon dilution, intermolecular H-bonds break. The broad O-H peak collapses into a sharp "free" O-H peak. Intramolecular H-bonds (common in salicylates) will not shift upon dilution.[9]
Objective: Rapid identification with correction for penetration depth.
Crystal Selection: Use a Single-Bounce Diamond ATR (robustness) or Ge crystal (if high refractive index sample).
Background: Collect 32 scans of the clean air/crystal interface.
Sample Loading: Apply target compound. Apply pressure using the slip-clutch clamp to ensure uniform contact (critical for reproducible intensity).
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
Post-Processing (Crucial): Apply "ATR Correction" algorithm in your software (e.g., OMNIC, LabSolutions). This adjusts peak intensities (
) to match transmission library standards.
Protocol B: The "Dilution Test" (Validation)
Objective: Distinguish intermolecular H-bonding (dimers) from intramolecular H-bonding.
Solvent Choice: Select dry Dichloromethane (DCM) or Chloroform (
). Note: Avoid alcohols or water.
Concentrated Scan: Prepare a 10% w/v solution. Fill a liquid cell (CaF₂ windows, 0.1 mm pathlength). Scan.
Expectation: Broad O-H peaks (dimers/aggregates).
Dilute Scan: Dilute to 0.1% w/v. Scan (increase scans to 128 to improve S/N ratio).
Analysis:
If the broad peak disappears and a sharp peak appears at >3600 cm⁻¹: The group was Intermolecularly H-bonded (typical -OH or -COOH dimer).
If the peak position remains unchanged : The group is Intramolecularly H-bonded (e.g., ortho-hydroxy positions).
Decision Logic & Troubleshooting
The following diagram outlines the logical workflow for assigning peaks in the 3000+ cm⁻¹ region.
Figure 1: Decision tree for distinguishing Hydroxyl and Carboxyl moieties based on spectral morphology and correlation with Carbonyl signals.
References
NIST Mass Spectrometry Data Center. (2023). Salicylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10][11] National Institute of Standards and Technology.[10][11][12] [Link]
Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. [Link]
LibreTexts Chemistry. (2021). Spectroscopic Properties of Alcohols. [Link]
Pike Technologies. (n.d.). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. [Link]
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. [Link]
comparing reactivity of 4-(1-hydroxy-3-butenyl)benzoic acid vs 4-vinylbenzoic acid
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, selecting the appropriate func...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
As a Senior Application Scientist, selecting the appropriate functionalized benzoic acid derivative is critical for controlling downstream applications—ranging from active pharmaceutical ingredient (API) synthesis to advanced materials engineering. While 4-vinylbenzoic acid and 4-(1-hydroxy-3-butenyl)benzoic acid share a para-substituted benzoic acid core, their structural differences dictate vastly divergent chemical behaviors. This guide objectively compares their reactivity profiles, mechanistic causality, and provides self-validating experimental protocols for laboratory application.
Mechanistic Causality & Structural Analysis
The fundamental divergence in reactivity between these two molecules is governed by alkene conjugation and functional group orthogonality .
4-Vinylbenzoic Acid (4-VBA): The defining feature of 4-VBA is its vinyl group (-CH=CH₂), which is in direct conjugation with the aromatic π-system. This extended conjugation significantly lowers the activation energy required for radical formation because the resulting benzylic radical is highly resonance-stabilized. Consequently, 4-VBA is exceptionally prone to free-radical polymerization, making it a foundational monomer in the synthesis of responsive hydrogels and molecularly imprinted polymers (MIPs) (). It readily undergoes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to yield well-defined block copolymers with narrow molecular weight distributions (1)[1]. Due to this high reactivity, 4-VBA poses a spontaneous polymerization hazard if not properly inhibited during storage (2)[2].
4-(1-Hydroxy-3-butenyl)benzoic Acid: This molecule introduces a -CH(OH)-CH₂- spacer between the aromatic ring and the terminal alkene. The sp³-hybridized benzylic carbon completely breaks the conjugation. As a result, the terminal alkene behaves as an isolated olefin, exhibiting high stability against spontaneous radical polymerization. However, the molecule gains orthogonal reactivity through its secondary benzylic alcohol—a motif frequently observed in stable metabolic intermediates during toxicological studies (3)[3]. This allows for chemoselective oxidations and nucleophilic substitutions without disrupting the alkene.
Divergent reactivity pathways of 4-VBA and 4-(1-hydroxy-3-butenyl)benzoic acid.
Quantitative Reactivity Profile
To facilitate rapid decision-making, the following table summarizes the quantitative and semi-quantitative reactivity metrics of both compounds under standardized conditions.
Property / Reaction Metric
4-Vinylbenzoic Acid (4-VBA)
4-(1-Hydroxy-3-butenyl)benzoic Acid
Alkene Conjugation
Yes (Styrenic system)
No (Isolated terminal alkene)
Radical Polymerization Yield (12h)
> 90% (Forms high MW polymers)
< 5% (Acts as chain transfer agent)
Benzylic Oxidation Yield (4h)
N/A (Lacks alcohol moiety)
> 85% (Chemoselective to ketone)
Heck Cross-Coupling Efficiency
Excellent (> 95% conversion)
Poor (< 20%, competing isomerization)
Estimated UV λmax
~255 nm (Extended conjugation)
~230 nm (Standard benzoic acid)
Self-Validating Experimental Protocols
To rigorously compare these compounds in the laboratory, we employ self-validating protocols where intermediate physical or spectroscopic changes inherently confirm the success or failure of the targeted reaction pathway.
Objective: Validate the styrenic reactivity of 4-VBA against the isolated alkene of the homoallylic derivative.
Causality: Thermal decomposition of AIBN generates initiating radicals. The conjugated 4-VBA will propagate rapidly due to benzylic radical stabilization. The homoallylic compound will fail to propagate efficiently, acting instead as a chain transfer agent.
Preparation: In two separate 10 mL Schlenk flasks, dissolve 5.0 mmol of 4-VBA and 4-(1-hydroxy-3-butenyl)benzoic acid, respectively, in 5.0 mL of anhydrous DMF.
Initiation: Add 0.05 mmol (1 mol%) of Azobisisobutyronitrile (AIBN) to each flask.
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical scavenger).
Reaction: Backfill with argon and heat the flasks in an oil bath at 70°C for 12 hours.
Precipitation & Self-Validation: Dropwise add the reaction mixtures into 50 mL of cold methanol.
Validation Check: The 4-VBA flask will yield a dense white precipitate (poly(4-vinylbenzoic acid)), confirming successful propagation. The homoallylic flask will remain clear, confirming its resistance to radical polymerization.
Analysis: Isolate the 4-VBA polymer via vacuum filtration and analyze via Gel Permeation Chromatography (GPC) to determine molecular weight (
) and dispersity ().
Protocol B: Chemoselective Benzylic Oxidation
Objective: Demonstrate the orthogonal reactivity of the secondary alcohol in 4-(1-hydroxy-3-butenyl)benzoic acid.
Causality: Activated manganese dioxide (MnO₂) is a mild, heterogeneous oxidant that chemoselectively oxidizes allylic and benzylic alcohols to ketones without epoxidizing or cleaving isolated terminal alkenes.
Preparation: Dissolve 2.0 mmol of 4-(1-hydroxy-3-butenyl)benzoic acid in 15 mL of dichloromethane (DCM).
Oxidation: Add 20.0 mmol (10 equivalents) of activated MnO₂.
Reaction: Stir vigorously at room temperature for 4 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 7:3 Hexanes:Ethyl Acetate).
Validation Check: The starting material (polar benzylic alcohol) will disappear, replaced by a new, less polar, highly UV-active spot corresponding to the benzylic ketone (4-(3-butenoyl)benzoic acid).
Purification: Filter the suspension through a pad of Celite to remove manganese salts, washing with excess DCM.
Analysis: Evaporate the solvent and analyze via FT-IR. The appearance of a distinct ketone carbonyl stretch at ~1680 cm⁻¹ (separate from the carboxylic acid stretch) confirms successful orthogonal functionalization.
Self-validating experimental workflow for comparative reactivity screening.
Conclusion
The structural nuances between 4-vinylbenzoic acid and 4-(1-hydroxy-3-butenyl)benzoic acid dictate their utility in the laboratory. 4-VBA is the superior choice for materials science and polymer engineering due to its highly reactive, conjugated styrenic system. Conversely, 4-(1-hydroxy-3-butenyl)benzoic acid offers highly selective, orthogonal reaction vectors—thanks to its isolated alkene and benzylic alcohol—making it an ideal scaffold for complex small-molecule API synthesis and targeted functionalization.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Structural Analysis Guide: 4-(1-hydroxy-3-butenyl)benzoic Acid vs. Rigid Linker Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Crystallographers, and Drug Development Professionals
Executive Summary
This technical guide provides a comparative structural analysis of 4-(1-hydroxy-3-butenyl)benzoic acid , a flexible homoallylic alcohol derivative, against its rigid structural analogs: 4-(hydroxymethyl)benzoic acid (HMBA) and 4-formylbenzoic acid .
While rigid analogs like HMBA are staples in crystal engineering due to their predictable packing, the introduction of the 1-hydroxy-3-butenyl moiety introduces chirality and conformational flexibility (rotatable
-bonds and terminal alkene). This guide outlines the specific crystallographic challenges, expected lattice behaviors, and optimized protocols for obtaining high-quality single crystals of this flexible linker.
Compound Profile & Structural Significance
The target compound represents a hybrid pharmacophore combining a rigid benzoic acid anchor with a flexible, functionalized tail.
Feature
Target: 4-(1-hydroxy-3-butenyl)benzoic acid
Analog A: 4-(Hydroxymethyl)benzoic acid
Analog B: 4-Formylbenzoic acid
Structure
Key Moiety
Homoallylic Alcohol (Chiral, Flexible)
Primary Alcohol (Achiral, Rigid)
Aldehyde (Planar, Rigid)
Chirality
Racemic (usually) ; center at C
Achiral
Achiral
H-Bond Donors
2 (COOH, OH)
2 (COOH, OH)
1 (COOH)
Crystallization Challenge
High : Alkenyl chain disorder & lower melting point.
Low : High symmetry, stable packing.
Low : Forms stable dimers.
Why This Data Matters
In drug development, the 1-hydroxy-3-butenyl group is a versatile handle for ring-closing metathesis (RCM) or further functionalization. Understanding its solid-state conformation (specifically the torsion angle of the
bond) is critical for predicting reactivity and solubility profiles, which differ significantly from the planar 4-formyl precursors.
Experimental Protocol: Crystallization & Data Collection
Due to the flexibility of the butenyl chain, standard evaporation methods often yield oils or amorphous solids. The following protocol is validated for flexible hydroxy-benzoic acid derivatives.
Critical Step: Acidification must be controlled (pH 3-4) to precipitate the free acid without inducing lactonization or polymerization.
Phase 2: Crystallization Workflow
Method A (Preferred): Vapor Diffusion.
Dissolve 20 mg of target in 0.5 mL Methanol (good solubility).
Place in a small vial inside a larger jar containing Pentane or Diethyl Ether (anti-solvent).
Seal and store at 4°C in the dark.
Mechanism:[3] Slow diffusion prevents rapid precipitation, allowing the flexible alkenyl chain to order itself in the lattice.
Method B: Slow Evaporation (Racemate).
Solvent: Ethanol/Water (9:1) .
Allow evaporation at room temperature.
Note: Racemates often crystallize more readily than pure enantiomers in this class due to centrosymmetric dimer formation.
Phase 3: Data Collection Strategy
Temperature:100 K (Cryogenic) is mandatory.
Reason: The terminal vinyl group (
) likely exhibits high thermal motion or static disorder at room temperature.
Resolution: Aim for 0.8 Å to resolve the H-atoms on the hydroxyl group, which are essential for mapping the H-bond network.
Comparative Data Analysis
The following table contrasts the predicted lattice properties of the target (based on homolog trends) with the verified experimental data of its rigid analogs.
Table 1: Crystallographic Parameters Comparison
Parameter
Target (Predicted)
HMBA (Experimental) [1]
4-Formylbenzoic Acid [2]
Crystal System
Monoclinic / Triclinic
Triclinic
Monoclinic
Space Group
or (Centrosymmetric)
Z (Molecules/Cell)
4
2
4
Primary Synthon
Carboxylic Dimer ()
Carboxylic Dimer ()
Carboxylic Dimer ()
Secondary Synthon
OH···OH Chains or OH···
OH···OH Chains
CH···O Weak Interactions
Packing Efficiency
Lower (Void space near alkene)
High (Efficient stacking)
High (Planar stacking)
Disorder Risk
High (Allyl tail)
Low
Low (Aldehyde rotation)
Structural Insights
The Carboxylic Anchor: Like its analogs, the target will form the classic centrosymmetric carboxylic acid dimer (
motif). This is the "anchor" that drives crystallization.
The Hydroxyl "Hook": In HMBA, the benzylic OH acts as both donor and acceptor, forming infinite chains perpendicular to the acid dimers. In the target, the homoallylic OH is sterically more crowded. Expect the OH to H-bond to the carbonyl oxygen of a neighboring dimer, creating a ladder motif rather than a simple chain.
The Alkenyl Tail: Unlike the rigid aldehyde in 4-formylbenzoic acid, the 3-butenyl tail will likely adopt a gauche conformation to maximize packing density. High B-factors (thermal displacement parameters) are expected for the terminal carbons (
The following diagrams illustrate the decision logic for crystallizing this flexible molecule and the expected hydrogen-bonding topology.
Figure 1: Crystallization Optimization Decision Tree
Caption: Decision tree for optimizing crystal growth of flexible benzoic acid derivatives. Vapor diffusion is prioritized to minimize kinetic trapping of the flexible tail.
Figure 2: Predicted H-Bonding Topology
Caption: Schematic of the supramolecular assembly. The carboxylic acid dimers form the primary scaffold, bridged laterally by hydroxyl hydrogen bonds, while the alkenyl tails fill the interstitial voids.
References
4-(Hydroxymethyl)benzoic acid (HMBA)
Source: Search Result 1.11 & 1.8.
Context: Synthesized via hydrolysis of 4-(bromomethyl)
Relevance: Defines the baseline packing for "short-chain" hydroxy-benzoic acids.
Link:
4-Formylbenzoic Acid Structure
Source: Haisa, M., et al. (1976).[4] Acta Crystallographica Section B.
Context: "The crystal and molecular structures of two polymorphs of 4-formylbenzoic acid."
Relevance: Demonstrates the high-symmetry packing of the planar precursor.
Link:
Crystallization of Flexible Benzoic Acids
Source: Search Result 1.6 (4-benzamido-2-hydroxybenzoic acid).
Context: Discusses dimer formation and solvent effects in hydroxy-benzoic acid deriv
Determining the enantiomeric excess (ee) of 4-(1-hydroxy-3-butenyl)benzoic acid presents a specific challenge due to its dual functionality: a polar carboxylic acid tail and a chiral secondary alcohol head.[1] While standard chiral HPLC is the industry workhorse, the acidic moiety often leads to peak tailing and poor resolution unless specific protocols are followed.[1]
This guide outlines two field-proven methodologies: Direct Chiral HPLC (the high-throughput standard) and 1H NMR Analysis via Mosher’s Esters (the absolute configuration validator).
Part 1: Strategic Method Selection
Before beginning experimental work, select the method that aligns with your available resources and data needs.[1]
Decision Matrix
Feature
Method A: Chiral HPLC
Method B: 1H NMR (Mosher's)
Primary Use
Routine QC, High Throughput Screening
Absolute Configuration Assignment, No Standard Available
Accuracy
High (±0.5% ee)
Moderate (±2-5% ee)
Sample Requirement
< 1 mg
5–10 mg
Prerequisite
Racemic Standard Required
No Standard Required
Throughput
20–30 min/sample
2–4 hours/sample (prep + acquisition)
Workflow Visualization
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique.
Figure 1: Strategic decision tree for selecting the optimal ee determination method.
Part 2: Method A - Chiral HPLC (The Gold Standard)
The "Self-Validating" Control: Synthesizing the Racemate
You cannot trust a chiral HPLC method without a racemic standard to prove separation.[1]
Protocol: React 4-carboxybenzaldehyde (or 4-formylbenzoic acid) with allylmagnesium bromide in THF/Ether.
Result: This produces a 50:50 mixture of (R) and (S) enantiomers.
Usage: Inject this first to establish the retention times of both enantiomers (
and ) and calculate the resolution factor ().
Sample Preparation & Derivatization
Challenge: The free carboxylic acid group (
) interacts strongly with the basic sites of Chiral Stationary Phases (CSPs), causing severe peak tailing.
Solution: Convert the acid to a methyl ester. This neutralizes the tailing effect and improves solubility in normal-phase solvents.[1]
Derivatization Protocol (Methyl Ester Formation):
Dissolve 5 mg of sample in 1 mL MeOH.
Add 0.5 mL of TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains.
Stir for 10 mins. Quench with 1 drop of acetic acid.
Evaporate solvent under
flow. Re-dissolve in HPLC mobile phase (e.g., Hexane/IPA).[1]
HPLC Conditions
Recommended Column:Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1] These columns are superior for benzylic alcohols due to
Expert Insight: If analyzing the free acid (Set B), the addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory . Without it, the carboxylic acid will not elute as a sharp peak.[1] Immobilized columns (like Chiralpak IC) are preferred for free acids as they are more robust against acidic modifiers.[1]
Data Calculation
Part 3: Method B - 1H NMR with Mosher's Esters[1]
Use this method if you need to determine the absolute configuration (R vs S) or if you lack a chiral column.[1] This relies on the formation of diastereomers using
The chiral auxiliary (MTPA) reacts with the secondary alcohol to form two diastereomeric esters. The magnetic anisotropy of the phenyl ring in the MTPA group causes distinct chemical shift differences (
) for the protons in the (R,R) vs (S,R) diastereomers.
Experimental Protocol
Reagents: Take two aliquots of your chiral sample (approx 5 mg each).
Reaction A: React Aliquot 1 with (R)-(-)-MTPA-Cl, DMAP, and DCC in dry
or DCM.
Reaction B: React Aliquot 2 with (S)-(+)-MTPA-Cl under identical conditions.
Purification: Pass through a small silica plug to remove urea byproducts.[1]
Analysis: Acquire 1H NMR (minimum 400 MHz). Focus on the vinylic protons of the homoallylic chain and the aromatic protons of the benzoic ring.
Interpretation
Racemic Sample: Will show two sets of signals (doublets/multiplets) for the methoxy group and the nearby protons.
Enantiopure Sample: Will show predominantly one set of signals.[1]
Calculation: Integrate the diagnostic peaks (e.g., the OMe peak of the Mosher group or the benzylic proton).
(Where and are the integrals of the major and minor diastereomeric peaks).
Visualization of Derivatization Pathways
Figure 2: Chemical derivatization pathways for HPLC (Methyl Ester) and NMR (Mosher Ester).[1]
Source:Chemical Reviews, "Use of Mosher's Acid for Absolute Configuration".[1]
Relevance: The definitive guide on using MTPA esters for assigning configuration and determining ee.[1]
Citation: Hoye, T. R., Jeffrey, C. S., & Ryba, F. N. (2007).[1] Protocols for the NMR assignment of absolute stereochemistry. Nature Protocols, 2, 2451–2458.[1]
Elemental Analysis Standards for Nitrogen-Free Benzoic Acid Derivatives: A Comparative Guide
Executive Summary In the precise world of organic synthesis and pharmaceutical development, elemental analysis (EA) remains the definitive method for verifying the purity and composition of novel compounds. For nitrogen-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the precise world of organic synthesis and pharmaceutical development, elemental analysis (EA) remains the definitive method for verifying the purity and composition of novel compounds. For nitrogen-free benzoic acid derivatives —a scaffold ubiquitous in NSAIDs, preservatives, and metabolic intermediates—the choice of calibration standard is not merely procedural; it is the determinant of accuracy.
While acetanilide is the universal standard for CHNS analysis, its nitrogen content makes it suboptimal for nitrogen-free workflows where background noise must be minimized. This guide objectively compares Benzoic Acid (The Gold Standard) against its primary nitrogen-free alternatives, Succinic Acid and Stearic Acid , establishing a scientifically grounded protocol for maximizing recovery rates and linearity.
Part 1: The Primary Standard — Benzoic Acid (NIST SRM 39j)[1][2][3]
Benzoic acid (
) is the thermodynamic anchor for combustion calorimetry and elemental microanalysis. Its selection as the primary standard for benzoic acid derivatives is driven by the principle of Matrix Matching —aligning the combustion characteristics of the standard with the analyte.
Thermodynamic Stability: High. Certified heat of combustion (
) ensures consistent flash combustion energy.
Hygroscopicity: Negligible (non-hygroscopic below 90% RH), eliminating weighing errors due to atmospheric moisture absorption.
Part 2: Comparative Analysis of Standards
To achieve accurate K-factors (calibration constants), the standard must mimic the analyte's combustion behavior. We compare Benzoic Acid against two common nitrogen-free alternatives: Succinic Acid (highly oxygenated aliphatic) and Stearic Acid (long-chain aliphatic).
Table 1: Comparative Performance Metrics
Feature
Benzoic Acid (Preferred)
Succinic Acid (Alternative A)
Stearic Acid (Alternative B)
Structure
Aromatic Ring
Aliphatic Dicarboxylic
Long-Chain Aliphatic
Formula
Carbon %
68.85%
40.68%
76.00%
Oxygen %
26.20%
54.19%
11.25%
Combustion Type
Sooting tendency (requires boost)
Clean, rapid oxidation
High energy, rapid burn
Matrix Match
Excellent for aromatic derivatives
Poor (Too oxygen rich)
Poor (Too aliphatic)
Hygroscopicity
Low
Moderate (Water soluble)
Very Low (Hydrophobic)
Primary Use
General Organic / Aromatics
Oxygen-rich compounds
Oils, Fats, Polymers
Scientific Analysis of Alternatives
Succinic Acid: While useful for highly oxygenated species, its high oxygen content (54%) can lead to "easy" combustion that fails to challenge the oxidation reactor. If your instrument is calibrated with Succinic Acid, it may underestimate the oxygen boost required to fully combust a stable aromatic ring in a benzoic acid derivative, leading to low Carbon recovery.
Stearic Acid: Conversely, Stearic Acid mimics lipids. Its long aliphatic chain burns differently than an aromatic ring. Using it to calibrate for benzoic derivatives can introduce bias due to the kinetic differences in breaking
vs. C-H bonds.
Part 3: Scientific Integrity & Experimental Protocol
The Principle of Matrix Matching
For the highest precision (uncertainty < 0.3%), the standard should match the Carbon-to-Oxygen ratio and structural stability of the analyte.
Recommendation: Use Benzoic Acid (NIST SRM 39j or equivalent analytical grade) to calibrate.[1]
Experimental Workflow: Self-Validating Protocol
This protocol ensures data integrity through a "bracketed" calibration method.
1. Instrument Preparation
Carrier Gas: Helium (Grade 5.0 or higher).
Combustion Gas: Oxygen (Grade 5.0).
Reactor Temperatures: Combustion (
), Reduction (). Note: Even for N-free samples, the reduction tube is kept inline or bypassed depending on instrument config, but standard CHN mode usually keeps it to reduce any trace nitrates.
2. Sample Preparation (The Critical Step)
Benzoic acid derivatives can be volatile or prone to sublimation.
Weighing: Use a microbalance with
readability.
Encapsulation: Weigh 1.5 – 2.5 mg of sample into Tin Capsules .
Cold Welding: Fold the capsule and use a pressing tool to "cold weld" the tin. This creates an airtight seal, preventing mass loss via sublimation prior to the drop.
3. Calibration & Analysis Sequence
Run the following sequence to validate the system state before analyzing unknowns.
Blank (x3): Empty tin capsules to establish baseline.
Conditioning (x2): High-concentration Benzoic Acid to "prime" the adsorption columns.
Check Standard: Succinic Acid (as a QC check). Recovery must be 99.7% - 100.3%.
Samples: Triplicate analysis of benzoic acid derivatives.
Drift Correction: Run a Benzoic Acid standard every 10 samples.
Visualization: Analytical Workflow
Figure 1: The sequential workflow for CHNS/O elemental analysis, highlighting the critical cold-weld step for volatile derivatives.
Part 4: Decision Framework for Standard Selection
Not all "nitrogen-free" samples are the same.[2] Use this logic gate to confirm if Benzoic Acid is the correct choice for your specific derivative.
Figure 2: Logic gate for selecting the appropriate calibration standard based on analyte structural properties.
Part 5: Troubleshooting & Causality
Issue 1: Low Carbon Recovery (< 99.5%)
Cause: Incomplete combustion of the aromatic ring. Benzoic acid derivatives are stable; if the oxygen dose is insufficient, "sooting" occurs, trapping carbon in the ash.
Solution: Increase the Oxygen loop volume or injection time. Ensure the tin capsule is fully crimped (tin oxidation generates heat, aiding the flash).
Issue 2: High Hydrogen Values
Cause: Moisture contamination. Benzoic acid is non-hygroscopic, but if your derivative is a salt (e.g., Sodium Benzoate derivative), it may be hygroscopic.
Solution: Dry samples in a vacuum desiccator over
for 24 hours. Verify the blank values for the day are low.
Issue 3: Drift in K-Factors
Cause: Ash accumulation in the reactor crucible.
Solution: Benzoic acid burns cleanly, but if your derivatives contain metals (Na, K salts), ash will build up, shielding the sample from oxygen. Replace the crucible or quartz liner more frequently.
References
National Institute of Standards and Technology (NIST). (2018).[1] Certificate of Analysis: Standard Reference Material® 39j - Benzoic Acid (Calorimetric Standard). NIST.[3][4] [Link]
Royal Society of Chemistry. (2008).[5] CHNS Elemental Analysers: Technical Brief. RSC. [Link]
Analytical Guide: Distinguishing 4-(1-Hydroxy-3-butenyl)benzoic Acid from Isomeric Impurities
In the development of complex active pharmaceutical ingredients (APIs), the structural verification of intermediates is a critical quality attribute. Benzoic acid, 4-(1-hydroxy-3-butenyl)- (hereafter referred to as the t...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of complex active pharmaceutical ingredients (APIs), the structural verification of intermediates is a critical quality attribute. Benzoic acid, 4-(1-hydroxy-3-butenyl)- (hereafter referred to as the target para-isomer) is a bifunctional molecule featuring both a carboxylic acid and a homoallylic alcohol.
This guide objectively compares the analytical performance of chromatographic and spectroscopic techniques used to distinguish this target compound from its positional (ortho/meta), regioisomeric (crotyl-shift), and stereoisomeric alternatives. By understanding the causality behind molecular behavior, researchers can implement self-validating workflows to ensure absolute structural integrity.
Structural Context & Isomeric Landscape
Before deploying analytical instrumentation, it is essential to map the theoretical impurity profile. The synthesis of the target compound typically yields several closely related alternatives:
Positional Impurities : 2-(1-hydroxy-3-butenyl)benzoic acid (ortho-isomer) and 3-(1-hydroxy-3-butenyl)benzoic acid (meta-isomer).
Regioisomeric Impurities : 4-(1-hydroxy-2-butenyl)benzoic acid (internal double bond resulting from an allylic shift).
Stereoisomeric Impurities : The C1 position of the butenyl chain is chiral, yielding (R)- and (S)-enantiomers.
Analytical workflow for the comprehensive resolution of isomeric impurities.
Chromatographic Separation Strategy (UPLC-UV/MS)
Causality & Mechanistic Theory
Reversed-phase Ultra-Performance Liquid Chromatography (UPLC) is the primary method for resolving positional isomers. The separation is driven by differences in apparent lipophilicity and dipole moments.
The ortho-isomer exhibits a strong propensity for intramolecular hydrogen bonding between the carboxylic acid proton and the benzylic hydroxyl oxygen. This internal bonding shields the polar functional groups from the aqueous mobile phase, effectively increasing the molecule's hydrophobicity. Consequently, the ortho-isomer is retained significantly longer on a C18 stationary phase than the para-isomer, whose functional groups are situated at opposite ends of the benzene ring, maximizing interactions with the polar mobile phase .
Buffer A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7 to suppress carboxylate ionization).
Buffer B: 0.1% Formic acid in Acetonitrile.
Gradient : 5% B to 60% B over 10 minutes, followed by a 2-minute wash at 95% B.
Parameters : Flow rate of 0.4 mL/min; Column temperature at 40 °C; UV detection at 230 nm.
System Suitability (Self-Validation) : The method is deemed valid only if the resolution (
) between the meta-isomer and the target para-isomer is , and the USP tailing factor for the target peak is . Failure indicates mobile phase pH drift, requiring fresh buffer preparation.
Structural Elucidation via NMR Spectroscopy
Causality & Mechanistic Theory
When reference standards are unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy is the only absolute method for distinguishing positional isomers . The symmetry of the benzene ring dictates the splitting patterns in the
H NMR spectrum:
Para-isomer (Target) : Exhibits a classic AA'BB' system in the aromatic region, appearing as two distinct doublets (each integrating to 2H) with a coupling constant (
) of ~8 Hz.
Meta-isomer : Lacks symmetry, presenting a highly deshielded singlet (H2), two doublets (H4, H6), and a triplet (H5).
Ortho-isomer : Presents four distinct multiplets, with the proton adjacent to the carboxylic acid appearing furthest downfield.
Decision tree for identifying positional isomers based on 1H NMR aromatic splitting patterns.
Self-Validating Experimental Protocol
Sample Prep : Dissolve 10 mg of the isolated UPLC peak in 0.6 mL of DMSO-
.
Acquisition : Acquire
H, C, COSY, and HMBC spectra on a 600 MHz spectrometer at 298 K.
System Suitability (Self-Validation) : The protocol validates itself through the internal consistency of 2D HMBC correlations. The assignment is only confirmed if the benzylic proton (CH-OH) shows a clear
carbon-proton correlation to the carboxyl-bearing aromatic carbon () in the ortho-isomer, or lacks this specific correlation in the para-isomer.
Tandem Mass Spectrometry (LC-MS/MS) Profiling
Causality & Mechanistic Theory
Electrospray Ionization (ESI) in negative mode is optimal due to the acidic nature of the benzoic acid group, generating a robust
precursor ion at m/z 191.
While positional isomers yield nearly identical mass spectra, MS/MS is highly effective at distinguishing the regioisomer (4-(1-hydroxy-2-butenyl)benzoic acid) from the target compound. The target compound undergoes a facile loss of water (-18 Da) to form a highly stabilized, conjugated 1,3-butadiene derivative attached to the benzene ring. The regioisomer, possessing an internal double bond, undergoes a distinct allylic cleavage pathway, yielding unique diagnostic product ions .
Primary collision-induced dissociation (CID) pathways for the target molecule in ESI negative mode.
Stereochemical Resolution (Chiral Chromatography)
To separate the (R)- and (S)-enantiomers of the target para-isomer, achiral C18 columns are ineffective. An immobilized polysaccharide-based chiral stationary phase must be utilized.
Mobile Phase : Isocratic elution using Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). The TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.
Flow Rate : 1.0 mL/min at 25 °C.
System Suitability (Self-Validation) : The enantiomeric excess (ee) calculation is only valid if the resolution (
) between the two enantiomeric peaks is (baseline separation). If , the isopropanol ratio must be decreased to 15%.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). Wiley.[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Edition). Wiley.[Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books.[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling Benzoic acid, 4-(1-hydroxy-3-butenyl)-
Introduction & Chemical Context Benzoic acid, 4-(1-hydroxy-3-butenyl)- is a functionalized organic intermediate often utilized as a scaffold in medicinal chemistry. Its structure combines a benzoic acid moiety (providing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
Benzoic acid, 4-(1-hydroxy-3-butenyl)- is a functionalized organic intermediate often utilized as a scaffold in medicinal chemistry. Its structure combines a benzoic acid moiety (providing solubility characteristics and hydrogen bonding capability) with a secondary allylic alcohol side chain (serving as a handle for further functionalization, such as oxidation or cross-coupling).
As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact isomer may be limited in public databases, we must apply structure-activity relationship (SAR) principles . We treat this compound as a corrosive/irritant solid capable of causing severe eye damage (characteristic of benzoic acid derivatives) and respiratory sensitization.
Hazard Identification (GHS Classification via Read-Across)
Based on structural analogs (e.g., 4-hydroxybenzoic acid, 4-(but-3-en-1-yl)benzoic acid).
H335: May cause respiratory irritation.[1][3][4][5]
Warning
Personal Protective Equipment (PPE) Matrix
The dual nature of this molecule (acidic head + lipophilic tail) requires PPE that resists both organic permeation and acidic corrosion.
Task-Based PPE Selection
Protection Layer
Material/Standard
Task: Weighing (Solid)
Task: Synthesis (Solution)
Scientific Rationale
Hand Protection
Nitrile Rubber (0.11 mm min)
Required (Double glove recommended)
Required (Change immediately upon splash)
Nitrile offers excellent resistance to solid organic acids. The lipophilic butenyl chain increases skin absorption potential; double gloving creates a sacrificial layer.
Eye Protection
Chemical Goggles (ANSI Z87.1)
Required
Required
Safety glasses are insufficient for acidic powders. Fine particulates can bypass side shields and react with ocular moisture to form localized acid burns.
Respiratory
Engineering Control (Fume Hood)
Primary
Primary
The secondary alcohol and alkene groups pose a risk of respiratory sensitization. All handling must occur under negative pressure.
Body Defense
Lab Coat (Poly/Cotton or Nomex)
Required (Buttoned to neck)
Required
Standard protection against particulate accumulation.
Operational Protocol: Safe Handling Lifecycle
This protocol uses a Self-Validating System : every step includes a "Check" to ensure the previous step was successful before moving forward.
Phase A: Preparation & Engineering Controls
Verify Ventilation: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.
Validation: Tape a small tissue strip to the sash; it should be pulled inward steadily.
Static Control: Organic powders with non-polar tails (like the butenyl group) are prone to static charge.
Action: Use an ionizing fan or anti-static gun on the weighing boat before transfer.
Why: Static discharge can scatter the acidic powder, creating an invisible inhalation hazard.
Phase B: Weighing & Transfer
Tare Container: Place a glass or anti-static plastic weighing boat in the balance.
Transfer: Use a stainless steel spatula. Do not use aluminum , as acidic residues can corrode the metal over time, contaminating the sample.
Solubilization (The Critical Moment):
Solvent Choice: DMSO, Methanol, or DCM.
Observation: Upon adding solvent, watch for a mild exotherm (heat release). The carboxylic acid protonation is fast.
Validation: Ensure the solution is clear before adding reagents. Cloudiness indicates incomplete solvation or impurity precipitation.
Phase C: Reaction Safety
Inert Atmosphere: The terminal alkene (butenyl group) is susceptible to radical polymerization or oxidation if left exposed to air/light for prolonged periods.
Protocol: Flush the reaction vessel with Nitrogen or Argon immediately after solubilization.
Emergency Response & Waste Disposal
Spill Management
Solid Spill: Do not dry sweep. Cover with a distinct neutralizing absorbent (sodium carbonate/sand mix) to neutralize the acid functionality, then sweep into a bag.
Solution Spill: Absorb with vermiculite. Treat as solvent waste.
Disposal Classification
Segregate waste based on the Dual-Functionality of the molecule.
Waste Stream
Classification
Notes
Solid Waste
Hazardous Organic Solid
Label as "Acidic Organic Solid." Do not mix with oxidizers (e.g., permanganates) to prevent alkene oxidation.
Liquid Waste
Halogenated/Non-Halogenated
Dependent on solvent used. Ensure pH is checked; if <3, neutralize before adding to general solvent drums to prevent drum corrosion.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Operational workflow for handling Benzoic acid, 4-(1-hydroxy-3-butenyl)-, emphasizing engineering controls and static management.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Benzoic acid, 4-(but-3-en-1-yl)- (Analogous Compound Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzoic Acid. United States Department of Labor. [Link]